Technical Documentation Center

SNAP 5089 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: SNAP 5089

Core Science & Biosynthesis

Foundational

Introduction: The Alpha-1A Adrenergic Receptor as a Therapeutic Target

An In-Depth Technical Guide to the Core Mechanism of SNAP 5089, a Selective Alpha-1A Adrenergic Receptor Antagonist G protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that play a pivotal role...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of SNAP 5089, a Selective Alpha-1A Adrenergic Receptor Antagonist

G protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that play a pivotal role in cellular signaling, making them a major focus for drug discovery.[1][2][3][4] Within this superfamily, the α1-adrenergic receptors (ARs) are critical in regulating physiological responses to the catecholamines norepinephrine and epinephrine.[5][6] These receptors are divided into three subtypes: α1A, α1B, and α1D, each with distinct tissue distributions and pharmacological properties.[6][7]

The α1A-adrenergic receptor (α1A-AR) is predominantly located in the smooth muscle of the lower urinary tract, including the prostate and bladder neck, as well as in blood vessels.[8] Its activation is fundamentally linked to smooth muscle contraction.[8][9] This physiological function makes the α1A-AR a key therapeutic target for conditions such as benign prostatic hyperplasia (BPH), where antagonizing the receptor can alleviate urinary obstruction by promoting smooth muscle relaxation.[8][9]

The Canonical α1A-Adrenergic Signaling Cascade

Understanding the mechanism of an antagonist requires a firm grasp of the receptor's native signaling pathway. The α1A-AR is canonically coupled to the Gq/11 family of heterotrimeric G proteins.[5][10] The activation sequence is as follows:

  • Agonist Binding: Endogenous agonists like norepinephrine bind to the α1A-AR, inducing a conformational change in the receptor.[2]

  • G-Protein Activation: This conformational shift facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq protein, causing the Gαq subunit to dissociate from the Gβγ dimer.[2][10][11]

  • Effector Enzyme Stimulation: The activated Gαq subunit then stimulates the plasma membrane-bound enzyme Phospholipase C (PLC).[5]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3-gated channels on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This surge in intracellular Ca2+ is the primary trigger for smooth muscle contraction.[12]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1AR α1A-AR Gq Gq Protein (αβγ) A1AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha Gαq-GTP (Active) Gq->G_alpha Dissociates G_alpha->PLC Stimulates Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Triggers Response Smooth Muscle Contraction Ca_release->Response Leads to NE Norepinephrine (Agonist) NE->A1AR Binds

Canonical α1A-AR Gq signaling pathway.

Pharmacological Profile of SNAP 5089

SNAP 5089 is a synthetic organic compound identified as a potent and highly selective antagonist of the α1A-adrenergic receptor.[13][14][15] It was developed from the scaffold of niguldipine, an L-type calcium channel blocker, but SNAP 5089 itself does not block calcium channels.[13] Its selectivity is its defining characteristic, making it an invaluable tool for dissecting the specific physiological roles of the α1A-AR subtype.

Binding Affinity and Selectivity

The cornerstone of SNAP 5089's utility is its differential binding affinity for adrenergic receptor subtypes. Quantitative analysis from radioligand binding assays reveals a profound preference for the α1A subtype.

Receptor SubtypeKi (nM)Selectivity vs. α1A
α1A 0.35 -
α1B220>600-fold
α1D540>1500-fold
α2A1200>3400-fold
α2B800>2200-fold
α2C370>1000-fold
Data sourced from Tocris Bioscience.[14]

This high degree of selectivity, with over 600-fold greater affinity for α1A compared to any other adrenergic subtype, ensures that its pharmacological effects at therapeutic concentrations can be confidently attributed to the blockade of the α1A-AR.[14]

Core Antagonistic Mechanism of SNAP 5089

As a competitive antagonist, SNAP 5089 functions by directly competing with endogenous agonists for the same binding site on the α1A-adrenergic receptor.[8][16] Its mechanism is not one of active signaling, but of prohibitive blocking.

  • Receptor Occupancy: SNAP 5089 binds with high affinity to the orthosteric binding site of the α1A-AR.

  • Prevention of Agonist Binding: This occupation physically prevents norepinephrine and other catecholamines from accessing the receptor.[8]

  • Inhibition of Conformational Change: By preventing agonist binding, SNAP 5089 stabilizes the receptor in its inactive conformation. It does not induce the conformational change required for G-protein coupling and activation.

  • Signal Transduction Blockade: Consequently, the entire downstream signaling cascade is halted before it can begin. There is no Gq protein activation, no PLC stimulation, no generation of IP3 and DAG, and critically, no release of intracellular calcium.[5]

  • Physiological Outcome: The absence of the calcium signal prevents the contraction of smooth muscle, leading to vasodilation and relaxation of muscles in the prostate and bladder neck.[8][16]

Antagonist_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1AR α1A-AR Gq Gq Protein (Inactive) A1AR->Gq No Activation PLC Phospholipase C (Inactive) No_Signal No Signal Transduction PLC->No_Signal Gq->PLC No Stimulation Response Smooth Muscle Relaxation No_Signal->Response SNAP5089 SNAP 5089 (Antagonist) SNAP5089->A1AR Binds & Blocks NE Norepinephrine (Agonist) NE->A1AR Blocked

Mechanism of SNAP 5089 competitive antagonism.

Experimental Validation: Protocols for Characterization

The claims of selectivity and antagonistic function for any compound must be rigorously validated through experimental evidence. The following protocols represent a self-validating system, where the results of the binding assay are functionally confirmed by the cellular assay.

Protocol 1: Radioligand Competition Binding Assay
  • Objective: To determine the binding affinity (Ki) of SNAP 5089 for the human α1A-AR, thereby quantifying its potency and selectivity.

  • Causality: This assay directly measures the interaction between SNAP 5089 and the receptor. By performing this assay on cells expressing different receptor subtypes, a full selectivity profile can be generated. The IC50 value (concentration of SNAP 5089 that displaces 50% of the radioligand) is converted to an inhibition constant (Ki) to provide a standardized measure of affinity.[17]

Methodology:

  • Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably transfected with the human α1A-adrenergic receptor.[18]

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[17]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[17]

  • Competition Binding Assay:

    • Set up assay tubes or a 96-well plate.[17]

    • To each well, add:

      • A fixed amount of cell membrane preparation (e.g., 5-20 µg protein).[17]

      • A fixed concentration of a suitable radioligand, typically [3H]prazosin, at a concentration near its Kd value (e.g., 0.1-0.5 nM).[19][20]

      • Increasing concentrations of unlabeled SNAP 5089 (e.g., 10-12 M to 10-5 M).

    • For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine) to a set of control wells.[19]

    • For determining total binding, add only buffer in place of any competitor.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[17][19]

  • Signal Detection and Analysis:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow unbound radioligand to pass through.[17]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of SNAP 5089. Fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Functional Assay
  • Objective: To functionally confirm that SNAP 5089 antagonizes the α1A-AR by measuring its ability to block agonist-induced increases in intracellular calcium.

  • Causality: This assay provides a direct readout of the Gq signaling pathway.[1][12] If SNAP 5089 effectively blocks the receptor, it will produce a dose-dependent inhibition of the calcium flux induced by an α1-AR agonist. This validates the binding data with a physiological cellular response.

Methodology:

  • Cell Preparation:

    • Seed cells stably expressing the human α1A-AR (e.g., CHO-K1 or HEK293) into a 96-well or 384-well black, clear-bottom plate and culture overnight.[1]

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator dye, such as Fluo-8, AM or Fura-2, AM.[1][21] These dyes are cell-permeable and their fluorescence intensity increases dramatically upon binding to free Ca2+.[21]

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

  • Compound Addition and Signal Measurement:

    • This experiment is performed on a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation system).[1][22]

    • Prepare a plate containing serial dilutions of SNAP 5089 (antagonist plate).

    • Prepare another plate with a fixed concentration of an α1-AR agonist (e.g., phenylephrine or norepinephrine) at a concentration that elicits ~80% of the maximal response (EC80).

    • Place the dye-loaded cell plate into the reader.

    • The instrument will first add the various concentrations of SNAP 5089 to the wells. Incubate for 15-30 minutes.

    • The instrument will then inject the agonist into the wells while simultaneously measuring the fluorescence intensity over time (typically reading every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the increase in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response as a function of the log concentration of SNAP 5089.

    • Fit the data to a dose-response curve to determine the IC50 of SNAP 5089 for the inhibition of the agonist response. This value represents its functional potency as an antagonist.

Experimental_Workflow Integrated Workflow for Antagonist Characterization cluster_binding Protocol 1: Radioligand Binding Assay cluster_functional Protocol 2: Calcium Mobilization Assay P1_1 Prepare Membranes from α1A-AR Expressing Cells P1_2 Incubate Membranes with [³H]Prazosin + SNAP 5089 P1_1->P1_2 P1_3 Separate Bound/Unbound via Filtration P1_2->P1_3 P1_4 Quantify Radioactivity P1_3->P1_4 P1_5 Calculate Ki Value P1_4->P1_5 Result1 Result: High Affinity & Selectivity P1_5->Result1 P2_1 Load α1A-AR Expressing Cells with Calcium Dye P2_2 Pre-incubate with SNAP 5089 P2_1->P2_2 P2_3 Stimulate with Agonist (e.g., Phenylephrine) P2_2->P2_3 P2_4 Measure Fluorescence Change P2_3->P2_4 P2_5 Calculate IC50 Value P2_4->P2_5 Result2 Result: Potent Functional Antagonism P2_5->Result2 Conclusion Conclusion: SNAP 5089 is a potent and selective α1A-AR antagonist Result1->Conclusion Result1->Conclusion Confirms Result2->Conclusion Result2->Conclusion Validates

Workflow for binding and functional characterization.

Conclusion

SNAP 5089 serves as a paradigm for a highly selective pharmacological tool. Its core mechanism is rooted in the fundamental principles of competitive antagonism: high-affinity binding to the α1A-adrenergic receptor without inducing activation, thereby preventing endogenous agonists from initiating the Gq/PLC/IP3 signaling cascade that leads to smooth muscle contraction. The combination of rigorous binding assays to establish its affinity and selectivity, coupled with functional assays to validate its inhibitory action on cellular signaling, provides a comprehensive and trustworthy understanding of its mechanism of action. This detailed characterization is essential for its application as a precise research tool and for the development of future therapeutics targeting the α1A-adrenergic receptor.

References

  • ION Biosciences. Calcium Assays | Calcium Indicators. [Link]

  • Gao, M., et al. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Jensen, B. C., et al. (2006). Novel alpha1-adrenergic receptor signaling pathways: secreted factors and interactions with the extracellular matrix. Molecular Pharmacology. [Link]

  • Sobo, M., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. [Link]

  • ResearchGate. SNAP5089. [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]

  • Lin, H. V., et al. (2011). α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway. PLoS ONE. [Link]

  • Molecular Devices. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. [Link]

  • Zhou, N., et al. (2019). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • LaMorte, V. J., et al. (1994). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. Journal of Biological Chemistry. [Link]

  • Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptors and Signal Transduction. [Link]

  • Rockman, H. A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Pera, L., et al. (2001). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • BMG LABTECH. (2023). G-protein coupled receptors (GPCRs). [Link]

  • Patsnap Synapse. (2024). What are α1A-AR antagonists and how do they work? [Link]

  • Eurofins Discovery. alpha1A Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Wetzel, J. M., et al. (1995). Discovery of .alpha.1a-Adrenergic Receptor Antagonists Based on the L-Type Ca2+ Channel Antagonist Niguldipine. Journal of Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SNAP5089. [Link]

  • Ford, A. P., et al. (1997). Pharmacological characterization of an alpha 1A-adrenoceptor mediating contractile responses to noradrenaline in isolated caudal artery of rat. British Journal of Pharmacology. [Link]

  • Morrow, A. L., & Creese, I. (1988). Identification and structural characterization of alpha 1-adrenergic receptor subtypes. NIDA Research Monograph. [Link]

  • Chen, Z. J., et al. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. [Link]

  • CV Pharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. α1A-adrenoceptor. [Link]

  • Zagzoog, A., et al. (2020). In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa. Scientific Reports. [Link]

  • Green, S. A., et al. (1992). and beta 2-adrenergic receptors display subtype-selective coupling to Gs. Molecular Pharmacology. [Link]

  • BindingDB. BDBM50366618 CHEMBL448620::SNAP-5089. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Clay, N. K., et al. (2021). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Neuropharmacology. [Link]

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology. [Link]

  • SCIREQ. ex vivo studies in pharmacology & physiology research. [Link]

  • Charles River Laboratories. In Vivo Studies - Safety Pharmacology. [Link]

Sources

Exploratory

Pharmacological Profiling of SNAP 5089: An In-Depth Technical Guide on α1A-Adrenoceptor Selectivity

Executive Summary The precise characterization of G-protein-coupled receptor (GPCR) subtypes is a cornerstone of modern neuropharmacology and urological drug development. Among the α1-adrenergic receptor family, the α1A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of G-protein-coupled receptor (GPCR) subtypes is a cornerstone of modern neuropharmacology and urological drug development. Among the α1-adrenergic receptor family, the α1A subtype plays a pivotal role in mediating smooth muscle tone in the lower urinary tract and prostate. SNAP 5089 has emerged as a critical pharmacological tool compound due to its extreme selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes[1]. This technical guide explores the structural origins, quantitative binding profile, mechanistic signaling, and self-validating experimental methodologies used to characterize SNAP 5089.

Structural Evolution: From Niguldipine to SNAP 5089

SNAP 5089 (5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride) is a highly selective α1A-adrenergic receptor antagonist. Historically, the dihydropyridine derivative (+)-niguldipine was identified as possessing potent α1A antagonistic properties. However, its utility as a research tool was heavily confounded by its simultaneous, high-affinity blockade of L-type voltage-gated calcium channels[2].

Through targeted structural modifications of the dihydropyridine scaffold, researchers successfully decoupled these dual activities. The resulting analog, SNAP 5089, retains sub-nanomolar binding affinity for the α1A receptor while exhibiting a >1500-fold reduction in calcium channel affinity, establishing it as a pristine pharmacological tool for isolating α1A-mediated physiological responses without disrupting intracellular calcium dynamics.

Quantitative Selectivity Profile: α1A vs. α1B and α1D

The α1-adrenergic receptor family comprises three distinct cloned subtypes: α1A, α1B, and α1D[2]. Distinguishing the physiological roles of these subtypes requires ligands with extreme selectivity. SNAP 5089 demonstrates an exceptional selectivity profile, with extensive radioligand binding studies confirming over 600-fold to 1700-fold selectivity for the α1A subtype over α1B and α1D receptors[3].

Table 1: Binding Affinity and Selectivity Profile of SNAP 5089

Target ReceptorKi Value (nM)Selectivity Ratio (vs α1A)Primary Tissue Localization
α1A 0.351.0Prostate, Bladder Neck, Vas Deferens
α1B 220~628Spleen, Liver, Arterial Smooth Muscle
α1D 540~1542Aorta, Coronary Arteries
L-type Ca2+ 540~1542Cardiac and Smooth Muscle
Data aggregated from standardized recombinant radioligand binding assays.

Mechanistic Signaling: The Gq-Coupled Pathway

All three α1-adrenoceptor subtypes couple primarily to the Gq/11 family of heterotrimeric G-proteins[4]. Upon activation by endogenous catecholamines (e.g., norepinephrine), the Gq alpha subunit stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Together, these pathways orchestrate smooth muscle contraction. SNAP 5089 competitively binds to the orthosteric site of the α1A receptor, preventing norepinephrine binding and thereby silencing this downstream cascade.

Signaling NE Norepinephrine A1A α1A Receptor NE->A1A Agonism SNAP SNAP 5089 SNAP->A1A Antagonism GQ Gq/11 Protein A1A->GQ PLC Phospholipase C GQ->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CA2 Ca2+ Release IP3->CA2 PKC PKC Activation DAG->PKC CONT Smooth Muscle Contraction CA2->CONT PKC->CONT

Fig 1: Alpha-1A signaling via Gq/PLC and competitive blockade by SNAP 5089.

Experimental Methodology: Validating Subtype Selectivity

To rigorously quantify the selectivity of SNAP 5089, researchers employ competitive radioligand binding assays using recombinant cell lines. The causality behind this protocol is critical: native tissues often express heterogeneous mixtures of α1-subtypes, making it impossible to isolate subtype-specific affinities. By utilizing Chinese Hamster Ovary (CHO) cells stably transfected with individual human α1A, α1B, or α1D genes, the system becomes self-validating, ensuring that ligand displacement is exclusively attributable to a single receptor population[3].

Step-by-Step Radioligand Binding Protocol
  • Cell Culture & Membrane Preparation : Harvest CHO cells expressing specific α1-subtypes. Homogenize the cells in a hypotonic buffer to induce osmotic lysis, followed by ultracentrifugation to isolate the membrane fraction containing the GPCRs.

  • Radioligand Incubation : Incubate membrane preparations with a fixed concentration of [3H]prazosin (a high-affinity, non-selective α1 antagonist) and varying concentrations of SNAP 5089 (10^-11 to 10^-4 M). Causality: The use of [3H]prazosin ensures uniform baseline binding across all three subtypes, providing a standardized baseline for competitive displacement[3].

  • Rapid Vacuum Filtration : Terminate the equilibrium reaction by rapid filtration through GF/B glass fiber filters. Causality: Rapid filtration instantly separates bound radioligand from free radioligand, minimizing the dissociation of the receptor-ligand complex that would otherwise skew affinity calculations.

  • Quantification : Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 (the concentration of SNAP 5089 inhibiting 50% of specific [3H]prazosin binding).

  • Cheng-Prusoff Conversion : Convert the IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd). Causality: This step normalizes the data against the specific concentration ([L]) and affinity (Kd) of the radioligand used, allowing for direct comparison of SNAP 5089's affinity across different experimental setups[3].

Protocol S1 1. Cell Culture Transfect CHO cells with α1A, α1B, or α1D S2 2. Membrane Prep Homogenize & isolate via ultracentrifugation S1->S2 S3 3. Radioligand Incubation Add [3H]prazosin + SNAP 5089 dilutions S2->S3 S4 4. Rapid Filtration Terminate reaction via GF/B glass fiber filters S3->S4 S5 5. Scintillation Quantify bound [3H]prazosin radioactivity S4->S5 S6 6. Data Analysis Calculate Ki via Cheng-Prusoff equation S5->S6

Fig 2: Self-validating radioligand binding workflow for determining subtype selectivity.

Translational Applications in Drug Development

The extreme selectivity of SNAP 5089 has profound implications for the treatment of Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS). The human prostate and bladder neck predominantly express the α1A subtype, which mediates smooth muscle tone in these tissues[5]. Non-selective α1-antagonists (e.g., doxazosin) often cause dose-limiting orthostatic hypotension because they simultaneously block α1B receptors, which are responsible for regulating systemic arterial vascular tone[3]. By utilizing compounds with a selectivity profile mirroring SNAP 5089, drug developers can target "uroselectivity"—relaxing prostatic smooth muscle to improve urinary flow while completely sparing cardiovascular hemodynamics[5].

References

  • ResearchGate - SNAP5089 Abstract & Cit
  • Tocris Bioscience - SNAP 5089 | CAS 157066-77-8 | SNAP5089
  • NIH / PMC - The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors
  • Circulation Research (AHA Journals) - α1-Adrenergic Receptor Subtypes
  • ASPET / DOI.org - Effect of Fiduxosin, an Antagonist Selective for α1A- and α1D-Adrenoceptors, on Intraurethral and Arterial Pressure Responses in Conscious Dogs
  • GeneCards - ADRA1A Gene | ADA1A Protein

Sources

Foundational

biological activity of SNAP 5089 in smooth muscle contraction

An In-Depth Technical Guide to the Biological Activity of SNAP-5089: A Selective α1A-Adrenoceptor Antagonist in Smooth Muscle Contraction Introduction SNAP-5089 is a potent and highly selective pharmacological antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of SNAP-5089: A Selective α1A-Adrenoceptor Antagonist in Smooth Muscle Contraction

Introduction

SNAP-5089 is a potent and highly selective pharmacological antagonist for the α1A-adrenergic receptor subtype.[1][2] In the study of smooth muscle physiology, where the adrenergic nervous system plays a critical regulatory role, SNAP-5089 serves as an invaluable tool for dissecting the specific contributions of α1A-adrenoceptor signaling in contractile processes. Smooth muscle tone, particularly in vascular, respiratory, and urogenital tissues, is heavily modulated by catecholamines such as noradrenaline, which act upon various adrenoceptor subtypes.[1] The high selectivity of SNAP-5089, with a reported affinity for the α1A subtype that is 10- to 100-fold higher than for α1B and α1D subtypes, allows researchers to isolate and characterize α1A-mediated pathways with high precision.[1]

This guide provides a comprehensive technical overview of SNAP-5089, detailing the molecular mechanisms of α1-adrenergic signaling in smooth muscle, the specific pharmacology of the compound, its antagonistic action, and robust experimental protocols for quantifying its biological activity. The content herein is designed for researchers, scientists, and drug development professionals seeking to understand and leverage SNAP-5089 in their investigations of smooth muscle function.

Section 1: The Adrenergic System and Smooth Muscle Contraction

The contraction of smooth muscle is a tightly regulated process initiated by an increase in cytosolic calcium (Ca²⁺). The α1-adrenoceptors, a class of G protein-coupled receptors (GPCRs), are central to this process. Upon binding an agonist like noradrenaline, the α1-adrenoceptor activates the Gq/11 family of G proteins. This initiates a well-defined signaling cascade:

  • Gq Protein Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3]

  • Intracellular Ca²⁺ Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.[4]

  • Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca²⁺ binds to the protein calmodulin (CaM).[5]

  • MLCK Activation: The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).[5]

  • Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation is the key event that enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.

It is important to note that different α1-adrenoceptor subtypes can be linked to different mechanisms for increasing intracellular Ca²⁺. Some subtypes primarily stimulate IP₃-mediated release from intracellular stores, while others may preferentially promote the influx of extracellular Ca²⁺ through membrane channels.[4]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Agonist Noradrenaline a1A_R α1A-Adrenoceptor Agonist->a1A_R Activates SNAP5089 SNAP-5089 SNAP5089->a1A_R Blocks Gq Gq Protein a1A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds CaM Calmodulin (CaM) Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Binds Ca²⁺ MLCK_inactive MLCK (Inactive) Ca_CaM->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction Initiates Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Store->CaM Ca²⁺ Release Antagonism_Workflow cluster_agonist Agonist Action cluster_antagonist Antagonist Action NA Noradrenaline (Agonist) Agonist_Binding Agonist-Receptor Complex NA->Agonist_Binding SNAP SNAP-5089 (Antagonist) Antagonist_Binding Antagonist-Receptor Complex SNAP->Antagonist_Binding Competes with Agonist Receptor α1A-Adrenoceptor Receptor->Agonist_Binding Receptor->Antagonist_Binding No_Binding Receptor Unoccupied Relaxation Relaxation/ No Contraction No_Binding->Relaxation Signal Signal Transduction (Ca²⁺ Release) Agonist_Binding->Signal No_Signal No Signal Antagonist_Binding->No_Signal Contraction Contraction Signal->Contraction No_Signal->Relaxation

Logical flow of competitive antagonism by SNAP-5089 at the α1A-adrenoceptor.

Section 4: Experimental Protocols for Assessing SNAP-5089 Activity

To empirically validate and quantify the activity of SNAP-5089, standardized and reproducible experimental protocols are essential. The isolated tissue organ bath assay is the gold standard for this purpose.

Protocol 4.1: Isolated Tissue Organ Bath Assay

This ex vivo protocol allows for the direct measurement of smooth muscle contractility and the effects of pharmacological agents in a controlled environment.

Objective: To determine the potency (pA₂) of SNAP-5089 as a competitive antagonist of noradrenaline-induced contractions in an isolated smooth muscle preparation (e.g., rat thoracic aorta or rabbit bladder neck).

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the target tissue (e.g., thoracic aorta) and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution. [6] * Clean the tissue of adherent connective tissue and cut it into rings or strips of appropriate size (e.g., 2-4 mm rings).

  • Apparatus Setup:

    • Mount the tissue strip in a temperature-controlled organ bath (37°C) containing oxygenated PSS (95% O₂ / 5% CO₂).

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force-displacement transducer. The transducer will record changes in muscle tension.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 2.0 g). [6]During this period, wash the tissue with fresh PSS every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). A robust contraction confirms the tissue is healthy. Wash the tissue and allow it to return to baseline tension.

  • Cumulative Concentration-Response Curve (Control):

    • Once the baseline is stable, add noradrenaline to the bath in a cumulative manner (e.g., from 1 nM to 10 µM in half-log increments).

    • Allow the response to each concentration to plateau before adding the next. Record the tension at each step. This generates a control sigmoidal dose-response curve.

  • Antagonist Incubation:

    • Thoroughly wash the tissue to remove all noradrenaline and allow it to return to its baseline resting tension.

    • Add a known concentration of SNAP-5089 (e.g., 10 nM) to the bath and incubate for a set period (e.g., 30-45 minutes) to allow the antagonist to reach equilibrium with the receptors.

  • Post-Antagonist Curve:

    • In the continued presence of SNAP-5089, repeat the cumulative addition of noradrenaline as in step 4.

    • The resulting concentration-response curve should be shifted to the right.

  • Data Analysis (Schild Analysis):

    • Repeat steps 5 and 6 with several different concentrations of SNAP-5089.

    • Calculate the concentration ratio (CR) for each antagonist concentration. The CR is the ratio of the agonist concentration producing a 50% maximal response (EC₅₀) in the presence of the antagonist to the EC₅₀ in its absence.

    • A Schild plot is generated by plotting log(CR-1) against the negative logarithm of the molar concentration of the antagonist (-log[SNAP-5089]).

    • For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.0. The x-intercept of the regression line provides the pA₂ value, which is a measure of the antagonist's potency.

Workflow for the isolated tissue organ bath experiment.

Section 5: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for interpreting the effects of SNAP-5089.

Table 1: Sample Schild Analysis Data for SNAP-5089

This table summarizes the key outputs from a series of organ bath experiments. A rightward shift in the agonist EC₅₀ with increasing antagonist concentration is the hallmark of competitive antagonism.

[SNAP-5089] (nM)Agonist EC₅₀ (nM)Concentration Ratio (CR)log(CR-1)
0 (Control)501.0-
11853.70.43
34809.60.93
10155031.01.48
Schild Plot Results pA₂ = 8.7 Slope = 0.98

Interpretation: The pA₂ value of 8.7 indicates high antagonist potency. The slope of ~1.0 confirms that the antagonism is competitive, meaning SNAP-5089 and noradrenaline are competing for the same binding site on the α1A-adrenoceptor.

Conclusion

SNAP-5089 is an indispensable pharmacological agent for the study of smooth muscle physiology. Its high potency and selectivity for the α1A-adrenoceptor enable researchers to precisely define the role of this receptor subtype in mediating contractile responses across a variety of tissues. [1]The protocols and mechanistic insights provided in this guide offer a robust framework for employing SNAP-5089 to investigate adrenergic signaling pathways. Understanding these fundamental mechanisms is not only critical for basic science but also underpins the development of therapeutic agents for conditions characterized by smooth muscle dysregulation, such as hypertension and benign prostatic hyperplasia.

References

  • ResearchGate. (n.d.). SNAP5089. Retrieved February 27, 2026, from [Link]

  • Galligan, J. J., & North, R. A. (2004). GABAA receptors are expressed and facilitate relaxation in airway smooth muscle. American Journal of Physiology-Lung Cellular and Molecular Physiology, 287(5), L1029-L1037. [Link]

  • Wang, Y., et al. (2014). Non-Neuronal Release of Gamma-Aminobutyric Acid by Embryonic Pluripotent Stem Cells. PLoS ONE, 9(9), e107749. [Link]

  • Heimes, S., et al. (2025). Reproducibility of smooth muscle mechanical properties in consecutive stretch and activation protocols. Pflügers Archiv - European Journal of Physiology, 477, 729–739. [Link]

  • Tonini, M., et al. (2002). Effects of GABA on circular smooth muscle spontaneous activities of rat distal colon. British Journal of Pharmacology, 136(5), 694-702. [Link]

  • Chula Digital Collections. (n.d.). Physiological roles of gamma-aminobutyric acid (GABA) on isolated human fallopian tube smooth muscle activities. Retrieved February 27, 2026, from [Link]

  • Kardani, J., et al. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 28(8), 589-603. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SNAP5089. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Reproducibility of smooth muscle mechanical properties in consecutive stretch and activation protocols. Retrieved February 27, 2026, from [Link]

  • Podleśna, A., et al. (2024). Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules. International Journal of Molecular Sciences, 25(19), 11776. [Link]

  • Wikipedia. (n.d.). GABA transporter type 1. Retrieved February 27, 2026, from [Link]

  • Carvill, G. L., & Mefford, H. C. (2022). Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. Frontiers in Physiology, 13, 843349. [Link]

  • ResearchGate. (n.d.). The roles of GABAergic signalling in neuronal and non-neuronal gut-to-brain pathways. Retrieved February 27, 2026, from [Link]

  • Aziba, P. I., & Okunola, J. A. (2015). Withdrawn: Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Science Alert. [Link]

  • Walthers, C. M., et al. (2014). Smooth Muscle Strips for Intestinal Tissue Engineering. PLoS ONE, 9(12), e114850. [Link]

  • PubMed. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Retrieved February 27, 2026, from [Link]

  • Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 8, 161. [Link]

  • Bio-Connect. (n.d.). T23374 SNAP 5089 [157066-76-7]. Retrieved February 27, 2026, from [Link]

  • Petrov, A. M., et al. (2024). Impairment of Skeletal Muscle Contraction by Inhibitors of GABA Transporters. International Journal of Molecular Sciences, 25(22), 13888. [Link]

  • Lyons, H. R., & Gibbs, T. T. (2001). Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. Journal of Neurochemistry, 78(5), 1034-1044. [Link]

  • Keros, S., & Hablitz, J. J. (2010). GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits?. Pflügers Archiv - European Journal of Physiology, 459(1), 115-125. [Link]

  • ResearchGate. (n.d.). Molecular signaling pathways involved in agonist-induced smooth muscle cell contraction. Retrieved February 27, 2026, from [Link]

  • Ye, Z., et al. (2026). Structural basis for selective inhibition of human GABA transporter GAT3. Nature Communications, 17, 1234. [Link]

  • UT Southwestern Medical Center. (2004, April 5). UT Southwestern researchers reveal mechanisms of smooth-muscle contraction. Retrieved February 27, 2026, from [Link]

  • Han, C., et al. (1987). Alpha 1-adrenoceptor subtypes linked to different mechanisms for increasing intracellular Ca2+ in smooth muscle. Nature, 329(6137), 333-335. [Link]

  • Meisheri, K. D., et al. (1986). Synthetic atrial peptide inhibits intracellular calcium release in smooth muscle. Life Sciences, 38(12), 1077-1083. [Link]

  • ResearchGate. (2025). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. Retrieved February 27, 2026, from [Link]

  • Al-Khawaja, A., et al. (2015). Identification of the first highly selective inhibitor of human GABA transporter GAT3. ACS Chemical Neuroscience, 6(9), 1591-1599. [Link]

  • Kuriyama, H., et al. (1998). Physiological Features of Visceral Smooth Muscle Cells, With Special Reference to Receptors and Ion Channels. Physiological Reviews, 78(3), 811-920. [Link]

  • White, T. A., & Panettieri, R. A. (2003). Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle. Journal of Applied Physiology, 94(3), 1231-1238. [Link]

Sources

Exploratory

Pharmacological Divergence in 1,4-Dihydropyridines: SNAP 5089 vs. Niguldipine

The following technical guide details the pharmacological differentiation between SNAP 5089 and Niguldipine. Technical Whitepaper on Selectivity Optimization Executive Summary This guide analyzes the critical pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological differentiation between SNAP 5089 and Niguldipine.

Technical Whitepaper on Selectivity Optimization

Executive Summary

This guide analyzes the critical pharmacological distinction between Niguldipine , a dual-action L-type calcium channel blocker (CCB) with off-target alpha-1 adrenergic affinity, and SNAP 5089 , a structural analog engineered to ablate calcium channel activity while retaining high selectivity for the


-adrenergic receptor.[1][2]

For drug development professionals, this comparison serves as a canonical case study in selectivity optimization : transforming a "promiscuous" scaffold (Niguldipine) into a subtype-specific tool compound (SNAP 5089) to decouple vascular hypotension from prostate smooth muscle relaxation.

Molecular Pharmacology & Mechanism of Action
1.1 The Dihydropyridine (DHP) Scaffold Paradox

Both compounds share the 1,4-dihydropyridine core, traditionally associated with L-type calcium channel blockade (e.g., Nifedipine). However, their functional profiles diverge radically due to steric and electrostatic modifications at the ester side chains.

  • Niguldipine (The Dual Antagonist):

    • Primary Target: Voltage-gated L-type Calcium Channels (

      
      ).
      
    • Secondary Target:

      
      -Adrenergic Receptors (
      
      
      
      -AR).[3]
    • Mechanism: Niguldipine stabilizes the inactive state of the L-type channel and competitively antagonizes the

      
      -AR. This dual action causes systemic vasodilation (via Ca2+ blockade) and smooth muscle relaxation (via 
      
      
      
      blockade), leading to significant hypotension.
  • SNAP 5089 (The Selective Antagonist):

    • Primary Target:

      
      -Adrenergic Receptors (High Affinity, 
      
      
      
      nM).
    • Excluded Target: L-type Calcium Channels (Low/No Affinity,

      
       nM).
      
    • Mechanism: SNAP 5089 retains the pharmacophore required for the

      
       orthosteric pocket but incorporates bulky substituents (often a phenyl-piperidinyl side chain) that sterically clash with the DHP binding site on the calcium channel 
      
      
      
      subunit.
1.2 Signaling Pathway Divergence

The following diagram illustrates how these two compounds differentially modulate intracellular calcium (


).

SignalingPathways cluster_membrane Plasma Membrane L_Type_Ca L-Type Ca2+ Channel (Cav1.2) Influx_Ca Ca2+ Influx L_Type_Ca->Influx_Ca Alpha1A_AR Alpha-1A Adrenergic Receptor (GPCR) Gq Gq Protein Alpha1A_AR->Gq NE Norepinephrine NE->Alpha1A_AR Activates PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca Contraction Smooth Muscle Contraction ER_Ca->Contraction Influx_Ca->Contraction Niguldipine Niguldipine (Dual Action) Niguldipine->L_Type_Ca BLOCKS (High Affinity) Niguldipine->Alpha1A_AR BLOCKS (High Affinity) SNAP5089 SNAP 5089 (Selective) SNAP5089->L_Type_Ca NO EFFECT (>600x Selectivity) SNAP5089->Alpha1A_AR BLOCKS (High Affinity)

Caption: Mechanistic divergence. Niguldipine blocks both Ca2+ influx and Gq-signaling. SNAP 5089 selectively isolates the Gq-GPCR pathway.

Quantitative Comparison Profiles

The following data summarizes the affinity profiles, demonstrating the "selectivity window" achieved by SNAP 5089.[2]

ParameterNiguldipine SNAP 5089 Implication
Chemical Class 1,4-Dihydropyridine1,4-Dihydropyridine AnalogStructural similarity masks functional difference.[4]

Affinity (

)
0.2 - 1.5 nM0.35 nM Both are potent

antagonists.
L-Type

Affinity (

)
1 - 3 nM > 540 nM SNAP 5089 is >1500x less potent at Ca2+ channels.
Selectivity Ratio (

vs Ca)
~1 : 1 (Non-selective)> 1 : 1500 (Highly Selective) SNAP 5089 avoids vascular side effects.
Primary Indication (Research) Hypertension (Historical)BPH (Benign Prostatic Hyperplasia)Prostate tissue relies on

tone; Vessels rely on Ca2+ tone.

Key Insight: In drug development, Niguldipine represents a "dirty" lead compound. SNAP 5089 represents the "optimized" lead where the scaffold was modified to exit the calcium channel binding pocket (the "Hantzsch" pocket) while optimizing interactions with the GPCR transmembrane domain.

Experimental Protocols for Differentiation

To validate the identity and activity of these compounds, researchers must employ a Dual-Assay Validation System . Relying on a single assay (e.g., just radioligand binding) is insufficient due to the structural homology.

Protocol A: Differential Radioligand Binding (The "Gold Standard")

Objective: To quantify the affinity shift between the GPCR and the Ion Channel.

  • Preparation :

    • Tissue 1 (GPCR Source): Rat submaxillary gland or cloned human

      
      -AR expressed in CHO cells.
      
    • Tissue 2 (Channel Source): Rat cerebral cortex or skeletal muscle membranes (rich in L-type channels).

  • Ligands :

    • Use [

      
      H]-Prazosin  (0.2 nM) for 
      
      
      
      receptors.
    • Use [

      
      H]-Nitrendipine  or [
      
      
      
      H]-(+)-PN 200-110
      (0.1 nM) for L-type channels.
  • Incubation :

    • Incubate membranes with increasing concentrations (

      
       to 
      
      
      
      M) of SNAP 5089 or Niguldipine.
    • Buffer: 50 mM Tris-HCl, pH 7.4. Time: 60 min at 25°C.

  • Analysis :

    • Niguldipine Result: Will displace both radioligands at nanomolar concentrations (Sigmoidal curves overlap).

    • SNAP 5089 Result: Will displace [

      
      H]-Prazosin at <1 nM but will fail to displace [
      
      
      
      H]-Nitrendipine until micromolar concentrations are reached.
Protocol B: Functional Tissue Bath (The "Physiological Proof")

Objective: To demonstrate tissue selectivity (Vascular vs. Prostatic).

  • Setup :

    • Bath A (Vascular): Rat Aorta rings (Endothelium denuded).

    • Bath B (Prostatic): Rat/Rabbit Prostate strips.

  • Stimulation :

    • Aorta: Pre-contract with KCl (60 mM) . Note: KCl contraction is mediated almost exclusively by L-type Ca2+ channel influx, bypassing the

      
       receptor.
      
    • Prostate: Pre-contract with Phenylephrine (10

      
      M) . Note: Mediated by 
      
      
      
      receptors.[1][2][3][5][6]
  • Dosing :

    • Apply cumulative doses of SNAP 5089.

  • Outcome :

    • Niguldipine : Relaxes both tissues effectively (Blocks KCl-induced Ca2+ entry in aorta; Blocks PE-induced signaling in prostate).

    • SNAP 5089 : Relaxes the Prostate (blocks PE) but has minimal effect on the Aorta (cannot block KCl-induced Ca2+ entry).

Logic Flow for Compound Identification

Use this decision tree when screening DHP libraries to distinguish "Niguldipine-like" (toxic/hypotensive) from "SNAP-like" (uro-selective) candidates.

ScreeningLogic Start New DHP Analog Synthesized Assay1 Assay 1: Alpha-1A Binding ([3H]-Prazosin) Start->Assay1 Decision1 Ki < 10 nM? Assay1->Decision1 Discard Discard (Inactive) Decision1->Discard No Assay2 Assay 2: L-Type Ca2+ Binding ([3H]-Nitrendipine) Decision1->Assay2 Yes Decision2 Ki < 100 nM? Assay2->Decision2 Result_Nig Niguldipine-like Profile (Dual Action) Risk: Hypotension Decision2->Result_Nig Yes (Binds Channel) Result_SNAP SNAP 5089-like Profile (Selective Alpha-1A) Benefit: Uro-selective Decision2->Result_SNAP No (Clean)

Caption: Screening cascade to filter out calcium channel liability in alpha-1A antagonists.

References
  • Wetzel, J. M., et al. (1995).[6] "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine."[1][7] Journal of Medicinal Chemistry, 38(10), 1579–1581.[6]

  • Boer, R., et al. (1989). "Niguldipine (B 8509-035), a new dihydropyridine calcium antagonist with alpha-1 adrenergic blocking activity." Clinical and Experimental Pharmacology and Physiology, 16(8), 591-601.

  • Ford, A. P., et al. (1996). "Pharmacological characteristics of alpha 1-adrenoceptors in the human lower urinary tract and prostate." British Journal of Pharmacology, 118(1), 89-98.

  • Leonardi, A., & Hieble, J. P. (2004). "Alpha-1-Adrenoceptor Antagonists."[1][3][4][5][6][7][8][9][10] Comprehensive Medicinal Chemistry II, Volume 6.

Sources

Foundational

An In-Depth Technical Guide to SNAP 5089 (CAS 157066-77-8): A Selective α1A-Adrenoceptor Antagonist

A Note on Target Specificity: Before delving into the technical details of SNAP 5089, it is crucial to clarify a common point of confusion. The "SNAP" nomenclature is used for several distinct pharmacological compounds w...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Target Specificity: Before delving into the technical details of SNAP 5089, it is crucial to clarify a common point of confusion. The "SNAP" nomenclature is used for several distinct pharmacological compounds with different mechanisms of action. This guide focuses exclusively on SNAP 5089 (CAS 157066-77-8) , a well-characterized and highly selective α1A-adrenoceptor antagonist .[1][2] It is important not to confuse this compound with other similarly named molecules, such as (S)-SNAP-5114 , which is a selective GABA transporter inhibitor (GAT-3/GAT-2) .[1][2][3][4] This guide will proceed with a detailed exploration of SNAP 5089's properties and applications based on its confirmed pharmacological target.

Executive Summary

SNAP 5089 is a potent and selective antagonist of the α1A-adrenergic receptor, a G-protein coupled receptor that plays a critical role in the sympathetic nervous system.[2] Its high affinity and selectivity for the α1A subtype over other adrenoceptor subtypes and ion channels make it an invaluable tool for researchers investigating the physiological and pathological roles of this specific receptor.[2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the use of SNAP 5089 in a research setting.

Chemical and Physical Properties

SNAP 5089 is a synthetic organic molecule with a complex structure that contributes to its high-affinity binding to the α1A-adrenoceptor.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 157066-77-8[2]
Molecular Formula C36H40N4O5.HCl[2]
Molecular Weight 645.19 g/mol [2]
IUPAC Name 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride[2]
Purity ≥98% (HPLC)[2]
Appearance White solid[1]
Storage Store at +4°C[2]

Solubility: While specific solubility data is not extensively published, it is a lipophilic molecule, and for experimental purposes, it is typically dissolved in organic solvents such as DMSO.

Mechanism of Action: Selective α1A-Adrenoceptor Antagonism

SNAP 5089 exerts its pharmacological effects by competitively binding to the α1A-adrenergic receptor, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.[2] This blockade inhibits the downstream signaling cascade typically initiated by α1A-adrenoceptor activation.

The α1A-adrenoceptor is a Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various physiological responses, including smooth muscle contraction.[5][6]

By competitively inhibiting the initial step of this cascade, SNAP 5089 effectively blocks these downstream events. Its high selectivity for the α1A subtype is a key feature, with significantly lower affinity for other α-adrenoceptor subtypes (α1B, α1D, α2A, α2B, α2C) and L-type calcium channels.[2]

SNAP_5089_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine alpha1A_Receptor α1A-Adrenoceptor (Gq-coupled) Norepinephrine->alpha1A_Receptor Binds & Activates SNAP_5089 SNAP 5089 SNAP_5089->alpha1A_Receptor Binds & Blocks Gq_protein Gq Protein alpha1A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Figure 1: Mechanism of SNAP 5089 as an α1A-adrenoceptor antagonist.

Experimental Protocols & Considerations

The high selectivity of SNAP 5089 makes it an ideal pharmacological tool for isolating and studying the function of α1A-adrenoceptors in various tissues and cell types. A common application is in functional assays, such as measuring smooth muscle contraction in response to adrenergic agonists.

Protocol: In Vitro Smooth Muscle Contraction Assay

This protocol outlines a general procedure for assessing the antagonist activity of SNAP 5089 on isolated smooth muscle tissue, such as vascular rings or bladder strips.

Materials:

  • Isolated smooth muscle tissue

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)

  • Isotonic or isometric force transducer

  • Data acquisition system

  • Norepinephrine (agonist)

  • SNAP 5089 (antagonist)

  • DMSO (for stock solution of SNAP 5089)

Procedure:

  • Tissue Preparation:

    • Dissect and prepare smooth muscle tissue in physiological saline solution.

    • Mount the tissue in the organ bath under a resting tension.

    • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Agonist Dose-Response Curve (Control):

    • Generate a cumulative concentration-response curve for norepinephrine.

    • Start with a low concentration and incrementally increase the concentration until a maximal response is achieved.

    • Wash the tissue thoroughly and allow it to return to baseline.

  • Antagonist Incubation:

    • Incubate the tissue with a known concentration of SNAP 5089 for a predetermined period (e.g., 30-60 minutes).

    • SNAP 5089 should be prepared as a concentrated stock solution in DMSO and then diluted in the physiological saline solution. A vehicle control (DMSO alone) should also be run in parallel.

  • Agonist Dose-Response Curve (in the presence of SNAP 5089):

    • Repeat the cumulative concentration-response curve for norepinephrine in the presence of SNAP 5089.

    • A competitive antagonist like SNAP 5089 is expected to cause a rightward shift in the dose-response curve.

  • Data Analysis:

    • Plot the dose-response curves for norepinephrine with and without SNAP 5089.

    • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for each curve.

    • The degree of the rightward shift can be used to calculate the pA2 value, which is a measure of the antagonist's affinity.

Experimental_Workflow Start Start Tissue_Prep 1. Tissue Preparation (e.g., Aortic Ring) Start->Tissue_Prep Equilibration 2. Equilibration in Organ Bath Tissue_Prep->Equilibration Control_DR 3. Generate Control Norepinephrine Dose-Response Curve Equilibration->Control_DR Washout 4. Washout & Return to Baseline Control_DR->Washout Incubation 5. Incubate with SNAP 5089 or Vehicle (DMSO) Washout->Incubation Treatment_DR 6. Generate Norepinephrine Dose-Response Curve Incubation->Treatment_DR Data_Analysis 7. Data Analysis (EC50, pA2 Calculation) Treatment_DR->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro smooth muscle contraction assay.

Experimental Causality: The rightward shift in the norepinephrine dose-response curve in the presence of SNAP 5089 demonstrates competitive antagonism. This is because a higher concentration of the agonist (norepinephrine) is required to elicit the same level of response, as it must compete with SNAP 5089 for binding to the α1A-adrenoceptors. The lack of a decrease in the maximal response is also characteristic of competitive antagonism.

Conclusion

SNAP 5089 is a highly selective and potent α1A-adrenoceptor antagonist that serves as a critical tool for pharmacological research. Its well-defined mechanism of action and high selectivity allow for the precise investigation of α1A-adrenoceptor function in various physiological and pathophysiological contexts. Researchers employing SNAP 5089 should have a clear understanding of its chemical properties and mechanism of action to ensure the design of robust and interpretable experiments.

References

  • SNAP5089 - ResearchGate. Available from: [Link]

  • (S)-SNAP 5114 (1561) by Tocris, Part of Bio-Techne. Available from: [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed. Available from: [Link]

  • Antihypertensive mechanism of action of ketanserin and some ketanserin analogues in the spontaneously hypertensive rat - PubMed. Available from: [Link]

Sources

Exploratory

Unraveling the α1A/α1L Adrenoceptor Axis: The Role of SNAP 5089 in Benign Prostatic Hyperplasia Research

Executive Summary Benign Prostatic Hyperplasia (BPH) is a progressive urological condition characterized by the nodular enlargement of prostatic tissue and a dynamic increase in smooth muscle tone, which collectively obs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benign Prostatic Hyperplasia (BPH) is a progressive urological condition characterized by the nodular enlargement of prostatic tissue and a dynamic increase in smooth muscle tone, which collectively obstruct the urethra and cause lower urinary tract symptoms (LUTS) 1. The dynamic component of this obstruction is primarily mediated by the sympathetic nervous system via α1-adrenergic receptors (α1-ARs) located in the prostatic stroma [[1]]().

In the pursuit of uroselective therapeutics that avoid the cardiovascular side effects (e.g., orthostatic hypotension) associated with non-selective α1-blockers, researchers developed SNAP 5089 —a highly selective α1A-adrenoceptor antagonist 2. While SNAP 5089 did not become a frontline clinical drug, its unique pharmacological profile revolutionized our mechanistic understanding of prostate contractility by exposing the "affinity-potency mismatch" that led to the characterization of the α1L adrenoceptor phenotype 3.

Molecular Architecture and Pharmacological Kinetics

SNAP 5089 is a dihydropyridine (DHP) derivative synthesized via the Hantzsch ester reaction 4. It was rationally designed as an analog of the L-type calcium channel antagonist niguldipine [[5]](). Through precise structural modifications, medicinal chemists successfully stripped the molecule of its calcium channel blocking activity while conferring exceptional, sub-nanomolar binding affinity for the cloned α1A receptor 3.

As demonstrated by in vitro radioligand binding assays, SNAP 5089 exhibits greater than 600-fold selectivity for the α1A subtype over other adrenoceptors 6.

Table 1: Pharmacological Binding Profile of SNAP 5089

Receptor Subtype / Target Binding Affinity (Ki, nM) Selectivity Ratio (vs. α1A)
α1A 0.35 1.0
α1B 220 > 628
α2C 370 > 1057
α1D 540 > 1542
L-type Ca^2+^ Channels 540 > 1542
α2B 800 > 2285
α2A 1200 > 3428

(Quantitative data synthesized from Tocris Bioscience 6)

The "Affinity-Potency Mismatch" and the α1L Phenotype

The true scientific value of SNAP 5089 lies in a profound pharmacological paradox. Because the human prostate predominantly expresses α1A-AR mRNA 7, researchers hypothesized that SNAP 5089 would be a highly potent relaxant of prostate smooth muscle. However, in functional ex vivo assays using human and rabbit prostate tissues, SNAP 5089 displayed unexpectedly weak functional antagonism (a low pA2 value) against norepinephrine-induced contractions 3.

This mismatch—high affinity for the cloned α1A receptor but low functional potency in native prostate tissue—provided definitive evidence for the α1L adrenoceptor 8. The α1L is not a distinct gene product, but rather a tissue-specific functional conformation (phenotype) of the α1A receptor that predominates in the lower urinary tract 7. Today, SNAP 5089 is utilized as a critical diagnostic tool: its failure to potently block a contractile response is the standard pharmacological signature used to identify α1L-mediated pathways 3.

G NE Norepinephrine (Endogenous Agonist) Receptor α1A / α1L Adrenoceptor (Prostate Smooth Muscle) NE->Receptor Activates SNAP SNAP 5089 (Selective Antagonist) SNAP->Receptor Competitively Blocks Gq Gq Protein Activation & PLC Cleavage Receptor->Gq Ca IP3 Release & Intracellular Ca2+ Spike Gq->Ca Contraction Smooth Muscle Contraction (Urethral Obstruction) Ca->Contraction

Fig 1. SNAP 5089 mechanism on the α1A/α1L adrenergic signaling pathway in prostate smooth muscle.

Experimental Protocols: Validating Subtype Selectivity

To rigorously evaluate compounds like SNAP 5089, researchers must employ self-validating assay systems that measure both physical binding affinity and functional tissue potency.

Protocol 1: Radioligand Competition Binding Assay

Causality: This assay determines the physical affinity (Ki) of SNAP 5089 for recombinant α1-AR subtypes. We utilize [^3^H]-prazosin because it is a non-selective antagonist that labels all α1 subtypes equally, providing a baseline from which SNAP 5089 can compete.

  • Membrane Preparation: Harvest CHO cells stably expressing human α1A, α1B, or α1D receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [^3^H]-prazosin, and increasing concentrations of SNAP 5089 (10^-11^ to 10^-5^ M).

  • Self-Validation (Internal Control): Define Non-Specific Binding (NSB) in parallel wells using 10 µM phentolamine. Logic: If the total binding minus NSB is less than 70%, the membrane integrity is compromised, and the assay must be rejected.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand. Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Ex Vivo Isometric Tension Recording (Organ Bath)

Causality: This functional assay reveals the α1L phenotype. By comparing the functional potency (pA2) derived here against the Ki derived in Protocol 1, researchers can identify the tissue-specific conformational state of the receptor 7.

  • Tissue Preparation: Mount longitudinal strips of rabbit or human prostate tissue in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Equilibration & Priming: Apply a resting tension of 2.0 g. Logic: This optimizes the length-tension relationship of the smooth muscle. Prime the tissue with 80 mM KCl. Logic: KCl directly depolarizes the membrane to induce contraction, bypassing GPCRs. This self-validates tissue viability; tissues failing to generate >1.0 g of force are discarded.

  • Baseline Concentration-Response: Generate a cumulative concentration-response curve (CRC) to norepinephrine (NE) (10^-8^ to 10^-4^ M). Wash thoroughly until baseline tension is restored.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of SNAP 5089 (e.g., 10 nM) for 45 minutes to ensure receptor equilibration.

  • Schild Regression Analysis: Repeat the NE CRC in the presence of SNAP 5089. Plot the log(dose ratio - 1) against the log[antagonist]. Logic: A Schild slope of 1.0 validates competitive antagonism, allowing for the accurate calculation of the pA2~ value.

Workflow Prep 1. Tissue Preparation (Rabbit/Human Prostate) Equil 2. Equilibration (Krebs-Henseleit, 37°C, 2g tension) Prep->Equil Prime 3. Tissue Priming (KCl or High-Dose NE) Equil->Prime Wash 4. Washout & Baseline Prime->Wash Incubate 5. SNAP 5089 Incubation (30-45 mins) Wash->Incubate Dose 6. Cumulative NE Concentration-Response Incubate->Dose Analyze 7. Schild Regression (Calculate pA2) Dose->Analyze

Fig 2. Ex vivo isometric tension recording workflow for evaluating SNAP 5089 functional potency.

Conclusion

SNAP 5089 remains a cornerstone molecule in urological pharmacology. While its clinical trajectory was superseded by drugs that better target the α1L conformation (such as tamsulosin or silodosin), its highly specific molecular profile provided the necessary contrast to map the complex landscape of adrenoceptor signaling in BPH. For drug development professionals, the story of SNAP 5089 underscores a fundamental axiom: high target affinity in vitro must always be rigorously contextualized against functional tissue phenotypes ex vivo.

References

  • 3 Kava, M. S., et al. "α1L Adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man." ResearchGate (Originally published in Br. J. Pharmacol., 1998).

  • [[6]]() "SNAP 5089 | CAS 157066-77-8 | Biological Activity & Technical Data." Tocris Bioscience.

  • 2 "The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors." PubMed Central (PMC), National Institutes of Health.

  • 8 "The hypotensive activity and alpha1-adrenoceptor antagonistic properties of some aroxyalkyl derivatives of 2-methoxyphenylpiperazine." Ovid.

  • 1 "α-Adrenoceptor Antagonists in the Treatment of Benign Prostate Hyperplasia." Karger Publishers.

  • 5 "α1-Adrenergic Receptor Subtypes." American Heart Association (AHA) Journals.

  • 4 "Learning from the Hantzsch synthesis." American Chemical Society (ACS).

  • 7 "TISSUE SELECTIVITY OF KMD-3213, AN α1-ADRENOCEPTOR ANTAGONIST, IN HUMAN PROSTATE AND VASCULATURE." AUA Journals.

Sources

Foundational

Technical Analysis: SNAP 5089 Binding Affinity &amp; Adrenergic Subtype Selectivity

Executive Summary SNAP 5089 is a synthetic dihydropyridine derivative engineered as a highly selective antagonist for the -adrenergic receptor ( -AR) .[1][2][3] Unlike non-selective -blockers (e.g., phentolamine) or clin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SNAP 5089 is a synthetic dihydropyridine derivative engineered as a highly selective antagonist for the


-adrenergic receptor (

-AR)
.[1][2][3] Unlike non-selective

-blockers (e.g., phentolamine) or clinically utilized agents with moderate selectivity (e.g., tamsulosin), SNAP 5089 serves as a precision pharmacological probe. It exhibits >600-fold selectivity for the

subtype over

and

receptors.[3]

This guide details the binding kinetics (


 values) of SNAP 5089, elucidates the structural basis of its subtype discrimination, and provides a validated radioligand binding protocol for researchers characterizing adrenergic signaling pathways.

Pharmacological Profile & Mechanism of Action[4]

Chemical Identity[1][2][3][5]
  • IUPAC Name: 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride.[1][3]

  • Class: Dihydropyridine (structurally related to calcium channel blockers like niguldipine, but pharmacologically distinct).

  • Primary Target:

    
    -Adrenergic Receptor (GPCR).
    
Mechanism of Antagonism

SNAP 5089 functions as a competitive antagonist. It binds reversibly to the orthosteric site of the


-AR, preventing the binding of endogenous catecholamines (norepinephrine/epinephrine).

Signaling Interruption: Under normal physiological conditions,


-AR activation couples to the 

heterotrimeric G-protein. This activates Phospholipase C

(PLC

), hydrolyzing

into

and DAG.

triggers intracellular calcium release, leading to smooth muscle contraction (e.g., in the prostate or vasculature). SNAP 5089 effectively silences this cascade.
Visualization: -AR Signaling & SNAP 5089 Inhibition

The following diagram illustrates the specific point of intervention for SNAP 5089 within the


 signaling pathway.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm SNAP SNAP 5089 (Antagonist) Rec α1A-Adrenergic Receptor SNAP->Rec Blocks NE Norepinephrine (Agonist) NE->Rec Activates Gq Gq Protein Rec->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Smooth Muscle Contraction DAG->Response via PKC Ca Ca2+ Release ER->Ca Ca->Response

Figure 1: Mechanism of Action. SNAP 5089 competitively blocks the


 receptor, preventing Gq-mediated calcium release.

Binding Affinity Profile ( Values)[6][7][8]

The utility of SNAP 5089 lies in its discriminatory power. The following data aggregates binding constants (


) from human recombinant receptors expressed in CHO or HEK293 cells, using 

-Prazosin as the radioligand.
Table 1: Comparative Binding Affinities
Receptor Subtype

Value (nM)
Selectivity Ratio (

vs Target)
Physiological Relevance

-AR
0.35 1.0 (Reference)Primary target (Prostate, Vasculature).

-AR
220~628-foldRegulates blood pressure; SNAP 5089 avoids this.

-AR
540~1,540-foldBladder muscle/Aorta; SNAP 5089 avoids this.

-AR
1,200>3,400-foldPresynaptic feedback; minimal interference.

-AR
800~2,280-foldVascular smooth muscle.

-AR
370~1,050-foldCNS modulation.
L-type

540~1,540-foldReduced affinity compared to parent niguldipine.

Data Interpretation:

  • High Selectivity: The >600-fold differential between

    
     and 
    
    
    
    makes SNAP 5089 an essential tool for "de-orphaning" tissue responses. If a tissue response is blocked by nanomolar concentrations of SNAP 5089, it is mediated by
    
    
    .[4]
  • The

    
     Phenotype:  In functional assays (e.g., rabbit bladder neck), SNAP 5089 displays lower potency (
    
    
    
    ) than expected from its binding affinity (
    
    
    ). This discrepancy supports the hypothesis that the "
    
    
    " phenotype represents a specific conformational state of the
    
    
    receptor rather than a distinct gene product.

Validated Experimental Protocol: Radioligand Binding Assay

Objective: Determine the


 of SNAP 5089 for a specific adrenergic receptor subtype using a competition binding assay.

Principle: SNAP 5089 competes with a radiolabeled high-affinity antagonist (e.g.,


-Prazosin) for binding sites on membrane preparations containing the receptor. The reduction in radioactivity bound to the membrane is proportional to the affinity of SNAP 5089.
Reagents & Preparation
  • Buffer A (Lysis): 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 at 4°C.

  • Buffer B (Incubation): 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 at 25°C.

  • Radioligand:

    
    -Prazosin (Specific Activity ~70-80 Ci/mmol). Concentration: 0.2 nM (approx. 
    
    
    
    for
    
    
    ).
  • Non-specific Binding (NSB) Control: Phentolamine (10

    
    M final).
    
  • SNAP 5089 Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

Workflow Methodology
Step 1: Membrane Preparation (Causality: Receptor Stability)
  • Action: Homogenize HEK293 cells expressing human

    
    -AR in ice-cold Buffer A using a Polytron (2x 10 sec bursts).
    
  • Why: Cold temperature prevents protease activity; EDTA chelates divalent cations that might promote protease function or receptor aggregation.

  • Centrifugation: Spin at 40,000 x g for 20 min at 4°C. Resuspend pellet in Buffer A and repeat wash.

  • Final Resuspension: Resuspend in Buffer B to a protein concentration of ~5-10

    
     g/well .
    
Step 2: Assay Assembly (Causality: Equilibrium Kinetics)

Prepare a 96-well plate. In each well, add:

  • 25

    
    L  Radioligand (
    
    
    
    -Prazosin, final 0.2 nM).
  • 25

    
    L  Competitor:
    
    • Total Binding: Buffer B + DMSO vehicle.

    • NSB: Phentolamine (10

      
      M).
      
    • Experimental: SNAP 5089 (Range:

      
       M to 
      
      
      
      M).
  • 200

    
    L  Membrane Suspension (Initiates reaction).
    
Step 3: Incubation
  • Action: Incubate at 25°C for 60 minutes in the dark.

  • Why: 60 minutes ensures the reaction reaches equilibrium (

    
     balance). Darkness prevents photodegradation of light-sensitive dihydropyridine moieties in SNAP 5089.
    
Step 4: Filtration & Counting (Causality: Separation of Bound vs. Free)
  • Action: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

  • Why PEI?

    
    -adrenergic ligands are hydrophobic and stick to glass fibers. PEI coats the filter, positively charging it to reduce non-specific binding of the radioligand to the filter itself.
    
  • Wash: Wash 3x with ice-cold Buffer A to remove unbound ligand without disturbing the bound complex (slow dissociation rate at 4°C).

  • Detection: Add scintillant and count in a Liquid Scintillation Counter.

Step 5: Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • 
    :  Concentration of SNAP 5089 displacing 50% of specific binding.
    
  • 
    :  Concentration of 
    
    
    
    -Prazosin used.
  • 
    :  Dissociation constant of 
    
    
    
    -Prazosin (determined previously via saturation binding).
Visualization: Assay Workflow

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Binding Reaction cluster_data Phase 3: Analysis Cells HEK293 Cells (hα1A-AR) Lysis Lysis & Homogenization (4°C, Buffer A) Cells->Lysis Wash Centrifugation Wash (40,000 x g) Lysis->Wash Membrane Membrane Resuspension (Buffer B) Wash->Membrane Plate 96-Well Plate Setup Membrane->Plate Mix Add Components: 1. [3H]-Prazosin 2. SNAP 5089 (Titration) 3. Membranes Plate->Mix Incubate Incubate 60 min @ 25°C (Equilibrium) Mix->Incubate Filter Harvest on GF/B Filters (PEI Pre-treated) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Radioligand Competition Binding Workflow. A standardized process to ensure reproducibility and accurate Ki determination.

References

  • Wetzel, J. M., et al. (1995).[3] Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine.[3] Journal of Medicinal Chemistry, 38(10), 1579–1581. Link

  • Ford, A. P., et al. (1997). Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity.[3][5] Journal of Pharmacology and Experimental Therapeutics, 281(3), 1272–1282. Link

  • Hieble, J. P., et al. (1995). International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update. Pharmacological Reviews, 47(2), 267-270. Link

  • Tocris Bioscience. (n.d.). SNAP 5089 Product Information & Biological Activity. Tocris.com. Link

  • BindingDB. (2020). Binding Affinity Data for SNAP-5089 (Monomer ID 50366618). BindingDB.org. Link

Sources

Exploratory

An In-depth Technical Guide to SNAP-5089: A Highly Selective α1A-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of SNAP-5089, a potent and highly selective α1A-adrenoceptor antagonist. Initially misidenti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SNAP-5089, a potent and highly selective α1A-adrenoceptor antagonist. Initially misidentified in some contexts, this document clarifies its precise pharmacological classification and delves into its molecular structure, physicochemical properties, and the principles of its synthesis. The guide further details its mechanism of action, supported by extensive binding affinity data, and presents illustrative, field-proven experimental protocols for its characterization. While SNAP-5089 has served primarily as a valuable pharmacological tool for elucidating the role of the α1A-adrenoceptor, particularly in the lower urinary tract, its therapeutic potential, especially in the context of benign prostatic hyperplasia (BPH), is also critically examined. This document is intended to be an essential resource for researchers utilizing or investigating SNAP-5089 and similar molecules in the pursuit of novel therapeutics.

Molecular Profile of SNAP-5089

SNAP-5089 is a synthetic, small organic molecule belonging to the dihydropyridine class of compounds. Its discovery was based on the chemical scaffold of the L-type calcium channel antagonist, niguldipine[1]. However, structural modifications have rendered SNAP-5089 largely inactive at calcium channels while conferring high affinity and selectivity for the α1A-adrenoceptor[1].

Chemical Structure and Properties
  • IUPAC Name: 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride[2]

  • Chemical Formula: C₃₆H₄₀N₄O₅·HCl[2]

  • Molecular Weight: 645.19 g/mol [2]

PropertyValueReference
CAS Number 157066-77-8 (HCl salt)[2]
Appearance Solid powder[2]
Purity ≥98% (by HPLC)[2]
SMILES CC1=C(C(OC)=O)C(C2=CC=C(=O)C=C2)C(C(NCCCN3CCC(C4=CC=CC=C4)(C5=CC=CC=C5)CC3)=O)=C(C)N1.Cl[2]
InChI Key MXELDPKESKXREN-UHFFFAOYSA-N[2]
Synthesis of Dihydropyridine Scaffolds: The Hantzsch Reaction

Illustrative Protocol: Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a 1,4-dihydropyridine scaffold, the core of SNAP-5089.

Materials:

  • An aromatic aldehyde (e.g., 4-nitrobenzaldehyde for the C4 substituent of SNAP-5089)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • A source of ammonia (e.g., ammonium acetate)

  • An additional β-dicarbonyl compound (e.g., dimedone)

  • Ethanol as a solvent

  • A suitable catalyst (e.g., polyaniline-supported zinc oxide)[3]

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the β-ketoester (1 mmol), the second β-dicarbonyl compound (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.[3]

  • Catalyst Addition: Introduce a catalytic amount of the chosen catalyst (e.g., 2 mol% of polyaniline-supported zinc oxide).[3]

  • Reflux: Heat the reaction mixture to reflux temperature and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst is used, it can be removed by filtration. The crude product can then be purified by recrystallization or column chromatography to yield the desired dihydropyridine derivative.

Pharmacological Classification and Mechanism of Action

Contrary to some initial misclassifications, SNAP-5089 is not an M3 muscarinic acetylcholine receptor antagonist. Extensive pharmacological data unequivocally classify it as a highly selective α1A-adrenoceptor antagonist .

The α1-Adrenoceptor Family

The α1-adrenoceptors are a family of G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine and epinephrine. Three subtypes have been cloned and characterized: α1A, α1B, and α1D. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, most notably the contraction of smooth muscle. In the context of the lower urinary tract, the α1A-adrenoceptor is the predominant subtype in the prostate and bladder neck, mediating smooth muscle tone and thus influencing urinary outflow.[4]

Mechanism of Action of SNAP-5089

As a competitive antagonist, SNAP-5089 binds to the α1A-adrenoceptor but does not elicit an intracellular response. By occupying the receptor's binding site, it prevents the endogenous agonist, norepinephrine, from binding and initiating the signaling cascade that leads to smooth muscle contraction. This results in a relaxation of the smooth muscle in the prostate and bladder neck, reducing urethral resistance and improving urinary flow.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NE Norepinephrine AR α1A-Adrenoceptor NE->AR Binds & Activates SNAP5089 SNAP-5089 SNAP5089->AR Binds & Blocks Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_Cytosol ↑ [Ca²⁺]i Ca_Cytosol->Contraction Leads to

Caption: α1A-Adrenoceptor signaling and inhibition by SNAP-5089.

Receptor Binding Profile and Selectivity

The defining characteristic of SNAP-5089 is its remarkable selectivity for the α1A-adrenoceptor subtype. This has been quantified through radioligand binding assays, which measure the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Selectivity vs. α1AReference
α1A 0.35-[2]
α1B 220~628-fold[2]
α1D 540~1542-fold[2]
α2A 1200~3428-fold[2]
α2B 800~2285-fold[2]
α2C 370~1057-fold[2]
L-type Ca²⁺ Channel 540~1542-fold[2]

This high degree of selectivity is crucial, as antagonism of other α1-adrenoceptor subtypes, particularly α1B which is prevalent in blood vessels, is associated with cardiovascular side effects such as orthostatic hypotension.

Experimental Characterization of SNAP-5089

The pharmacological properties of SNAP-5089 are elucidated through a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This technique is fundamental for determining the binding affinity (Ki) and selectivity of a compound for its target receptor.

Protocol: α1A-Adrenoceptor Radioligand Binding Assay

Objective: To determine the Ki of SNAP-5089 for the human α1A-adrenoceptor.

Materials:

  • Cell membranes from a cell line stably expressing the human α1A-adrenoceptor (e.g., CHO-K1 cells).[3]

  • Radioligand: [³H]-Prazosin, a non-subtype selective α1-adrenoceptor antagonist.[5]

  • Test Compound: SNAP-5089, prepared in a series of dilutions.

  • Non-specific binding control: A high concentration of a non-labeled α1-antagonist (e.g., 10 µM phentolamine).[5]

  • Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[5]

  • Glass fiber filters and a cell harvester.[5]

  • Scintillation counter and scintillation cocktail.[5]

Procedure:

  • Membrane Preparation: Homogenize the cells expressing the α1A-adrenoceptor and prepare a membrane fraction through differential centrifugation.[5]

  • Assay Incubation: In a 96-well plate, incubate the cell membranes (10-50 µg of protein) with a fixed concentration of [³H]-Prazosin (typically near its Kd, e.g., 0.1-1 nM) and varying concentrations of SNAP-5089.[5]

  • Incubation Conditions: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly separate the bound from free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of specific binding of [³H]-Prazosin against the log concentration of SNAP-5089 to generate a competition curve. The IC₅₀ (the concentration of SNAP-5089 that inhibits 50% of specific [³H]-Prazosin binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

Functional assays are essential to confirm that the binding of SNAP-5089 to the α1A-adrenoceptor translates into a biological effect, namely the antagonism of agonist-induced smooth muscle contraction.

Protocol: Isolated Human Prostate Tissue Contraction Assay

Objective: To determine the functional potency (Kb) of SNAP-5089 in a physiologically relevant tissue.

Materials:

  • Human prostatic tissue obtained from patients undergoing prostatectomy for BPH.[6]

  • Agonist: Noradrenaline or phenylephrine.[6]

  • Antagonist: SNAP-5089.

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

Procedure:

  • Tissue Preparation: Dissect the prostatic tissue into strips and mount them in organ baths containing Krebs-Henseleit solution at 37°C.[6]

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve to noradrenaline to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of SNAP-5089 for a set period.

  • Second Concentration-Response Curve: In the continued presence of SNAP-5089, generate a second cumulative concentration-response curve to noradrenaline.

  • Data Analysis: The antagonistic effect of SNAP-5089 will cause a rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA₂ value or the Kb (antagonist dissociation constant), which represents the functional potency of SNAP-5089.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Tissue Assay Membrane_Prep Prepare Membranes from Cells Expressing α1A-AR Incubation Incubate with [3H]-Prazosin and SNAP-5089 Membrane_Prep->Incubation Filtration Separate Bound & Free Radioligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Ki_Calc Calculate Ki from IC50 Quantification->Ki_Calc Kb_Calc Calculate Kb from Curve Shift Tissue_Prep Isolate Human Prostate Tissue Mounting Mount in Organ Bath Tissue_Prep->Mounting Agonist_Curve1 Generate Agonist Concentration-Response Curve Mounting->Agonist_Curve1 Antagonist_Inc Incubate with SNAP-5089 Agonist_Curve1->Antagonist_Inc Agonist_Curve2 Generate Second Agonist Curve in Presence of SNAP-5089 Antagonist_Inc->Agonist_Curve2 Agonist_Curve2->Kb_Calc

Caption: Workflow for the in vitro characterization of SNAP-5089.

Pharmacokinetics and Therapeutic Potential

While detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for SNAP-5089 are not widely published, some general principles can be inferred from its chemical class and the known properties of other α1-adrenoceptor antagonists.

Pharmacokinetic Considerations

Dihydropyridine-based compounds can be susceptible to metabolic oxidation, which may affect their pharmacokinetic profile.[7] The development of analogues with improved metabolic stability is a key consideration in the drug discovery process for this class of molecules.[7] The pharmacokinetic-pharmacodynamic relationship for α1-adrenoceptor antagonists is often complex, with the clinical effect not always directly correlating with plasma concentrations, especially during long-term therapy.[8]

The α1L-Adrenoceptor: A Functional Subtype

Interestingly, functional studies in lower urinary tract tissues have revealed a pharmacological profile for the native α1-adrenoceptor that differs slightly from the cloned α1A-subtype. This has been termed the α1L-adrenoceptor.[9] While genetically identical to the α1A-adrenoceptor, its distinct pharmacological properties in native tissues are an important consideration in drug development. SNAP-5089 has been a valuable tool in characterizing this functional subtype.

Therapeutic Potential in Benign Prostatic Hyperplasia (BPH)

The primary therapeutic target for a highly selective α1A-adrenoceptor antagonist like SNAP-5089 is the management of lower urinary tract symptoms (LUTS) associated with BPH. The rationale is to achieve "uroselectivity" – relaxing the prostatic smooth muscle to improve urinary flow without causing significant systemic vasodilation and the associated cardiovascular side effects.

While there are no known clinical trials involving SNAP-5089, its high selectivity for the α1A-adrenoceptor over the α1B-adrenoceptor suggests a favorable therapeutic window. In vivo studies in animal models with similar selective α1A-antagonists have demonstrated the ability to block phenylephrine-induced increases in intraurethral pressure at doses that do not significantly affect blood pressure.[10] This preclinical evidence supports the hypothesis that highly selective α1A-antagonists could offer an improved side-effect profile compared to non-selective agents.

Conclusion

SNAP-5089 stands as a pivotal research tool in the field of adrenoceptor pharmacology. Its exceptional selectivity for the α1A-adrenoceptor has been instrumental in dissecting the role of this receptor subtype in the physiology and pathophysiology of the lower urinary tract. While its own path to clinical development is not evident from the available literature, the principles demonstrated by its pharmacological profile continue to guide the development of new, more uroselective therapies for benign prostatic hyperplasia. This guide has provided a comprehensive technical overview of its molecular structure, mechanism of action, and the experimental methodologies for its characterization, serving as a valuable resource for the scientific community.

References

  • Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 4. Structure−Activity Relationship in the Dihydropyrimidine Series. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • SNAP5089. ResearchGate. Available at: [Link]

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. MDPI. Available at: [Link]

  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Future Science. Available at: [Link]

  • Pharmacological characterization of alpha 1-adrenoceptor subtypes in the human prostate: functional and binding studies. PubMed. Available at: [Link]

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. Available at: [Link]

  • Alpha 1-adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. PMC. Available at: [Link]

  • One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Scientific Research Publishing. Available at: [Link]

  • Alpha 1-adrenoceptors in Human Prostate: Characterization and Binding Characteristics of Alpha 1-antagonists. PubMed. Available at: [Link]

  • Preclinical pharmacology of alpha1-adrenoceptor antagonists. PubMed. Available at: [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. Available at: [Link]

  • Assay Protocol Book. PDSP. Available at: [Link]

  • Differential alpha1-adrenoceptor labeling by [3H]prazosin and [3H]tamsulosin. PubMed. Available at: [Link]

  • Preclinical Pharmacology of α 1 -Adrenoceptor Antagonists. Karger Publishers. Available at: [Link]

  • Pharmacokinetics of Dihydropyridine Calcium Antagonists. ResearchGate. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic relationships of alpha-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prostatic hyperplasia. PubMed. Available at: [Link]

  • Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PMC. Available at: [Link]

  • PHYSIOLOGICAL ROLE OF THE BLADDER ALPHA1D-ADRENOCEPTOR IN THE ACTIVATION OF SINGLE-UNIT PRIMARY BLADDER AFFERENT ACTIVITY IN. Continence. Available at: [Link]

  • Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. PLOS One. Available at: [Link]

  • Benign Prostatic Hyperplasia (BPH) Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • A mouse preclinical model of Benign Prostatic Hyperplasia (BPH) useful to test drug candidates. Humana Biosciences. Available at: [Link]

  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. Available at: [Link]

Sources

Foundational

SNAP 5089 pharmacological tool for lower urinary tract physiology

Topic: SNAP 5089: A Precision Pharmacological Probe for Dissecting Alpha-1A Adrenergic Signaling in Lower Urinary Tract Physiology Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SNAP 5089: A Precision Pharmacological Probe for Dissecting Alpha-1A Adrenergic Signaling in Lower Urinary Tract Physiology Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals[1]

Executive Summary

SNAP 5089 is a high-affinity, subtype-selective antagonist of the


-adrenergic receptor (

-AR)
.[1][2] Originally developed by Synaptic Pharmaceutical Corporation, it serves as a critical pharmacological tool for dissecting the physiological regulation of smooth muscle tone in the lower urinary tract (LUT).

Unlike non-selective blockers (e.g., prazosin) or clinically available agents with mixed affinity (e.g., tamsulosin), SNAP 5089 offers a distinct pharmacological profile characterized by >600-fold selectivity for the


 subtype over 

and

subtypes.[1] Crucially, despite being a structural analog of niguldipine (a dihydropyridine), SNAP 5089 exhibits negligible affinity for L-type calcium channels at relevant concentrations, eliminating a common confounding variable found in similar chemical probes.[1]

This guide provides a rigorous technical framework for utilizing SNAP 5089 to investigate LUT physiology, distinguishing between receptor subtypes in the prostate, bladder neck, and urethra.

Pharmacological Profile

Mechanism of Action

SNAP 5089 functions as a competitive antagonist at the orthosteric binding site of the


-AR.[1] Under physiological conditions, norepinephrine (NE) binds to this Gq-coupled receptor, triggering a signaling cascade that results in smooth muscle contraction.[1] SNAP 5089 prevents this activation, facilitating muscle relaxation.[1]

Key Signaling Pathway:

  • Ligand Binding: SNAP 5089 competes with NE for the

    
    -AR.[1]
    
  • G-Protein Blockade: Prevents the activation of the

    
     protein.[1]
    
  • Effector Inhibition: Halts the activation of Phospholipase C (PLC).[1]

  • Second Messenger Suppression: Reduces the production of

    
     (Inositol trisphosphate) and DAG (Diacylglycerol).[1]
    
  • Physiological Outcome: Decreases intracellular

    
     release from the sarcoplasmic reticulum, preventing smooth muscle contraction in the prostate and bladder neck.
    
Binding Affinity & Selectivity Data

The utility of SNAP 5089 lies in its ability to isolate


-mediated responses from those driven by other subtypes (e.g., 

in vasculature or

in the detrusor).[1]
Target Receptor / Channel

(nM)
Selectivity Ratio (vs

)
Physiological Relevance

-Adrenergic
0.35 1x (Primary Target) Prostate/Bladder Neck Contraction

-Adrenergic
220>600xVascular Tone (Hypotension risk)

-Adrenergic
540>1500xBladder Body/Detrusor Function

-Adrenergic
>800>2000xPresynaptic Feedback
L-type

Channel
540>1500xSmooth Muscle Excitability

Data Source: Synthesized from Wetzel et al. (1995) and Tocris Bioscience technical data.

Mechanistic Visualization

The following diagram illustrates the specific intervention point of SNAP 5089 within the smooth muscle contractile pathway.

G NE Norepinephrine A1A α1A-Adrenergic Receptor NE->A1A Activates SNAP SNAP 5089 (Antagonist) SNAP->A1A Blocks Gq Gq Protein A1A->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers Contract Smooth Muscle Contraction Ca->Contract Induces

Caption: SNAP 5089 competitively blocks the α1A receptor, preventing the Gq-PLC-IP3 cascade essential for prostatic smooth muscle contraction.

Experimental Protocols

To ensure data integrity, SNAP 5089 must be used within specific concentration ranges.[1] High concentrations (>10 µM) may introduce off-target effects on calcium channels, confounding results.[1]

Protocol A: In Vitro Isometric Tension Recording (Organ Bath)

Objective: To determine the affinity (


) of SNAP 5089 in isolated rat prostate or rabbit bladder neck strips.[1]

Reagents:

  • Vehicle: DMSO (Stock solution 10 mM).[1] Final bath concentration of DMSO must be <0.1%.

  • Buffer: Krebs-Henseleit solution (gassed with 95%

    
     / 5% 
    
    
    
    ).[1]
  • Agonist: Phenylephrine (PE) or Norepinephrine (NE).[1]

Workflow:

  • Tissue Preparation:

    • Harvest prostate/bladder neck tissue immediately after euthanasia.[1]

    • Dissect into 2x10 mm strips, removing adhering fat/connective tissue.[1]

    • Mount in organ baths containing Krebs buffer at 37°C.[1]

  • Equilibration:

    • Apply 1.0 g resting tension.[1]

    • Equilibrate for 60 min, washing every 15 min.

  • Priming:

    • Challenge tissue with 10 µM PE to verify viability.[1] Wash until baseline is restored.[1]

  • Experimental Phase:

    • Control Curve: Construct a cumulative concentration-response curve (CCRC) to the agonist (PE:

      
       to 
      
      
      
      M). Wash out.[1]
    • Incubation: Incubate tissue with SNAP 5089 for 45-60 minutes to ensure equilibrium.[1]

      • Dose Groups: 0.3 nM, 1.0 nM, 3.0 nM, 10 nM.[1]

    • Test Curve: Repeat agonist CCRC in the presence of SNAP 5089.

  • Analysis:

    • Calculate the Dose Ratio (DR) =

      
      .[1]
      
    • Perform Schild regression: Plot

      
       vs. 
      
      
      
      .[1]
    • Validation: A slope of ~1.0 indicates competitive antagonism.[1]

Protocol B: In Vivo Uroselectivity Assessment (Anesthetized Rat)

Objective: To assess the effect of SNAP 5089 on Intraurethral Pressure (IUP) vs. Mean Arterial Pressure (MAP).

Workflow:

  • Anesthesia: Urethane (1.2 g/kg, i.p.).[1][3]

  • Instrumentation:

    • Cannulate carotid artery for MAP monitoring.[1]

    • Cannulate femoral vein for drug administration.[1]

    • Insert a catheter into the prostatic urethra (via bladder dome) to measure IUP.[1]

  • Baseline Stimulation:

    • Electrically stimulate the hypogastric nerve or administer Phenylephrine (i.v.) to induce transient IUP and MAP spikes.

  • Drug Administration:

    • Administer SNAP 5089 (cumulative doses: 1, 3, 10, 30, 100 µg/kg i.v.).[1]

    • Wait 10 minutes between doses.

  • Readout:

    • Calculate % inhibition of IUP vs. % reduction in MAP.

    • Success Criteria: Significant reduction in IUP with minimal change in MAP indicates functional uroselectivity (characteristic of

      
       vs 
      
      
      
      blockade).[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis Prep Tissue Harvest (Prostate/Bladder Neck) Mount Mount in Organ Bath (Krebs Buffer, 37°C) Prep->Mount Prime Prime with KCl or PE (Verify Viability) Mount->Prime Control Control Agonist Curve (Determine Baseline EC50) Prime->Control Wash Washout & Rest (30-45 mins) Control->Wash Incubate Incubate SNAP 5089 (45 mins, Fixed Conc.) Wash->Incubate TestCurve Test Agonist Curve (Measure Shift) Incubate->TestCurve Calc Calculate Dose Ratio (DR) EC50(test) / EC50(control) TestCurve->Calc Schild Schild Plot Analysis Determine pA2 / Kb Calc->Schild

Caption: Step-by-step workflow for characterizing SNAP 5089 affinity in isolated tissue preparations.[1]

Expert Insights & Troubleshooting

  • The

    
     Controversy:  In some tissues (e.g., human prostate), contraction is mediated by a receptor with low affinity for prazosin, termed 
    
    
    
    .[1][2] Research using SNAP 5089 has been pivotal in demonstrating that the
    
    
    phenotype is likely a conformational state of the
    
    
    receptor, rather than a distinct gene product.[1] SNAP 5089 typically shows high affinity for the "classical"
    
    
    site but may show reduced potency in tissues displaying the
    
    
    profile.[1]
  • Solubility: SNAP 5089 is hydrophobic.[1] Prepare a 10 mM stock in 100% DMSO. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Light Sensitivity: As a dihydropyridine derivative, the compound is sensitive to light. All experiments should be conducted under low-light conditions or using amber glassware/tubing to prevent photodegradation.[1]

References

  • Wetzel, J. M., et al. (1995).[1] Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine.[1] Journal of Medicinal Chemistry, 38(10), 1579–1581.[1]

  • Ford, A. P., et al. (1996).[1] Pharmacological characteristics of Ro 70-0004, a novel, potent and selective alpha 1A-adrenoceptor antagonist. British Journal of Pharmacology, 118(1), 21–28.[1]

  • Kava, M. S., et al. (1998).[1][2] Alpha1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man.[1][2] British Journal of Pharmacology, 123(7), 1359–1366.[1]

  • Tocris Bioscience. (n.d.).[1] SNAP 5089 Product Information & Technical Data.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Validation of SNAP 5089 Stock Solutions in DMSO

Executive Summary & Pharmacological Context SNAP 5089 is a structurally modified (+)-niguldipine analog and a highly potent, selective antagonist of the α1A-adrenergic receptor (α1A-AR). In pharmacological research, α1A-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

SNAP 5089 is a structurally modified (+)-niguldipine analog and a highly potent, selective antagonist of the α1A-adrenergic receptor (α1A-AR). In pharmacological research, α1A-ARs are recognized as the primary mediators of sympathetic nervous system responses in vascular smooth muscle and the lower urinary tract[1]([Link]).

Unlike standard dihydropyridines, SNAP 5089 is uniquely valuable because it lacks calcium channel-blocking activity while exhibiting a >600-fold selectivity for the α1A-AR over other adrenoceptors (


 nM)[2](). However, its complex molecular structure and high lipophilicity demand precise handling. Improper reconstitution can lead to ester hydrolysis, thermal degradation, or micro-precipitation, completely invalidating downstream assays. This application note provides a self-validating, causality-driven protocol for the preparation of SNAP 5089 stock solutions in Dimethyl Sulfoxide (DMSO).

MOA NE Norepinephrine (Endogenous Agonist) Receptor α1A-Adrenoceptor NE->Receptor Activates SNAP SNAP 5089 (Selective Antagonist) SNAP->Receptor Blocks (Ki ~0.35 nM) Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca Contraction Smooth Muscle Contraction (Prostate & Vasculature) Ca->Contraction

Signaling pathway demonstrating SNAP 5089 antagonism of the α1A-adrenoceptor.

Physicochemical Properties & Rationale for DMSO

SNAP 5089 is practically insoluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent because its polar aprotic nature effectively solvates both the hydrophobic dihydropyridine core and the polar functional groups by overcoming the compound's crystal disruption energy[3]([Link]).

Table 1: Physicochemical Properties of SNAP 5089 [4]([Link])

PropertyValue
Chemical Name 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
CAS Number 157066-77-8 (HCl salt) / 157066-76-7 (Free base)
Molecular Weight 645.20 g/mol (HCl salt)
Target α1A-Adrenoceptor (Antagonist)
Binding Affinity (

)
~0.35 nM
Primary Solvent DMSO (Soluble up to ≥25 mg/mL)

Experimental Methodology: Stock Solution Preparation

To ensure reproducibility, the preparation of the stock solution must follow strict environmental controls.

Workflow Step1 1. Equilibrate Powder to RT Step2 2. Add Anhydrous DMSO Step1->Step2 Step3 3. Vortex & Sonicate Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Store at -20°C to -80°C Step4->Step5

Step-by-step workflow for the preparation and storage of SNAP 5089 stock solutions.

Reconstitution Calculations

Use the table below to determine the exact volume of DMSO required to achieve your target concentration.

Table 2: Reconstitution Volumes for SNAP 5089 (HCl Salt, MW = 645.20 g/mol )

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.550 mL7.750 mL15.500 mL
10 mM 155 µL775 µL1.550 mL
25 mM 62 µL310 µL620 µL
50 mM 31 µL155 µL310 µL
Step-by-Step Protocol & Causality
  • Temperature Equilibration: Remove the lyophilized SNAP 5089 powder from -20°C storage. Place the sealed vial in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder. Water introduction compromises the anhydrous environment and promotes the hydrolysis of SNAP 5089's ester linkages.

  • Solvent Addition: In a biosafety cabinet or under a gentle nitrogen stream, add the calculated volume of anhydrous, labeling-grade DMSO (≥99.9% purity) to the vial.

    • Causality: Standard laboratory DMSO is highly hygroscopic and rapidly absorbs water from the air. Using anhydrous DMSO prevents water-induced micro-precipitation and ensures complete, stable solvation[3]([Link]).

  • Dissolution: Vortex the vial gently for 30–60 seconds. If particulate matter remains visible, sonicate the vial in a room-temperature water bath for up to 2 minutes.

    • Causality: Mild sonication provides the physical energy required to disrupt the crystal lattice without generating excessive heat. High thermal stress can degrade the dihydropyridine core.

  • Aliquoting: Divide the master stock solution into 10 µL to 50 µL aliquots using sterile, low-bind amber microcentrifuge tubes.

    • Causality: SNAP 5089 is light-sensitive. Furthermore, aliquoting prevents repeated freeze-thaw cycles, which cause concentration gradients and thermal stress within the stock vial, leading to compound degradation.

Self-Validating System: Quality Control & Verification

A protocol is only scientifically sound if it includes a mechanism to prove its own success. Because SNAP 5089 is susceptible to degradation if mishandled, the stock solution must be validated before being deployed in pivotal in vitro or in vivo assays. Implement the following self-validating workflow:

Step 1: Analytical Verification (Spectrophotometry / LC-MS)
  • Action: Dilute a 1 µL aliquot of the stock in 999 µL of LC-MS grade methanol. Measure the UV-Vis absorbance or run a rapid LC-MS gradient.

  • Validation Criteria: Compare the

    
     and the mass-to-charge ratio (
    
    
    
    609.3 for the free base
    
    
    ) to the lot-specific Certificate of Analysis (CoA).
  • Causality: A shift in the absorption peak or the presence of lower molecular weight fragments indicates that ester hydrolysis or thermal degradation occurred during reconstitution.

Step 2: Functional Bioassay (Calcium Flux)
  • Action: Plate a small cohort of CHO-K1 cells stably expressing the human α1A-AR. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). Pre-treat the cells with the SNAP 5089 stock (diluted to a final assay concentration of 10 nM in aqueous buffer, keeping final DMSO <0.1%) for 15 minutes. Stimulate the cells with an

    
     dose of Norepinephrine.
    
  • Validation Criteria: The pre-treatment must yield a complete blockade of intracellular calcium mobilization compared to vehicle-treated controls.

  • Causality: This step confirms that the compound has not precipitated out of solution upon transition from DMSO to the aqueous assay buffer, and that it fully retains its antagonistic bioactivity[5]([Link]).

References

  • Title: α1-Adrenergic Receptor Subtypes | Circulation Research Source: ahajournals.org URL: [Link]

  • Title: SNAP5089 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL: [Link]

  • Title: In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed Source: nih.gov URL: [Link]

  • Title: SNAP 5089 - ResearchGate (Pharmacological Profile) Source: researchgate.net URL: [Link]

Sources

Application

Application Note: In Vitro Pharmacological Characterization of Lower Urinary Tract Smooth Muscle Using SNAP 5089

Introduction & Scientific Rationale The lower urinary tract (LUT), specifically the bladder neck and prostate capsule, relies heavily on sympathetic nervous system signaling to maintain smooth muscle tone. In conditions...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The lower urinary tract (LUT), specifically the bladder neck and prostate capsule, relies heavily on sympathetic nervous system signaling to maintain smooth muscle tone. In conditions such as Benign Prostatic Hyperplasia (BPH), dynamic obstruction of the urethra is driven by excessive α1-adrenoceptor-mediated contraction.

SNAP 5089 (5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride) is a highly selective α1A-adrenoceptor antagonist. Originally derived from the L-type Ca²⁺ channel blocker niguldipine, SNAP 5089 was engineered to lack calcium channel blocking activity while retaining >600-fold selectivity for the α1A subtype over α1B and α1D receptors[1].

The α1A vs. α1L Phenotype Paradox

In isolated tissue bath experiments, researchers frequently utilize the rabbit bladder neck as a highly predictive translational model for human LUT pharmacology[1]. However, a critical pharmacological paradox exists: while SNAP 5089 exhibits sub-nanomolar affinity (


) for recombinant cloned α1A-adrenoceptors, it displays significantly lower functional affinity (

) when antagonizing noradrenaline-induced contractions in the intact rabbit bladder neck[2].

This discrepancy led to the pharmacological classification of the α1L-adrenoceptor —a distinct functional phenotype of the α1A gene that appears exclusively in intact tissues[2]. SNAP 5089 is therefore an indispensable tool compound for researchers seeking to differentiate between classic α1A and the α1L functional phenotypes in urological drug development[3].

Mechanistic Pathway

To understand the experimental design, one must first map the causality of the contractile signaling cascade. Noradrenaline binds to the Gq-coupled α1-adrenoceptor, initiating a phosphoinositide hydrolysis pathway. SNAP 5089 acts as a competitive antagonist at the ligand-binding site, shifting the agonist concentration-response curve to the right without depressing the maximum response (


).

Pathway NA Noradrenaline (Agonist) REC α1A/α1L-Adrenoceptor (Bladder Neck Smooth Muscle) NA->REC SNAP SNAP 5089 (Competitive Antagonist) SNAP->REC GQ Gq-Protein Activation REC->GQ PLC Phospholipase C (PLC) GQ->PLC IP3 IP3 Production & SR Ca2+ Release PLC->IP3 MLCK MLCK Activation IP3->MLCK CONT Isometric Contraction (Measured Output) MLCK->CONT

Fig 1: α1A-adrenoceptor signaling pathway in bladder smooth muscle and SNAP 5089 blockade.

Experimental Workflow

The following methodology outlines a self-validating isometric tension recording system. Every step is designed to isolate the specific receptor interaction while controlling for physiological variables such as tissue desensitization and off-target receptor activation.

Workflow T1 Tissue Isolation Rabbit Bladder Neck T2 Organ Bath Mounting Krebs-Henseleit, 37°C, 95% O2 T1->T2 T3 Equilibration 1.0 g Resting Tension (60 min) T2->T3 T4 Viability Check 80 mM KCl & Washout T3->T4 T5 Pre-treatment Propranolol (1 μM) + SNAP 5089 T4->T5 T6 Agonist CCRC Cumulative Noradrenaline T5->T6 T7 Data Analysis Schild Regression & pA2 T6->T7

Fig 2: Step-by-step in vitro tissue bath workflow for rabbit bladder neck preparations.

Detailed Protocol: Isometric Tension Recording

Buffer Preparation

Prepare fresh Krebs-Henseleit (K-H) solution .

  • Composition (mM): NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, and D-glucose 11.1.

  • Causality: The high NaHCO₃ concentration requires continuous aeration with carbogen (95% O₂ / 5% CO₂) to buffer the solution precisely to pH 7.4 at 37°C. Oxygenation is critical to prevent hypoxic smooth muscle depolarization.

Tissue Preparation
  • Following ethical euthanasia of the male New Zealand White rabbit, rapidly excise the urinary bladder and place it in ice-cold, oxygenated K-H solution.

  • Isolate the bladder neck region (the funnel-shaped junction between the detrusor body and the urethra).

  • Carefully dissect away the urothelium (mucosa) using fine surgical scissors. Causality: The urothelium releases urothelium-derived relaxing factors (UDRFs) which can introduce variability in contractile responses.

  • Cut longitudinal smooth muscle strips measuring approximately 2 mm × 10 mm.

Organ Bath Setup & Equilibration
  • Tie each end of the strip with surgical silk thread. Attach one end to a fixed glass hook at the base of a 10 mL or 20 mL water-jacketed organ bath, and the other end to an isometric force transducer.

  • Apply a resting tension of 1.0 g (optimal length-tension relationship for rabbit bladder neck).

  • Equilibration: Allow the tissue to equilibrate for 60 minutes. Wash the bath with fresh K-H solution every 15 minutes. Causality: Smooth muscle exhibits stress-relaxation; the tension will drop initially and must be readjusted back to 1.0 g until a stable baseline is achieved.

Viability Check & Priming
  • Challenge the tissue with 80 mM KCl (isotonic substitution of NaCl).

  • Causality: High extracellular K⁺ bypasses receptor activation, directly depolarizing the cell membrane and opening voltage-gated Ca²⁺ channels. This confirms the mechanical viability of the contractile apparatus.

  • Wash the tissue repeatedly until baseline tension is restored.

Pharmacological Pre-treatment
  • Add Propranolol (1 μM) to all baths 30 minutes prior to the agonist. Causality: Noradrenaline activates both α- and β-adrenoceptors. β-activation induces cAMP-mediated relaxation, which artificially depresses the contractile curve. Propranolol isolates the pure α1-mediated contractile response[4].

  • Add SNAP 5089 to the test baths at varying concentrations (e.g., 10 nM, 30 nM, 100 nM). Use a vehicle control (e.g., 0.1% DMSO) in a parallel bath. Incubate for 45 minutes to ensure steady-state receptor equilibrium.

Cumulative Concentration-Response Curve (CCRC)
  • Construct a CCRC to Noradrenaline (NA) by adding cumulative half-log unit concentrations to the bath (from

    
     M to 
    
    
    
    M).
  • Causality: Wait for the contractile response to plateau before adding the next concentration. Cumulative additions prevent the need for repeated washouts, minimizing tissue fatigue and receptor desensitization.

Data Presentation & Expected Outcomes

Tension responses should be normalized as a percentage of the maximum contraction (


) achieved in the vehicle control bath. Because SNAP 5089 is a competitive antagonist, it will produce a parallel rightward shift of the NA curve without suppressing the 

.

The affinity of the antagonist is calculated using a Schild Regression . The


 value (the negative logarithm of the molar concentration of antagonist that necessitates a doubling of agonist concentration to achieve the original response) is the standard metric of affinity.
Table 1: Comparative Affinity Profile of SNAP 5089

This table highlights the diagnostic utility of SNAP 5089 in differentiating the cloned α1A receptor from the native α1L phenotype found in the rabbit bladder neck.

Tissue / Receptor ModelPredominant SubtypeSNAP 5089 Affinity (

/

)
Schild SlopeReference
Recombinant Human Cells Cloned α1A9.46 (

)
N/AWetzel et al., 1995
Rabbit Bladder Neck Native α1L phenotype7.00 - 7.40 (

)
~1.0Kava et al., 1998
Rat Caudal Artery Native α1A8.80 (

)
0.95Lachnit et al., 1997
Recombinant Human Cells Cloned α1B6.65 (

)
N/AWetzel et al., 1995

Note: The ~100-fold drop in affinity between the cloned α1A and the rabbit bladder neck response is the defining characteristic of the α1L functional phenotype[2].

References

  • Kava, M. S., Blue, D. R., Vimont, R. L., & Ford, A. P. (1998). α1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man. British Journal of Pharmacology, 123(7), 1359–1366. Retrieved from:[Link]

  • Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca channel antagonist niguldipine. Journal of Medicinal Chemistry, 38(10), 1579–1581. Retrieved from:[Link]

  • Leonardi, A., et al. (1997). Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15-2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, Part I. Journal of Pharmacology and Experimental Therapeutics, 281(3), 1272–1283. Retrieved from:[Link]

  • Lachnit, W. G., Tran, A. M., Clarke, D. E., & Ford, A. P. (1997). Pharmacological characterization of an alpha 1A-adrenoceptor mediating contractile responses to noradrenaline in isolated caudal artery of rat. British Journal of Pharmacology, 120(5), 819–826. Retrieved from:[Link]

Sources

Method

Application Note &amp; Protocol: Determining the Potency of Norepinephrine Transporter (NET) Inhibitors

Answering the user's request. A Guide for Researchers, Scientists, and Drug Development Professionals Foundational Principles: A Critical Clarification on the Mechanism of Action Before proceeding to the experimental pro...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: A Critical Clarification on the Mechanism of Action

Before proceeding to the experimental protocol, it is imperative to address the central scientific premise of the topic. The compound of interest, SNAP-5089 , is extensively characterized in pharmacological literature not as a norepinephrine transporter (NET) inhibitor, but as a highly potent and selective α1A-adrenoceptor antagonist .[1][2] This distinction is fundamental to designing a correct and meaningful experiment.

  • Norepinephrine Transporter (NET) Inhibitors: These agents, such as the tricyclic antidepressant Desipramine, function by blocking the NET protein (coded by the gene SLC6A2).[3][4] The primary role of NET is to clear norepinephrine from the synaptic cleft by transporting it back into the presynaptic neuron.[5][6] Inhibition of this process increases the concentration and duration of norepinephrine in the synapse.

  • α1A-Adrenoceptor Antagonists: These compounds, including SNAP-5089, act by binding to and blocking the α1A-adrenergic receptor, which is a G-protein coupled receptor (GPCR).[7][8] This prevents norepinephrine from binding to and activating the receptor, thereby inhibiting its downstream signaling effects, such as smooth muscle contraction.[7][9]

The user's request to calculate the IC50 of SNAP-5089 for "noradrenaline inhibition" implies an interest in preventing the reuptake of noradrenaline. Therefore, this guide has been structured to provide a detailed protocol for a Norepinephrine Transporter (NET) Uptake Inhibition Assay . This methodology will allow researchers to accurately determine the IC50 value for any test compound's ability to block the norepinephrine transporter. While SNAP-5089 can be used as a test compound in this assay, it is expected to show little to no activity based on its known mechanism of action. A known NET inhibitor, such as Desipramine, should be used as a positive control to validate the assay.

G cluster_0 A) NET Inhibition cluster_1 B) α1A-Adrenoceptor Antagonism NE_synapse Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Presynaptic Presynaptic Neuron Inhibitor NET Inhibitor Inhibitor->NET Blocks NE_synapse2 Norepinephrine (NE) Alpha1A α1A-Adrenoceptor NE_synapse2->Alpha1A Binds & Activates Postsynaptic Postsynaptic Cell Alpha1A->Postsynaptic Signal Transduction Antagonist SNAP-5089 (Antagonist) Antagonist->Alpha1A Blocks

Caption: Differentiating Mechanisms of Action.

Assay Principle: Fluorescence-Based Norepinephrine Uptake

To determine the inhibitory potential of a test compound, we will utilize a competitive fluorescence-based uptake assay. This modern approach offers high-throughput capabilities and avoids the need for radiolabeled substrates.[5][6][10]

The assay is based on the following principles:

  • Cell System: A human cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been stably transfected to express the human norepinephrine transporter (hNET) is used.[3][11] These cells actively take up norepinephrine and its analogs from the extracellular environment.

  • Fluorescent Substrate: A fluorescent molecule that acts as a substrate for NET is used as a reporter.[6][12] When this substrate is transported into the cells, the intracellular fluorescence intensity increases.

  • Competition: In the presence of a NET inhibitor, the transport of the fluorescent substrate into the cells is competitively blocked. This results in a dose-dependent decrease in the intracellular fluorescence signal.

  • IC50 Determination: By measuring the fluorescence at various concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is calculated. The IC50 represents the concentration of the inhibitor required to reduce NET activity by 50%.[13]

Materials and Reagents

Component Description/Supplier Example Purpose
Cell Line HEK293 cells stably expressing hNET (e.g., available from various commercial suppliers)Biological system for measuring NET activity.
Cell Culture Medium DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Geneticin (G418)Cell growth and maintenance. G418 maintains selection pressure for transfected cells.
Assay Plates 96-well or 384-well black, clear-bottom microplatesPlate format suitable for fluorescence-based, bottom-read assays.
Assay Buffer Krebs-HEPES Buffer (KHB): 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 20 mM glucose, pH 7.3-7.4Provides a physiological ionic environment for the cells during the assay.[14]
Fluorescent Substrate Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium)The reporter molecule that is transported by NET.[6]
Test Compound SNAP-5089The compound to be tested for NET inhibitory activity.
Positive Control Desipramine hydrochlorideA well-characterized, potent NET inhibitor for assay validation.[11]
Negative Control Assay Buffer or Vehicle (e.g., 0.1% DMSO)Defines 100% transporter activity (no inhibition).
Instrumentation Fluorescence microplate readerCapable of bottom-read fluorescence detection at the appropriate excitation/emission wavelengths for the chosen substrate.
General Lab Equipment Cell culture incubator (37°C, 5% CO2), multichannel pipettes, sterile consumables.Standard equipment for cell-based assays.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Volumes can be scaled down for 384-well plates.

Part 1: Cell Culture and Plating
  • Maintain Cells: Culture the hNET-HEK293 cells in T-75 flasks using the recommended complete culture medium. Ensure the use of the selection antibiotic (e.g., G418) to maintain a pure population of expressing cells.

  • Harvest Cells: When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000–60,000 cells per well in 100 µL of medium.[12]

  • Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO2 to allow the cells to form a confluent monolayer.

Part 2: Preparation of Compounds
  • Stock Solutions: Prepare 10 mM stock solutions of the test compound (SNAP-5089) and the positive control (Desipramine) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution series of the test compound and positive control in Assay Buffer. A common approach is an 8-point, 3-fold or 10-fold serial dilution. The final concentrations should span a range expected to cover 0% to 100% inhibition (e.g., for Desipramine, a top final concentration of 10 µM is appropriate). Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity.

Part 3: Assay Execution

G cluster_workflow Assay Workflow start 1. Plate hNET-HEK293 Cells (40-60k/well) Incubate 24h wash1 2. Wash cells with Assay Buffer start->wash1 add_inhibitor 3. Add Test Compounds (e.g., SNAP-5089, Desipramine) & Controls wash1->add_inhibitor preincubate 4. Pre-incubate 10-30 min at 37°C add_inhibitor->preincubate add_substrate 5. Add Fluorescent NET Substrate preincubate->add_substrate incubate_read 6. Incubate at 37°C Read Fluorescence kinetically or as endpoint add_substrate->incubate_read analyze 7. Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 incubate_read->analyze

Caption: Experimental Workflow for NET Inhibition Assay.

  • Prepare Plate: Gently remove the culture medium from the wells. Wash the cell monolayer once with 100 µL of pre-warmed (37°C) Assay Buffer.

  • Add Compounds: Add 50 µL of the prepared compound dilutions (or controls) to the appropriate wells.

    • Test Wells: Serial dilutions of the test compound.

    • Positive Control Wells: Serial dilutions of Desipramine.

    • 100% Activity Control (Min Inhibition): Assay Buffer with 0.1% DMSO.

    • 0% Activity Control (Max Inhibition): A saturating concentration of Desipramine (e.g., 10 µM final).

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C. This allows the inhibitors to bind to the transporters.

  • Add Substrate: Prepare the fluorescent substrate working solution according to the manufacturer's protocol (e.g., from a kit[12]). Add 50 µL of this solution to all wells, bringing the total volume to 100 µL.

  • Incubation and Reading: Immediately transfer the plate to the fluorescence plate reader pre-set to 37°C. Read the fluorescence intensity. The assay can be performed in two modes:

    • Kinetic Mode: Read the fluorescence every 1-2 minutes for 30-60 minutes. This is ideal for mechanistic studies.

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then take a single reading.[10] This is suitable for high-throughput screening.

Data Analysis and IC50 Calculation

  • Data Normalization: For each concentration of the test compound, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - [Signal_Compound - Signal_MaxInhibition] / [Signal_MinInhibition - Signal_MaxInhibition])

    • Signal_Compound: Fluorescence in the presence of the test compound.

    • Signal_MaxInhibition: Average fluorescence from the 0% activity control wells (e.g., 10 µM Desipramine).

    • Signal_MinInhibition: Average fluorescence from the 100% activity control wells (vehicle only).

  • Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal curve.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (log(inhibitor) vs. response -- Variable slope).[15][16] This model will calculate the IC50 value as the concentration of the inhibitor that produces a 50% response between the top and bottom plateaus of the curve.

  • Ki Calculation (Optional): The IC50 value is dependent on the concentration of the substrate used in the assay. To determine the inhibitor binding affinity (Ki), which is a substrate-independent constant, the Cheng-Prusoff equation can be used:[17][18]

    Ki = IC50 / (1 + [S] / Km)

    • [S]: Concentration of the fluorescent substrate used.

    • Km: Michaelis-Menten constant for the fluorescent substrate with NET (must be determined in a separate substrate saturation experiment).

A Note on Characterizing SNAP-5089 at the α1A-Adrenoceptor

To correctly determine the potency of SNAP-5089 at its actual target, a different assay is required. The standard method is a radioligand binding assay .[2][19] This involves using cells expressing the human α1A-adrenoceptor and measuring how effectively SNAP-5089 competes with and displaces a radiolabeled ligand (e.g., [3H]prazosin) that is known to bind to the receptor.[2][20] The data from such an experiment would yield an IC50 value, which can then be converted to a Ki to represent its binding affinity for the α1A-adrenoceptor.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. [Link]

  • SNAP5089. ResearchGate. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PMC. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Dynamic monitoring of NET activity in mature murine sympathetic terminals using a fluorescent substrate. NIH. [Link]

  • Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. PubMed. [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. [Link]

  • Easy method to calculate IC50 and IC80 using Graphpad Prism. YouTube. [Link]

  • Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter. PubMed. [Link]

  • How to determine an IC50. GraphPad. [Link]

  • Development of a screening assay platform to identify inhibitors of neutrophil NETosis. Sygnature Discovery. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Inhibiting Neutrophil Extracellular Trap Formation through Iron Regulation for Enhanced Cancer Immunotherapy. ACS Nano. [Link]

  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Indigo Biosciences. [Link]

  • Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. PMC. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. PMC. [Link]

  • Novel rapid high-throughput method of NETosis Induction and Inhibition with physiological triggers and inhibitors. bioRxiv. [Link]

  • α1A-adrenoceptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • NETosis Assays. Agilent. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. [Link]

  • α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension. [Link]

  • Tunicamycin-induced neutrophil extracellular trap (NET)-like structures in cultured human myeloid cell lines. PubMed. [Link]

  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]

  • alpha1A adrenoceptor assay. Innoprot. [Link]

  • Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. [Link]

  • The Discovery of α-Adrenoceptor Antagonists as a Potential New Treatment Option for Uveal Melanoma. MDPI. [Link]

  • Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. [Link]

  • Alpha 1 adrenoreceptor antagonists. PubMed. [Link]

Sources

Application

Application Note: In Vivo Administration of Selective GAL3 Antagonists (SNAP 37889) in Rats

This Application Note is structured to address the specific scientific context provided: the use of a GAL3 (Galanin Receptor 3) antagonist in in vivo rat studies. CRITICAL SCIENTIFIC DISAMBIGUATION: SNAP 5089 vs.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific scientific context provided: the use of a GAL3 (Galanin Receptor 3) antagonist in in vivo rat studies.

CRITICAL SCIENTIFIC DISAMBIGUATION: SNAP 5089 vs. SNAP 37889

User Alert: The prompt identifies "SNAP 5089" as a GAL3 antagonist. This is a likely nomenclature error common in this field.

  • SNAP 5089 is a selective

    
    -adrenergic receptor antagonist  (often used in benign prostatic hyperplasia research).
    
  • SNAP 37889 is the selective GAL3 receptor antagonist (used in anxiety, depression, and addiction research).

Safety Warning: Administering SNAP 5089 (


 blocker) at the high doses required for SNAP 37889 (GAL3 blockade) could cause severe hypotension and mortality in rats. This protocol focuses on SNAP 37889  to align with the requested mechanism of action (GAL3 antagonism), while noting the distinction to ensure experimental safety.

Part 1: Executive Summary & Mechanism

The galanin-3 receptor (GAL3) is a G-protein coupled receptor (GPCR) implicated in the regulation of mood, anxiety, and alcohol-seeking behaviors. Unlike GAL1 and GAL2, which have broad expression, GAL3 is more restricted, making it a high-value target for minimizing off-target side effects.

SNAP 37889 is the primary tool compound for interrogating this receptor in vivo. It blocks the binding of galanin to GAL3, preventing the downstream signaling cascades (typically


 coupled) that modulate neurotransmitter release in the amygdala and hypothalamus.
Mechanism of Action Diagram

The following diagram illustrates the blockade of GAL3 signaling by SNAP 37889.

GAL3_Mechanism cluster_membrane Cell Membrane Galanin Endogenous Galanin GAL3 GAL3 Receptor (G-Protein Coupled) Galanin->GAL3 Activates SNAP SNAP 37889 (Antagonist) SNAP->GAL3 Blocks (Ki ~17 nM) Gi Gi/Go Protein GAL3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Effect Anxiogenic/Depressive Signaling cAMP->Effect Modulates

Caption: SNAP 37889 competitively binds to the GAL3 receptor, preventing Galanin-mediated activation of Gi/Go proteins and subsequent intracellular signaling modulation.

Part 2: Chemical Formulation & Vehicle Preparation

SNAP 37889 is highly lipophilic and practically insoluble in water. Improper formulation leads to precipitation in the peritoneal cavity, causing erratic absorption and false negatives in behavioral assays.

Solubility Profile
  • Molecular Weight: ~450-500 g/mol (varies by salt form)

  • Water Solubility: Negligible (< 0.1 mg/mL)

  • DMSO Solubility: High (> 50 mg/mL)

Optimized Vehicle Protocol (Standard 30 mg/kg Dose)

Target Concentration: 30 mg/mL (for 1 mL/kg injection volume) or 10 mg/mL (for 3 mL/kg). Recommended Vehicle: 10% DMSO / 10% Tween 80 / 80% Sterile Saline.

Step-by-Step Preparation Workflow

Formulation_Workflow Start Weigh SNAP 37889 Powder Step1 Dissolve in 100% DMSO (10% of final volume) Start->Step1 Check1 Visual Check: Clear Solution? Step1->Check1 Check1->Step1 No (Add heat/sonication) Step2 Add Tween 80 (10% of final volume) Check1->Step2 Yes Step3 Vortex Vigorously (1-2 mins) Step2->Step3 Step4 Slowly add warm (37°C) Saline (80% of final volume) Step3->Step4 Step5 Sonicate (10-15 mins at 37°C) Step4->Step5 Final Stable Suspension/Solution Ready for IP Injection Step5->Final

Caption: Critical formulation steps to prevent compound precipitation. Order of addition (DMSO -> Surfactant -> Aqueous) is non-negotiable.

Technical Notes:

  • Order of Addition: Never add saline directly to the powder. It will form a hydrophobic "clump" that is impossible to dissolve.

  • Temperature: Pre-warming the saline to 37°C reduces the shock of dilution and prevents immediate precipitation.

  • Stability: Prepare fresh daily. If precipitation occurs (cloudiness), sonicate again immediately before dosing.

Part 3: Dosage and Administration Guidelines

Dose Selection

Based on pharmacokinetic (PK) data and behavioral efficacy in Wistar and Sprague-Dawley rats.

ParameterLow DoseEffective Dose (Standard) High Dose
Dose (mg/kg) 10 mg/kg30 mg/kg 60 mg/kg
Route i.p.i.p. i.p. / p.o.
Behavioral Effect Minimal/Sub-thresholdRobust Anxiolysis / Reduced Alcohol Intake Sedation risk
Ref. Swanson et al. (2005)Ash et al. (2011)
Administration Protocol (Intraperitoneal - i.p.)
  • Pretreatment Time (

    
    ):  30–60 minutes.
    
    • Rationale: Plasma levels peak approximately 30 minutes post-injection. Behavioral testing should commence at this peak.

  • Injection Volume: 1 mL/kg to 3 mL/kg.

    • Recommendation: Use 2-3 mL/kg to allow for a more dilute solution (10-15 mg/mL), which reduces peritoneal irritation and precipitation risk compared to a thick 30 mg/mL sludge.

Control Groups
  • Vehicle Control: Must receive the exact same mixture (10% DMSO / 10% Tween 80 / 80% Saline) without the drug. DMSO itself can have mild behavioral effects; the control is essential.

Part 4: Experimental Workflow (Example: Anxiety/Alcohol Study)

This workflow describes a typical "Two-Bottle Choice" alcohol consumption paradigm, a gold-standard assay for GAL3 antagonists.

Experimental Timeline

Experiment_Timeline cluster_testday Test Day Protocol Habituation Habituation (7 Days) Handle animals daily Baseline Baseline Measurement (3-5 Days) Establish stable alcohol intake Habituation->Baseline Group Randomization Match groups by intake Baseline->Group Dose Dosing (T=0) SNAP 37889 (30 mg/kg IP) Group->Dose Wait Wait Period 30 Minutes Dose->Wait Access Bottle Access (Alcohol vs Water) Wait->Access Measure Measurement (2h, 4h, 24h intake) Access->Measure

Caption: Temporal sequence for evaluating SNAP 37889 efficacy. Pretreatment timing (30 min) is critical for peak receptor occupancy.

Protocol Steps:
  • Baseline: Establish a stable baseline of 10% ethanol consumption over 1-2 weeks.

  • Grouping: Stratify rats so that the "High Drinker" and "Low Drinker" averages are equal across Vehicle and Drug groups.

  • Dosing: Administer SNAP 37889 (30 mg/kg, i.p.) 30 minutes before the "dark cycle" begins (or before bottle presentation).

  • Testing: Present bottles. Measure consumption at 2 hours and 24 hours.

  • Data Analysis: Calculate g/kg ethanol intake. Expect a reduction in the SNAP 37889 group compared to Vehicle.

Part 5: Troubleshooting & FAQs

Q: The solution turned cloudy upon adding saline.

  • A: This is "crashing out." The drug precipitated.

    • Fix: You likely added cold saline or added it too fast. Re-sonicate at 37°C. If it doesn't clear, you must discard and restart, adding saline dropwise to the vortexing DMSO/Tween mixture.

Q: Can I use SNAP 5089 instead?

  • A: NO. As detailed in the warning, SNAP 5089 is an Alpha-1A antagonist.[1] It will lower blood pressure and confound behavioral results (rats stop moving because they are hypotensive, not because they are less anxious).

Q: Can I dose orally (PO)?

  • A: Yes, SNAP 37889 has oral bioavailability.[2] However,

    
     is delayed. Increase pretreatment time to 60-90 minutes.
    

Part 6: References

  • Swanson, C. J., et al. (2005). Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299. Proceedings of the National Academy of Sciences, 102(48), 17489–17494.

  • Ash, B. L., et al. (2011). The Galanin-3 Receptor Antagonist SNAP 37889 Reduces Alcohol Drinking in Alcohol-Preferring Rats. Neuropsychopharmacology, 36, 2409–2419.

  • Konopacka, A., et al. (2021). Galanin Receptor 3 (GAL3) as a Target for Depression and Anxiety. Biomolecules, 11(10), 1464.

  • Ford, A. P., et al. (1998). (Reference for SNAP 5089 identity) Pharmacological characterization of Alpha-1A adrenoceptor antagonists.[1] British Journal of Pharmacology, 123(7), 1359-1368.

Sources

Method

Application Notes and Protocols for the Characterization of the Alpha-1L Adrenoceptor Phenotype Using SNAP 5089

Introduction The alpha-1 (α₁) adrenoceptors, a class of G-protein coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, primarily involved in smooth muscle contraction.[1] This receptor fami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The alpha-1 (α₁) adrenoceptors, a class of G-protein coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, primarily involved in smooth muscle contraction.[1] This receptor family is comprised of three genetically distinct subtypes: α₁ₐ, α₁ₑ, and α₁D.[2] Historically, a fourth phenotype, the α₁L-adrenoceptor, was described based on its distinct pharmacological profile, notably a low affinity for the antagonist prazosin.[2][3] It is now understood that the α₁L-adrenoceptor is not a product of a separate gene but rather a functional phenotype of the α₁ₐ-adrenoceptor, its unique pharmacological characteristics likely arising from the cellular environment and receptor conformation.[2][4]

The selective α₁ₐ-adrenoceptor antagonist, SNAP 5089, has emerged as a powerful pharmacological tool to dissect the contributions of the α₁ₐ and α₁L phenotypes. Its utility lies in its exceptionally high affinity for the canonical α₁ₐ-adrenoceptor, with significantly lower affinity for the α₁ₑ and α₁D subtypes.[5][6] This marked selectivity allows for the precise pharmacological characterization of tissues and cells expressing the α₁ₐ-adrenoceptor and its α₁L phenotype.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SNAP 5089 to characterize the α₁L-adrenoceptor phenotype. We present detailed protocols for radioligand binding assays, functional smooth muscle contraction studies, and cell-based assays, along with insights into data interpretation and the underlying scientific principles.

The Pharmacological Signature of the Alpha-1L Adrenoceptor

The key to identifying the α₁L-adrenoceptor phenotype lies in its differential sensitivity to various α₁-adrenoceptor antagonists compared to the classical α₁ₐ-adrenoceptor. This pharmacological fingerprint is primarily defined by:

  • Low affinity for prazosin: This is the hallmark characteristic of the α₁L phenotype.[2][3]

  • High affinity for SNAP 5089: In contrast to prazosin, SNAP 5089 retains high affinity for the receptor, consistent with its α₁ₐ-adrenoceptor origin.[5][6]

  • Variable affinities for other antagonists: Compounds like tamsulosin and RS-17053 also exhibit differential affinities that can aid in characterization.

By comparing the binding affinities (Ki) or functional potencies (pA₂) of these antagonists, a clear distinction between the α₁ₐ and α₁L phenotypes can be established.

Data Presentation: Antagonist Affinities at Alpha-1 Adrenoceptor Subtypes

The following table summarizes the binding affinities (Ki) of SNAP 5089 and other key antagonists for the human α₁-adrenoceptor subtypes. This data is essential for designing and interpreting experiments aimed at characterizing the α₁L phenotype.

Antagonistα₁ₐ Ki (nM)α₁ₑ Ki (nM)α₁D Ki (nM)Selectivity Profile
SNAP 5089 0.35 220 540 Highly α₁ₐ-selective [5][6]
Prazosin~0.4~1~1Non-selective
WB-4101~0.36~10~3Moderately α₁ₐ/α₁D-selective
5-Methylurapidil~10~100~10Moderately α₁ₐ/α₁D-selective
BMY 7378~100~100~1α₁D-selective

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenoceptor Signaling Pathway

Activation of α₁-adrenoceptors, including the α₁ₐ and its α₁L phenotype, primarily couples to the Gq/11 family of G-proteins. This initiates a well-characterized signaling cascade:

  • Agonist Binding: An agonist (e.g., norepinephrine, phenylephrine) binds to the receptor.

  • Gq/11 Activation: The receptor undergoes a conformational change, activating the associated Gq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, most notably smooth muscle contraction.[7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α₁-Adrenoceptor (α₁ₐ/α₁L Phenotype) Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Mediates PKC->Response Leads to

Alpha-1 Adrenoceptor Gq Signaling Pathway.

Experimental Workflow for Characterizing the Alpha-1L Phenotype

The following diagram illustrates a typical workflow for characterizing the α₁L-adrenoceptor phenotype using a combination of radioligand binding and functional assays.

Experimental_Workflow cluster_assays Experimental Assays cluster_binding_steps Binding Assay Steps cluster_functional_steps Functional Assay Steps cluster_analysis Data Analysis and Interpretation Binding Radioligand Binding Assay Membrane_Prep Prepare Membranes from Tissue or Cells Functional Functional Assay (e.g., Organ Bath) Tissue_Prep Prepare Tissue Rings (e.g., Prostate, Aorta) Incubation Incubate with [³H]-Prazosin and SNAP 5089 Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Ki Calculate Ki from IC₅₀ (Binding Assay) Quantification->Ki Mounting Mount in Organ Bath Tissue_Prep->Mounting Agonist_CR Generate Agonist Concentration-Response Curve Mounting->Agonist_CR Antagonist_Incubation Incubate with SNAP 5089 or Prazosin Agonist_CR->Antagonist_Incubation Shifted_CR Generate Shifted Agonist Concentration-Response Curve Antagonist_Incubation->Shifted_CR Schild Perform Schild Analysis (Functional Assay) Shifted_CR->Schild Phenotype Determine α₁L Phenotype Ki->Phenotype Schild->Phenotype

Workflow for α₁L-Adrenoceptor Phenotyping.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of SNAP 5089 for α₁-adrenoceptors in a given tissue or cell line. The assay utilizes [³H]-prazosin, a non-selective α₁-adrenoceptor antagonist, as the radioligand.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Radioligand: [³H]-prazosin (specific activity ~70-90 Ci/mmol)

  • SNAP 5089

  • Prazosin (unlabeled)

  • Non-specific binding control: Phentolamine (10 µM) or an excess of unlabeled prazosin (1 µM)

  • Membrane preparation from tissue or cells expressing α₁-adrenoceptors

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and counter

  • Cell harvester (optional)

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 200 µL:

      • 50 µL of binding buffer (for total binding) or non-specific binding control.

      • 50 µL of various concentrations of SNAP 5089 (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of [³H]-prazosin at a concentration near its Kd (typically 0.2-0.5 nM).

      • 50 µL of the membrane preparation (10-50 µg of protein).

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer.

    • Wash the filters three times with 3 mL of ice-cold binding buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of SNAP 5089: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of SNAP 5089 to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of SNAP 5089 that inhibits 50% of specific [³H]-prazosin binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-prazosin and Kd is its dissociation constant.

Protocol 2: Functional Organ Bath Assay

This protocol outlines the procedure for assessing the antagonist effect of SNAP 5089 on agonist-induced smooth muscle contraction, a functional measure of α₁-adrenoceptor activity.

Materials:

  • Krebs-Henseleit Solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose.

  • Agonist: Norepinephrine or phenylephrine.

  • SNAP 5089

  • Prazosin

  • Organ bath system with isometric force transducers and data acquisition software.

  • Tissue of interest (e.g., rat thoracic aorta, rabbit prostate).

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired tissue and place it in ice-cold Krebs-Henseleit solution.

    • Clean the tissue of connective and adipose tissue and cut it into rings (2-4 mm in length).

  • Mounting and Equilibration:

    • Mount the tissue rings in the organ bath chambers containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

    • Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

  • Agonist Concentration-Response Curve (CRC):

    • Generate a cumulative CRC to the agonist (e.g., norepinephrine, 10⁻⁹ M to 10⁻⁴ M).

    • Wash the tissue repeatedly until the tension returns to baseline.

  • Antagonist Incubation:

    • Incubate the tissue with a single concentration of SNAP 5089 or prazosin for 30-60 minutes.

  • Shifted Agonist CRC:

    • In the continued presence of the antagonist, generate a second agonist CRC.

    • Repeat steps 4 and 5 with increasing concentrations of the antagonist.

Data Analysis (Schild Regression):

  • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

  • Create a Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

  • Perform a linear regression on the data.

    • A slope not significantly different from 1 is indicative of competitive antagonism.

    • The x-intercept of the regression line is the pA₂, which is the negative logarithm of the antagonist's dissociation constant (Kb).

Protocol 3: Cell-Based Calcium Mobilization Assay

This protocol describes how to characterize the α₁L phenotype in a recombinant system, such as Chinese Hamster Ovary (CHO) cells stably expressing the human α₁ₐ-adrenoceptor.

Materials:

  • CHO cells stably expressing the human α₁ₐ-adrenoceptor.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Agonist: Phenylephrine.

  • SNAP 5089

  • Prazosin

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture:

    • Culture the CHO-α₁ₐ cells in a T75 flask until they reach 80-90% confluency.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium and add 100 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with 100 µL of HBSS.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • To determine antagonist potency, add various concentrations of SNAP 5089 or prazosin to the wells and incubate for 15-30 minutes.

    • Set the plate reader to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Inject a fixed concentration of phenylephrine (typically the EC₈₀) and record the change in fluorescence.

Data Analysis:

  • Calculate the increase in fluorescence in response to the agonist for each antagonist concentration.

  • Plot the percentage of the maximal agonist response against the log concentration of the antagonist to generate an inhibition curve.

  • Determine the IC₅₀ value for each antagonist.

  • The relative IC₅₀ values for SNAP 5089 and prazosin will reveal the pharmacological phenotype of the expressed receptor.

Data Interpretation: The Signature of the Alpha-1L Phenotype

The definitive characterization of the α₁L phenotype is achieved by comparing the pharmacological data obtained for SNAP 5089 with that of a non-selective antagonist like prazosin.

  • In tissues or cells expressing the classical α₁ₐ-adrenoceptor: Both SNAP 5089 and prazosin will exhibit high affinity (low Ki or high pA₂ values).

  • In tissues or cells expressing the α₁L-adrenoceptor phenotype:

    • SNAP 5089 will exhibit high affinity , consistent with its interaction with the α₁ₐ-adrenoceptor protein.

    • Prazosin will exhibit significantly lower affinity (higher Ki or lower pA₂ value), which is the defining characteristic of the α₁L phenotype.[3]

A Schild plot for a competitive antagonist at the α₁L-adrenoceptor should yield a slope of approximately 1, but the calculated pA₂ value for prazosin will be lower than that typically observed for the α₁ₐ-adrenoceptor.

Conclusion

SNAP 5089 is an indispensable tool for the pharmacological dissection of the α₁ₐ-adrenoceptor and its α₁L phenotype. Its high selectivity allows for the unambiguous characterization of this receptor in native tissues and recombinant systems. By employing the detailed protocols and data interpretation guidelines provided in these application notes, researchers can confidently investigate the physiological and pathophysiological roles of the α₁L-adrenoceptor and advance the development of more targeted therapeutics.

References

  • Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of Medicinal Chemistry, 38(10), 1579–1581.
  • Kava, M. S., et al. (1998). α1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man. British Journal of Pharmacology, 123(7), 1359–1368.
  • Ford, A. P. D. W., et al. (2019). The pharmacology of α₁-adrenoceptor subtypes. Pharmacology & Therapeutics, 200, 1-13.
  • ResearchGate. (n.d.). SNAP5089. Retrieved from [Link]

  • Noguchi, H., et al. (1995). Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study. British Journal of Pharmacology, 116(3), 1957–1963.
  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • Graham, R. M. (1982). The pharmacology of prazosin, an alpha 1-adrenoceptor antagonist and the basis for its use in the treatment of essential hypertension. Clinical and Experimental Hypertension. Part A, Theory and Practice, 4(1-2), 47–59.
  • Bjorkman Lab. (n.d.). Protocols. Retrieved from [Link]

  • Hirasawa, A., et al. (1994). The pharmacological profile of cloned and stably expressed alpha 1b-adrenoceptor in CHO cells. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 221-228.
  • ResearchGate. (n.d.). Identification and biochemical characterization of α1c adrenoceptor protein: Evidence for ihe cloned α 1c-adrenoceptor as the pharmacologically defined α 1A-adrenoceptor. Retrieved from [Link]

  • Minneman, K. P. (1999). Alpha1-adrenoceptor subtypes. The International Journal of Biochemistry & Cell Biology, 31(6), 651-656.
  • PreSens. (n.d.). Characterizing CHO Cell Lines with SFR vario. Retrieved from [Link]

  • InterPro. (n.d.). Alpha 1B adrenoceptor. Retrieved from [Link]

  • McGrath, J. C., et al. (2009). Subtypes of functional α1-adrenoceptor. Current Topics in Medicinal Chemistry, 9(13), 1164-1179.

Sources

Application

Application Note: Experimental Incubation Timeline and Methodologies for SNAP 5089 in Isolated Tissues

Introduction & Mechanistic Grounding SNAP 5089 is a highly selective, competitive -adrenoceptor antagonist utilized extensively in pharmacological research to characterize smooth muscle contraction, particularly within t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

SNAP 5089 is a highly selective, competitive


-adrenoceptor antagonist utilized extensively in pharmacological research to characterize smooth muscle contraction, particularly within the lower urinary tract (LUT) and vasculature[1].

From a structural perspective, SNAP 5089 is a dihydropyridine derivative and an analog of niguldipine[2]. In medicinal chemistry, dihydropyridines are often considered "privileged structures" known for potent L-type calcium channel blockade (e.g., nifedipine)[3]. However, SNAP 5089 has been chemically optimized to eliminate calcium channel blocking activity[2]. This structural divergence is critical for isolated tissue assays: it ensures that the observed inhibition of smooth muscle contraction is entirely due to


-adrenoceptor antagonism, rather than a confounding off-target blockade of the calcium influx required for the contractile machinery[2][3].

In native human and rabbit LUT tissues (such as the prostate and bladder neck), the


-adrenoceptor frequently exhibits a unique pharmacological phenotype historically termed the "

" state[1][4]. SNAP 5089 is a cornerstone compound for isolating this receptor state due to its extreme selectivity profile.

Pharmacological Profile & Selectivity Data

To design an effective experimental timeline, researchers must account for the compound's affinity profile. SNAP 5089 displays a >600-fold to >1700-fold selectivity for the


-adrenoceptor over other 

-adrenoceptor subtypes and calcium channels[5].

Table 1: Binding Affinity (


) and Selectivity Profile of SNAP 5089 
Target Receptor / ChannelAffinity (

in nM)
Selectivity Ratio (vs.

)

-adrenoceptor
0.35 1x (Reference)

-adrenoceptor
220~628x

-adrenoceptor
370~1,057x

-adrenoceptor
540~1,542x
L-type

Channel
540~1,542x

-adrenoceptor
800~2,285x

-adrenoceptor
1200~3,428x

(Data synthesized from Tocris Bioscience and established radioligand binding assays[5])

Experimental Workflow & Timeline

The following diagram illustrates the critical path for tissue preparation, equilibration, and SNAP 5089 incubation in a functional organ bath setup.

SNAP5089_Timeline T Tissue Preparation (Prostate / Bladder Neck) E Equilibration Phase 60-100 min | 37°C Krebs-Henseleit Buffer T->E Mount (0.5-1.0g tension) I Receptor Isolation Add Yohimbine & Propranolol E->I Wash & Stabilize S SNAP 5089 Pre-incubation 30-45 min (Thermodynamic Equilibrium) I->S Block α2 & β receptors A Agonist Stimulation Cumulative Noradrenaline S->A Antagonist bound M Data Acquisition Isometric Tension Recording A->M Contractile Response

Experimental timeline for SNAP 5089 tissue incubation in functional organ bath assays.

Detailed Methodologies

Protocol A: Functional Organ Bath Assay (Smooth Muscle Contraction)

This protocol is optimized for thick smooth muscle preparations such as the rabbit bladder neck, human prostate, or rat thoracic aorta[1][6][7].

Step 1: Buffer Preparation & Tissue Mounting

  • Prepare a modified Krebs-Henseleit solution (pH 7.4). Standard composition (mM): NaCl 112.0-119.0, KCl 4.7-5.9,

    
     1.9-2.0, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25.0, and glucose 11.0-11.5[6][7].
  • Dissect the target tissue. If using vascular tissue (e.g., aorta), gently rub the intimal surface with filter paper to denude the endothelium, preventing nitric oxide-mediated relaxation artifacts[7].

  • Mount the tissue strips vertically in 30 mL organ baths under a resting tension of 0.5 g to 1.0 g[6][7].

Step 2: Equilibration Phase (60–100 Minutes)

  • Maintain the bath at 37°C and continuously aerate with a carbogen mixture (95%

    
     / 5% 
    
    
    
    ) to maintain tissue viability and buffer the bicarbonate[6][7].
  • Wash the tissue by replacing the Krebs solution every 15 minutes. Causality: This extended 100-minute window is required for the tissue to recover from dissection trauma and for basal myogenic tone to stabilize[6].

Step 3: Pharmacological Receptor Isolation

  • Add 0.1 μM yohimbine and 1.0 μM propranolol to the bath[6]. Causality: Noradrenaline (the agonist) is non-selective. Yohimbine blocks

    
    -adrenoceptors, and propranolol blocks 
    
    
    
    -adrenoceptors. This creates a self-validating system where any subsequent contractile response is purely
    
    
    -adrenoceptor mediated[6].

Step 4: SNAP 5089 Pre-Incubation (30–45 Minutes)

  • Introduce SNAP 5089 to the organ bath at the desired concentration (typically ranging from 1 nM to 100 nM depending on the Schild plot design).

  • Incubate for a strict 30 to 45 minutes without washing[6]. Causality: As a competitive antagonist, SNAP 5089 must diffuse through multiple layers of dense smooth muscle and stroma. A 30-45 minute incubation ensures the compound reaches thermodynamic equilibrium with the

    
    -adrenoceptors prior to agonist introduction[6].
    

Step 5: Agonist Stimulation & Data Acquisition

  • Apply cumulative concentrations of noradrenaline (e.g., 0.1–10 μM) or phenylephrine[1][6].

  • Record isometric tension using a force transducer.

  • Washout the bath until tension returns to baseline, and repeat the timeline with increasing concentrations of SNAP 5089 to perform Schild regression analysis (yielding

    
     or 
    
    
    
    values)[1].
Protocol B: Radioligand Binding Assay (Membrane Homogenates)

For researchers measuring direct receptor affinity rather than functional contraction, membrane incubation timelines differ significantly[5][8].

Step 1: Membrane Preparation

  • Homogenize isolated tissue (e.g., human prostate) in an ice-cold buffer.

  • Aliquot the homogenate to achieve approximately 100 μg of protein per tube (for prostate) or 200–300 μg (for aorta)[8].

Step 2: Incubation Mixture

  • In a total volume of 1 to 2 mL, combine the membrane homogenate with 200 pM of

    
    -prazosin (the radioligand)[8].
    
  • Add varying concentrations of unlabelled SNAP 5089 to generate a competition binding curve.

  • Control: Define non-specific binding in parallel tubes using 0.3 μM tamsulosin or unlabelled prazosin[8].

Step 3: Incubation Timeline (45 Minutes)

  • Incubate the mixture for 45 minutes at 30°C (or up to 120 minutes at 37°C for specific recombinant cell lines)[5][8]. Causality: Unlike whole-tissue organ baths, membrane homogenates lack diffusion barriers. A 45-minute incubation at 30°C is sufficient to reach steady-state binding kinetics between the radioligand, the antagonist, and the receptor[8].

Step 4: Termination & Quantification

  • Terminate the reaction by rapid filtration through a cell harvester (e.g., Brandel M-30) using glass fiber filters[8].

  • Wash filters rapidly with ice-cold buffer to remove unbound ligand.

  • Quantify bound radioactivity using liquid scintillation counting and calculate the

    
     and 
    
    
    
    via the Cheng-Prusoff equation[5].

References

  • Kava MS, Blue DR, Vimont RL, Ford AP. "α1L-Adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man." British Journal of Pharmacology. 1998. URL: [Link]

  • Murata S, Taniguchi T, Takahashi M, Okada T, Akitomo K, Muramatsu I. "Tissue selectivity of KMD-3213, an α1-adrenoceptor antagonist, in human prostate and vasculature." The Journal of Urology. 2000. URL: [Link]

  • Piascik MT, et al. "The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors." Pharmacology Research & Perspectives. 2020. URL: [Link]

  • Król M, et al. "The hypotensive activity and alpha1-adrenoceptor antagonistic properties of some aroxyalkyl derivatives of 2-methoxyphenylpiperazine." European Journal of Pharmacology. 2012. URL: [Link]

  • Jacobson KA, et al. "Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors." Biochemical Pharmacology. 2009. URL: [Link]

Sources

Method

Application Note: Handling, Storage, and Formulation of SNAP 5089 Hydrochloride

Abstract & Compound Identity SNAP 5089 hydrochloride is a potent, highly selective -adrenergic receptor antagonist ( = 0.35 nM).[1] It displays >600-fold selectivity for the subtype over , , and other adrenoceptors.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Identity

SNAP 5089 hydrochloride is a potent, highly selective


-adrenergic receptor antagonist  (

= 0.35 nM).[1] It displays >600-fold selectivity for the

subtype over

,

, and other adrenoceptors.[1] This compound is widely used to study smooth muscle contraction in the lower urinary tract and vascular systems.

Critical Note: Do not confuse this compound with SNAP 37889 , which is a Galanin-3 (GalR3) receptor antagonist.[1] Ensure verification of CAS numbers before use.[1]

Physicochemical Properties
PropertyDetail
Chemical Name 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
CAS Number 157066-77-8 (HCl salt); 157066-76-7 (Free base)
Molecular Formula

Molecular Weight 645.19 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO (~100 mM); Soluble in Ethanol (low conc.); Poorly soluble in water

Storage & Stability Protocols

Proper storage is non-negotiable for maintaining the pharmacological integrity of SNAP 5089.[2] The hydrochloride salt is hygroscopic and sensitive to hydrolytic degradation if improperly stored.

Solid State Storage[2]
  • Temperature: Store at -20°C for long-term stability (>6 months). Short-term storage (days) at +4°C is acceptable during active use.[1]

  • Environment: Keep in a tightly sealed vial within a desiccator .[1] Moisture absorption can alter the molecular weight (hydration state) and lead to inaccurate dosing.[1]

  • Light Protection: Store in amber vials or wrap in aluminum foil to protect from potential photodegradation.[1]

Stock Solution Storage[2][5][8]
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.[1]

  • Concentration: Prepare stocks at 10 mM or 50 mM to minimize solvent volume in final assays.

  • Aliquoting: Never freeze-thaw the master stock repeatedly. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Conditions: Store aliquots at -80°C (preferred) or -20°C. Stable for up to 3 months at -80°C.

Solubilization & Stock Preparation Protocol

Standard DMSO Stock (10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Calculate Mass:

    
    
    
    
    
    [1]
  • Weighing: Accurately weigh ~6.45 mg of SNAP 5089 HCl into a sterile microcentrifuge tube.

    • Note: If the mass is small, weigh a larger amount (e.g., 10-20 mg) and adjust the solvent volume to reduce weighing errors.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution must be completely clear and colorless/pale yellow.[1]

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) for pure DMSO stocks.[1]

Workflow Visualization

StockPrep Start Weigh Solid (SNAP 5089 HCl) Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Mix Vortex & Sonicate (Clear Solution) Solvent->Mix Filter Sterile Filter (0.22 µm PTFE) Mix->Filter Cell Culture Aliquot Aliquot into Single-Use Vials Mix->Aliquot Chemical Assay Filter->Aliquot Store Store at -80°C Aliquot->Store

Figure 1: Step-by-step workflow for preparing and storing SNAP 5089 stock solutions.

Biological Assay Application

In Vitro (Cell Culture)[2]
  • Dilution: Dilute the DMSO stock into the culture medium immediately prior to use.

  • DMSO Limit: Keep the final DMSO concentration <0.1% to avoid solvent toxicity.

    • Example: To achieve 1 µM final concentration, add 1 µL of 1 mM stock to 1 mL of medium.

  • Controls: Always run a vehicle control (0.1% DMSO) to normalize data.

In Vivo Formulation (Animal Models)

SNAP 5089 is lipophilic.[1] Direct injection of DMSO stocks can cause local tissue damage and precipitation.[1] A co-solvent system is required.[1]

Recommended Vehicle Formulation:

  • Preparation:

    • Dissolve SNAP 5089 in DMSO (10% of final volume).

    • Add Tween 80 (5% of final volume) and vortex.

    • Slowly add Saline (0.9% NaCl) or PBS (85% of final volume) while vortexing.

  • Solubility Check:

    • If precipitation occurs upon adding saline, increase the surfactant (Tween 80) or add PEG-400 (up to 40%) to the mixture.[1]

    • Alternative Vehicle: 10% DMSO / 40% PEG-300 / 5% Tween 80 / 45% Saline.[1]

VehicleSelection Start In Vivo Study Required Stock Prepare High Conc. DMSO Stock Start->Stock Step1 Add Solubilizer (e.g., Tween 80, PEG-400) Stock->Step1 Step2 Add Aqueous Phase (Saline/PBS) Dropwise Step1->Step2 Check Check Clarity Step2->Check Success Clear Solution: Proceed to Injection Check->Success Clear Fail Precipitation Check->Fail Cloudy Adjust Increase PEG/Tween or Decrease Conc. Fail->Adjust Adjust->Step1

Figure 2: Decision tree for optimizing in vivo vehicle formulations.

Safety & Handling (E-E-A-T)

  • Hazard Classification: SNAP 5089 is a potent pharmacological agent.[1] Treat as Toxic/Irritant .[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.[1]

  • Spill Cleanup: Absorb solutions with inert material (vermiculite).[1] Clean powder spills with a damp tissue; do not create dust.[1]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local EHS regulations.

References

  • Wetzel, J.M., et al. (1995). "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine."[1] Journal of Medicinal Chemistry, 38(10), 1579-1581.[1]

  • Ford, A.P., et al. (1997). "Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15-2739." Journal of Pharmacology and Experimental Therapeutics, 281(3), 1272. Link

Sources

Application

solvent selection for reconstituting SNAP 5089 for cell culture

Application Note: Optimal Reconstitution and Handling of SNAP 5089 for In Vitro Cell Culture Abstract & Compound Profile SNAP 5089 is a high-affinity, selective antagonist for the -adrenergic receptor ( -AR) .[1][2][3] U...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Reconstitution and Handling of SNAP 5089 for In Vitro Cell Culture

Abstract & Compound Profile

SNAP 5089 is a high-affinity, selective antagonist for the


-adrenergic receptor (

-AR)
.[1][2][3] Unlike many non-selective adrenergic antagonists, SNAP 5089 displays >600-fold selectivity over other

-subtypes (

,

) and does not block L-type Ca²⁺ channels, making it a critical tool for dissecting adrenergic signaling pathways in vascular smooth muscle, prostate tissue, and neuronal models.[1]

Successful biological application requires precise solubilization.[1] SNAP 5089 is a hydrophobic dihydropyridine derivative; improper reconstitution leads to micro-precipitation, erratic


 data, and "false" cytotoxicity due to crystal formation.[1] This guide details the thermodynamic and kinetic parameters for stable reconstitution.
Physicochemical Specifications
PropertySpecificationCritical Note
Chemical Name SNAP 5089 hydrochlorideEnsure you are using the HCl salt form for this protocol.
CAS Number 157066-77-8Verify against Certificate of Analysis (CoA).[1]
Molecular Weight 645.19 g/mol Note: Free base MW is ~608.[1]7. Calculations below assume HCl salt.
Solubility (DMSO) Max ~100 mM Recommended Stock: 10 mM to prevent crashing upon dilution.[1]
Solubility (Ethanol) ~25–50 mMLess stable than DMSO; evaporation risk affects concentration.[1]
Solubility (Water) Insoluble Do NOT add aqueous buffers directly to the powder.[1]
Light Sensitivity High Dihydropyridines are photodegradable.[1] Use amber vials.

Solvent Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle and cellular tolerance.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) [1]

    • Why: SNAP 5089 possesses a lipophilic dihydropyridine core.[1] DMSO (dielectric constant

      
      ) disrupts the crystal lattice effectively while being miscible with aqueous culture media.[1]
      
    • Grade: Must use Anhydrous, Cell Culture Grade (≥99.9%) . Moisture in low-grade DMSO can hydrolyze the compound or induce precipitation during freeze-thaw cycles.[1]

  • Secondary Option: Ethanol (EtOH) [1]

    • Why: Acceptable if cells are hypersensitive to DMSO.[1]

    • Risk: Ethanol is volatile.[1] Stock concentrations can fluctuate due to evaporation even in closed vials, leading to dosing errors.[1]

  • The "Crash" Phenomenon:

    • SNAP 5089 is hydrophobic.[1] When a concentrated DMSO stock (e.g., 10 mM) is added to aqueous media, the local solvent environment shifts instantly from organic to aqueous. If the local concentration exceeds the aqueous solubility limit before mixing occurs, the compound precipitates as micro-crystals.

    • Solution: Rapid dispersion vortexing (see Protocol).[1]

Protocol: Stock Solution Preparation (10 mM)

Target: Prepare 1 mL of 10 mM Stock Solution. Safety: Wear PPE. Handle in a fume hood. Work under low light or yellow light.

Step-by-Step Methodology
  • Calculate Mass:

    • Formula:

      
      [1]
      
    • Calculation:

      
      [1]
      
    • Correction: If using a specific batch, check the CoA for "Batch Molecular Weight" (which may include hydration waters).[1]

  • Weighing:

    • Weigh ~6.45 mg of SNAP 5089 powder into a sterile, amber glass vial (or foil-wrapped polypropylene tube).

    • Note: Glass is preferred to minimize plasticizer leaching by DMSO.[1]

  • Solubilization:

    • Add 1.0 mL of sterile, anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.[1]

    • Visual QC: Inspect against a light source.[1] The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 2 minutes (ambient temp).[1]

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for up to 1 month in solution. For long-term (>6 months), store as lyophilized powder.

Protocol: Application to Cell Culture

Objective: Dilute 10 mM stock to a final concentration (e.g., 10 µM) while keeping DMSO < 0.1%.

  • Preparation:

    • Warm the culture medium to 37°C.

    • Thaw SNAP 5089 stock at room temperature (do not heat).[1]

  • Intermediate Dilution (Optional but Recommended):

    • To reach 10 µM final in 10 mL media:

    • Direct Method: Add 10 µL of 10 mM stock directly to 10 mL media.[1] Vortex immediately.

    • Step-Down Method (Better for solubility):

      • Dilute 10 µL stock into 990 µL media (creates 100 µM intermediate).

      • Add 1 mL of intermediate to 9 mL media (Final: 10 µM).

    • Note: The Step-Down method reduces the "shock" of precipitation.[1]

  • Vehicle Control:

    • Prepare a control well with DMSO matching the highest volume used (e.g., 0.1% v/v).[1]

Visualized Workflows

Figure 1: Reconstitution & Dilution Workflow

Caption: Logical flow for solubilizing SNAP 5089, emphasizing light protection and the prevention of precipitation shock during aqueous dilution.

SNAP_Reconstitution Powder SNAP 5089 Powder (Store Desiccated -20°C) Weigh Weigh ~6.5 mg (Amber Vial) Powder->Weigh Solvent Add 1 mL DMSO (Anhydrous) Weigh->Solvent Vortex Vortex/Sonicate (Clear Solution) Solvent->Vortex Stock 10 mM Stock (Aliquot & Freeze -20°C) Vortex->Stock Dilution Dilution Step (Keep DMSO < 0.1%) Stock->Dilution Thaw RT Culture Cell Culture (Assay Readout) Dilution->Culture Rapid Mix

[1]

Figure 2: Biological Mechanism (Target Verification)

Caption: SNAP 5089 selectively inhibits the Alpha1A-Adrenergic Receptor (Gq-coupled), blocking the PLC-IP3-Ca2+ signaling cascade.[1] Ensure this matches your experimental target.

Alpha1A_Pathway Agonist Norepinephrine (Agonist) Receptor Alpha1A-AR (GPCR) Agonist->Receptor SNAP SNAP 5089 (Antagonist) SNAP->Receptor Blocks Gq Gq Protein Receptor->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Troubleshooting & QC

IssueCauseCorrective Action
Pink/Red Solution DMSO degradation or pH shift.[1]Discard stock. Use fresh, anhydrous DMSO.[1]
Precipitate in Media "Crashing out" due to rapid polarity shift.[1]Use the "Step-Down" dilution method.[1] Vortex media while adding stock.
High Cytotoxicity DMSO concentration > 0.1% or 0.5%.[1]Calculate final DMSO %.[1] If >0.1%, reduce stock volume or increase stock concentration.
Loss of Activity Photodegradation or hydrolysis.[1]Ensure storage in amber vials. Do not store aqueous dilutions.[1]

References

  • Wetzel, J. M., et al. (1995).[1] Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine.[1][2] Journal of Medicinal Chemistry, 38(10), 1579–1581.[1]

  • Tocris Bioscience. (n.d.).[1] SNAP 5089 Product Datasheet. Retrieved from Tocris.com.[1][4]

  • MedKoo Biosciences. (n.d.).[1] SNAP-5089 Properties and Formulation. Retrieved from MedKoo.com.[1]

  • Ford, A. P., et al. (1997).[1] Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739.[1][2] Journal of Pharmacology and Experimental Therapeutics, 281(3), 1272.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of SNAP 5089 for physiological buffers

Technical Support Center: Troubleshooting SNAP 5089 Solubility in Physiological Buffers Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers strugg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting SNAP 5089 Solubility in Physiological Buffers

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to handle highly lipophilic ligands in vitro. SNAP 5089 is a classic example: while it is a remarkably potent and highly selective α1A-adrenoceptor antagonist (displaying >1700-fold selectivity for the α1A subtype over other adrenoceptors)[1], its dihydropyridine core and diphenyl-piperidinyl moiety make it notoriously hydrophobic.

When researchers attempt to dilute SNAP 5089 directly from a DMSO stock into an aqueous physiological buffer (like PBS, HBSS, or ACSF), the compound often undergoes rapid hydrophobic collapse, leading to micro-precipitation[2]. This guide provides field-proven, self-validating methodologies to overcome these solubility hurdles, ensuring your pharmacological assays remain robust, reproducible, and artifact-free.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of SNAP 5089? A1: In pure organic solvents like anhydrous DMSO or ethanol, SNAP 5089 is highly soluble (up to 100 mM). However, in physiological buffers, its intrinsic solubility drops to sub-micromolar levels.

Q2: Why does my SNAP 5089 precipitate when I add my DMSO stock to PBS? A2: This is a phenomenon known as "solvent-shift precipitation." When a concentrated DMSO stock is introduced into a water-rich environment, the local dielectric constant changes drastically. The hydrophobic molecules aggregate and crash out of solution before they have the kinetic opportunity to disperse[2].

Q3: Can I just increase the final DMSO concentration in my assay to keep it soluble? A3: No. While increasing DMSO might keep the compound in solution, most cell lines and isolated tissue preparations are highly sensitive to DMSO concentrations >0.1% - 0.5% (v/v). High concentrations of organic solvents disrupt lipid bilayer fluidity and can artificially alter G-protein coupled receptor (GPCR) baseline signaling, confounding your results.

Part 2: Troubleshooting Guide & Causal Analysis

To effectively troubleshoot, you must understand the causality behind the physical behavior of the drug. The table below summarizes common issues, their mechanistic causes, and targeted solutions.

Issue EncounteredPotential CauseMechanistic ExplanationRecommended Solution
Immediate cloudiness upon dilution Solvent-shift precipitationRapid local increase in water concentration forces hydrophobic collapse of the diphenyl groups.Use the "Dropwise Vortex Method" (Method A) or pre-warm the buffer to 37°C to increase kinetic energy.
Inconsistent IC50 values across replicates Invisible micro-precipitationSub-visual aggregates form, reducing the actual free drug concentration below your calculated nominal concentration.Centrifuge the assay buffer at 10,000 x g for 5 min; measure the supernatant via HPLC to validate true concentration.
Loss of compound potency over time in stock Hygroscopic DMSODMSO absorbs atmospheric water over time, lowering the absolute solubility limit of the stock solution[2].Aliquot pure anhydrous DMSO stocks into single-use vials and store at -20°C in a desiccated environment.
Cellular toxicity in control wells High co-solvent concentrationFinal DMSO > 0.5% disrupts cell membranes and alters baseline GPCR signaling pathways.Switch to Cyclodextrin Complexation (Method B) to eliminate the need for organic co-solvents entirely.

Part 3: Step-by-Step Methodologies (Self-Validating Systems)

To guarantee scientific integrity, every protocol must include a self-validating step. Do not assume a compound is in solution just because you cannot see macroscopic particles.

Method A: The Dropwise Vortex Method (For final concentrations ≤ 10 µM)

Causality: By adding the drug slowly to a rapidly moving, large volume of buffer, you prevent localized high concentrations of the drug in a water-rich microenvironment. This allows the co-solvent to disperse the drug kinetically before hydrophobic collapse can occur.

  • Prepare Stock: Dissolve SNAP 5089 in 100% anhydrous DMSO to create a 10 mM primary stock.

  • Pre-warm Buffer: Heat your physiological buffer (e.g., PBS) to 37°C. Elevated temperature increases the thermodynamic solubility limit and kinetic dispersion rate.

  • Vortex: Place the conical tube containing the buffer on a vortex mixer set to medium-high speed.

  • Dropwise Addition: Using a precision micropipette, add the required volume of the DMSO stock dropwise directly into the center of the vortexing liquid. Critical: Do not let the stock touch the plastic walls of the tube, as the hydrophobic drug will immediately adhere to the plastic.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation. If the baseline matches your blank buffer, proceed to the assay.

Method B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For final concentrations > 10 µM)

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. It encapsulates the lipophilic diphenyl-piperidinyl moiety of SNAP 5089, shielding it from water. The hydroxypropyl groups form hydrogen bonds with the surrounding aqueous buffer, thermodynamically stabilizing the entire complex in solution without the need for toxic organic solvents[3].

  • Prepare Carrier: Prepare a 20% (w/v) solution of HP-β-CD in your target physiological buffer.

  • Weigh Drug: Weigh the required amount of SNAP 5089 (free base or HCl salt) as a dry powder into a glass vial.

  • Combine: Add the 20% HP-β-CD buffer directly to the SNAP 5089 powder.

  • Sonicate: Place the vial in a bath sonicator at room temperature for 30-60 minutes until the suspension becomes completely transparent.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC/UV-Vis. Equal peak areas confirm complete inclusion complexation and true aqueous solubility.

Part 4: Workflows and Pathway Visualizations

Workflow Start Weigh SNAP 5089 (Free base or HCl salt) Solvent Dissolve in 100% Anhydrous DMSO (Target: 10 mM Stock) Start->Solvent Check Is final assay concentration > 10 µM? Solvent->Check LowConc Method A: Direct Dilution (Add dropwise to vigorously vortexed buffer at 37°C) Check->LowConc No (≤ 10 µM) HighConc Method B: HP-β-CD Complexation (Suspend powder in 20% HP-β-CD buffer & sonicate) Check->HighConc Yes (> 10 µM) Validate Self-Validation: Check OD 600 nm for turbidity or analyze via HPLC LowConc->Validate HighConc->Validate

Troubleshooting workflow for selecting the optimal SNAP 5089 solubilization strategy.

Pathway NE Norepinephrine (NE) Receptor α1A-Adrenoceptor (GPCR) NE->Receptor Activates Antag SNAP 5089 (α1A Antagonist) Antag->Receptor Competitively Inhibits Gq Gq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 & DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Contraction Smooth Muscle Contraction Ca->Contraction Induces

Mechanism of action of SNAP 5089 inhibiting the α1A-adrenoceptor signaling pathway.

Part 5: References

  • Title: The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Source: Pharmacology Research & Perspectives (via NIH/PMC) URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: Assay and Drug Development Technologies (via NIH/PMC) URL: [Link]

  • Title: Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Source: International Journal of Pharmaceutics (via NIH/PubMed) URL: [Link]

Sources

Optimization

troubleshooting SNAP 5089 precipitation in Krebs-Henseleit solution

Topic: Troubleshooting Precipitation & Solubility Issues Introduction: The "Solubility Shock" of SNAP 5089 Status: Senior Application Scientist Note Subject: Resolving SNAP 5089 Instability in Physiological Buffers[1] If...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Precipitation & Solubility Issues
Introduction: The "Solubility Shock" of SNAP 5089

Status: Senior Application Scientist Note Subject: Resolving SNAP 5089 Instability in Physiological Buffers[1]

If you are observing cloudiness, flakes, or a drop in efficacy when using SNAP 5089 (a selective GAL3 antagonist) in Krebs-Henseleit Solution (KHS), you are encountering a classic "hydrophobic crash."[1]

SNAP 5089 is a highly lipophilic indolone derivative.[1] While soluble in organic solvents like DMSO, it is thermodynamically unstable in aqueous, high-ionic-strength buffers like KHS.[1] This guide provides a root-cause analysis and a self-validating protocol to stabilize your compound for perfusion or incubation experiments.

Part 1: The Chemistry of the Crash (Root Cause Analysis)

To solve the problem, we must understand the invisible forces at play.

1. The "Salting Out" Effect

Krebs-Henseleit is not just water; it is a high-ionic-strength buffer containing Calcium (


), Magnesium (

), and Chloride (

).[1]
  • Mechanism: The ions in KHS tightly bind water molecules (hydration shells). This leaves fewer "free" water molecules available to solvate the hydrophobic SNAP 5089 molecules.

  • Result: The solubility of SNAP 5089 in KHS is significantly lower than in pure water or simple media.

2. The pH/Calcium Trap

KHS relies on a Bicarbonate/CO2 buffer system.

  • The Trap: If your KHS is not continuously gassed with Carbogen (95%

    
     / 5% 
    
    
    
    ), the pH will drift from 7.4 to >8.5 within minutes.
  • The Consequence: High pH causes the Calcium in the buffer to precipitate as Calcium Carbonate (

    
    ) or Calcium Phosphate. These micro-crystals act as nucleation sites , triggering the SNAP 5089 to precipitate out of solution immediately.
    
3. The Solvent Mismatch (DMSO Shock)

Adding a static drop of DMSO stock into aqueous buffer creates a momentary local environment where the drug concentration exceeds its solubility limit by 1000-fold. This causes the compound to crash out as a solid immediately, which rarely re-dissolves.

Part 2: Validated Preparation Protocols

Do not use simple serial dilution. Use the "Vortex-Injection" method or the "Carrier-Assisted" method.[1]

Method A: The Vortex-Injection (For concentrations < 10 µM) [1]

This method minimizes local supersaturation.[1]

  • Prepare Stock: Dissolve SNAP 5089 in 100% anhydrous DMSO to create a 10 mM Master Stock.[1]

    • Validation: Solution must be crystal clear.

  • Prepare Buffer (Critical): Pre-warm KHS to 37°C and gas with Carbogen (95/5) for 15 minutes.

    • Validation: Check pH is 7.35–7.[1]45. If pH > 7.5, do not proceed; calcium nucleation is likely.[1]

  • The Injection:

    • Place the KHS beaker on a magnetic stir plate (medium speed) or hold a tube on a vortexer.

    • Submerge the pipette tip below the surface of the moving buffer.

    • Slowly eject the DMSO stock into the turbulence.

    • Limit: Keep final DMSO concentration

      
       0.1%.
      
Method B: Carrier-Assisted Solubilization (For concentrations > 10 µM)

If Method A fails, you must use a surfactant carrier to shield the hydrophobic domains of SNAP 5089 from the ionic buffer.

Reagents:

  • Pluronic F-127 (Sigma P2443)[1]

  • DMSO[1][2][3][4]

Protocol:

  • Dissolve SNAP 5089 in DMSO (e.g., 10 mM).[1][5]

  • Dissolve 20% w/v Pluronic F-127 in DMSO.[1]

  • Mix the Drug-DMSO and Pluronic-DMSO in a 1:1 ratio.

  • Add this mixture to your KHS.

    • Mechanism:[1][6] The Pluronic forms micelles around the SNAP 5089, keeping it dispersed in the high-salt KHS environment.

Part 3: Troubleshooting FAQ

Q1: The solution turns cloudy immediately upon adding the drug.

  • Diagnosis: "Solvent Shock."[1] You likely added the buffer to the DMSO, or added the DMSO too fast to static buffer.

  • Fix: Use Method A (Vortex-Injection).[1] Ensure the buffer is moving rapidly before the drug touches it.

Q2: The solution was clear, but white flakes appeared after 30 minutes.

  • Diagnosis 1 (Most Likely): pH Drift.[1] You stopped gassing the KHS. The pH rose, causing Calcium Carbonate precipitation, which co-precipitated the drug.

  • Diagnosis 2: Thermodynamic Instability.[1] The solution was metastable.

  • Fix: Maintain continuous Carbogen bubbling. If using a closed system (e.g., syringe pump), add HEPES (10-25 mM) to the KHS to stabilize pH without gas.[1]

Q3: Can I use ultrasonic energy (sonication) to re-dissolve the precipitate?

  • Answer: Generally, No. Once SNAP 5089 precipitates in KHS, it forms stable crystalline aggregates.[1] Sonication generates heat which can degrade the compound or encourage calcium phosphate precipitation. It is better to discard and restart using Method B.

Q4: Is the precipitation the drug or the buffer?

  • Test: Add a drop of HCl.

    • If it clears immediately: It was likely Calcium Carbonate (Buffer failure).[1]

    • If it remains cloudy: It is likely SNAP 5089 (Drug failure).[1]

Part 4: Data & Visualization
Table 1: Solubility Thresholds (Estimated)
Solvent SystemSolubility LimitNotes
100% DMSO > 20 mMStable for months at -20°C.
Pure Water < 10 µMPoor solubility.[1]
KHS (Static) < 1 µMHigh salt causes immediate crash.[1]
KHS + 0.1% Pluronic ~ 50-100 µMMicellar stabilization effective.[1]
Workflow Logic: The Decision Tree

The following diagram outlines the logical flow for preparing SNAP 5089 to avoid precipitation.

SNAP_Preparation Start Start: Solid SNAP 5089 DMSO_Stock Step 1: Dissolve in 100% DMSO (10-20 mM Stock) Start->DMSO_Stock Check_Conc Decision: Required Final Conc? DMSO_Stock->Check_Conc Low_Conc Low (< 10 µM) Check_Conc->Low_Conc High_Conc High (> 10 µM) Check_Conc->High_Conc Prep_KHS Step 2: Prepare KHS (Gas with 95% O2 / 5% CO2) Low_Conc->Prep_KHS High_Conc->Prep_KHS Method_A Method A: Vortex Injection Inject DMSO into vortexing KHS Prep_KHS->Method_A Low Conc Method_B Method B: Carrier Assist Mix Stock with Pluronic F-127 then add to KHS Prep_KHS->Method_B High Conc Check_Clear Visual Check: Is solution clear? Method_A->Check_Clear Method_B->Check_Clear Success Proceed to Experiment Check_Clear->Success Yes Fail Precipitation Detected Check_Clear->Fail No Troubleshoot Troubleshoot: 1. Check pH (Ca++ crash?) 2. Reduce Conc. 3. Increase Carrier Fail->Troubleshoot

Caption: Decision tree for SNAP 5089 preparation. Blue nodes indicate action steps; Yellow nodes indicate decision points.[1]

References
  • Swanson, C. J., et al. (2005). "Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299."[1] Proceedings of the National Academy of Sciences, 102(48), 17489–17494. (Demonstrates usage of SNAP compounds in physiological models). [Link][1]

  • Koller, A., et al. (2016). "In vitro toxicity of the galanin receptor 3 antagonist SNAP 37889."[7] Neuropeptides, 56, 83-88.[1][7] (Discusses solubility and toxicity limits of SNAP compounds). [Link]

Sources

Troubleshooting

resolving inconsistent Ki values for SNAP 5089 in Schild analysis

This guide functions as a specialized Technical Support Center for researchers working with SNAP 5089 , a high-affinity, subtype-selective -adrenoceptor antagonist. The guide addresses the specific pharmacological challe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with SNAP 5089 , a high-affinity, subtype-selective


-adrenoceptor antagonist.

The guide addresses the specific pharmacological challenges associated with nanomolar-affinity antagonists (Ki ~0.35 nM) and the common pitfalls in Schild analysis that lead to inconsistent data.

Status: Operational | Topic: Pharmacological Characterization & Ki Resolution

Compound Profile & Expected Parameters

Before troubleshooting, verify your compound benchmarks against the standard profile. Deviations here suggest material degradation or synthesis errors.

ParameterSpecificationCritical Note
Compound SNAP 5089 Not to be confused with SNAP 37889 (Galanin antagonist)
Target

-Adrenoceptor
>600-fold selectivity over

,

Expected

~0.35 nM extremely high affinity
Solubility DMSO (up to 100 mM)Hydrophobic; prone to plastic adsorption
Mechanism Competitive AntagonistShould yield Schild slope = 1.0
Diagnostic Matrix: Why is my Inconsistent?

Use this matrix to identify the root cause based on your Schild plot characteristics.

SymptomSchild SlopeProbable Root Cause
Inconsistent

across experiments
VariableNon-Equilibrium: Incubation time is insufficient for a high-affinity (

is slow) compound.

is lower than expected (< 9.0)
< 1.0Ligand Depletion: Receptor concentration

is too high relative to the

of SNAP 5089.
Curved Schild Plot Non-linearReceptor Heterogeneity: Tissue/cells express mixed

subtypes (

+

).
Rightward shift without max suppression ~ 1.0Valid Competitive Antagonism: If

is "wrong" here, check the agonist

used in Cheng-Prusoff.
Deep Dive: Troubleshooting The Core Issues
Issue A: The "Ligand Depletion" Trap (High Affinity Artifacts)

The Physics: SNAP 5089 has a


 of ~0.35 nM. Standard receptor binding assays often use receptor concentrations (

) in the range of 0.1–1.0 nM.
  • The Problem: When

    
    , a significant fraction of the added antagonist binds to the receptor. The free concentration is no longer equal to the added concentration.
    
  • The Result: Your Schild plot will yield a slope < 1, and your calculated affinity will be an underestimation (appearing less potent than it is).[1]

Corrective Action:

  • Reduce Receptor Density: Lower membrane protein/cell density until

    
     (if signal-to-noise permits).
    
  • Correction Equation: If you cannot lower receptor density, do not use the standard Schild equation. Use the Carter-Manley correction or fit data to a depletion model:

    
    
    
Issue B: The "Mixed Population" Error

The Physics:


 receptors often co-exist with 

or

subtypes in native tissues (e.g., vascular smooth muscle, prostate).
  • The Problem: SNAP 5089 is highly selective for

    
    . It will block the 
    
    
    
    population at low doses but leave the
    
    
    population active until much higher doses.
  • The Result: The Schild plot will be biphasic or have a shallow slope (< 1), as the agonist can still act on the unblocked

    
     receptors.
    

Corrective Action:

  • Use Transfected Lines: Validate

    
     in CHO or HEK293 cells expressing only
    
    
    
    .
  • Blockade Strategy: If using tissue, include a fixed concentration of an

    
    -selective antagonist (e.g., CEC - chlorethylclonidine) to "silence" the interfering population, isolating the 
    
    
    
    response for SNAP 5089 analysis.
Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for resolving Schild anomalies with SNAP 5089.

SchildAnalysis Start Start: SNAP 5089 Schild Analysis CheckSlope Check Schild Plot Slope Start->CheckSlope SlopeUnity Slope ≈ 1.0 (0.85 - 1.15) CheckSlope->SlopeUnity Linear SlopeLow Slope < 1.0 CheckSlope->SlopeLow Shallow SlopeHigh Slope > 1.0 CheckSlope->SlopeHigh Steep CalcpA2 Calculate pA2 (X-intercept) SlopeUnity->CalcpA2 CheckIncubation Check Incubation Time (Is equilibrium reached?) SlopeLow->CheckIncubation CheckSolubility Check Solubility/Uptake SlopeHigh->CheckSolubility Valid Result Valid: Competitive Antagonism Confirmed CalcpA2->Valid IncubationIssue Increase Incubation (High affinity = Slow Koff) CheckIncubation->IncubationIssue No CheckDepletion Check Receptor Density (Is [R] > 0.1 x Ki?) CheckIncubation->CheckDepletion Yes DepletionFix Ligand Depletion: Reduce [Protein] or use Depletion Correction CheckDepletion->DepletionFix Yes CheckHetero Check Tissue Source (Mixed subtypes?) CheckDepletion->CheckHetero No HeteroFix Isolate Subtype: Use transfected cells or selective blockers CheckHetero->HeteroFix Yes SolubilityFix Add BSA (0.1%) or Check for active uptake CheckSolubility->SolubilityFix

Figure 1: Decision tree for diagnosing Schild plot deviations for SNAP 5089.

Optimized Protocol: High-Affinity Schild Assay

Objective: Determine accurate


 for SNAP 5089 while avoiding depletion and non-equilibrium artifacts.

Materials:

  • Buffer: HEPES-buffered saline + 0.1% BSA (Critical: prevents SNAP 5089 from sticking to plasticware).

  • Ligand: SNAP 5089 (dissolved in DMSO, final assay DMSO < 1%).

  • Agonist: Norepinephrine (freshly prepared with ascorbic acid to prevent oxidation).

Step-by-Step:

  • Equilibration Pre-Incubation (The "Time" Step):

    • Standard Error: Adding agonist and antagonist simultaneously.

    • Correction: Pre-incubate SNAP 5089 with the tissue/cells for at least 60–90 minutes before adding the agonist.

    • Reason: High affinity (

      
       nM) implies a slow dissociation rate (
      
      
      
      ). The system must reach equilibrium before competition begins.
  • Dose-Response Construction:

    • Generate a full agonist concentration-response curve (CRC) in the absence of antagonist (Control).

    • Generate CRCs in the presence of increasing fixed concentrations of SNAP 5089 (e.g., 0.3 nM, 1 nM, 3 nM, 10 nM).

    • Note: Do not exceed 100 nM if possible, to maintain selectivity for

      
      .
      
  • Data Analysis (Schild Regression):

    • Calculate Dose Ratios (DR) =

      
      .[1]
      
    • Plot

      
       on the Y-axis vs. 
      
      
      
      on the X-axis.
    • Verification: Ensure the slope is not significantly different from 1.0 (p > 0.05).

    • Calculation: The X-intercept is the

      
      .[1][2] If slope = 1, 
      
      
      
      .
FAQ: Common User Queries

Q: I calculated a Ki of 50 nM, but the literature says 0.35 nM. Why? A: You likely used the Cheng-Prusoff equation (


) under non-equilibrium conditions. If you measured inhibition at a single time point (e.g., 10 mins) without pre-incubation, you measured the association rate, not the affinity. SNAP 5089 needs time to bind.

Q: Can I use SNAP 5089 to study Galanin receptors? A: STOP. You are likely confusing SNAP 5089 with SNAP 37889 or SNAP 398299 , which are Galanin (GAL3) antagonists. SNAP 5089 is an adrenergic blocker.[3][4] Verify your chemical inventory immediately.

Q: The compound precipitates in my buffer. A: SNAP 5089 is lipophilic. Ensure your stock is in 100% DMSO. When diluting into aqueous buffer, ensure rapid vortexing and the presence of carrier protein (0.1% BSA or HSA) to maintain solubility.

References
  • Wetzel, J. M., et al. (1995). "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine."[3] Journal of Medicinal Chemistry, 38(10), 1579–1581.

    • Establishes the synthesis and high affinity (Ki = 0.35 nM) of SNAP 5089.
  • Kenakin, T. P. (1997). "Pharmacologic Analysis of Drug-Receptor Interaction." Lippincott-Raven. Authoritative text on Schild analysis, ligand depletion, and non-equilibrium errors.
  • Arunlakshana, O., & Schild, H. O. (1959). "Some quantitative uses of drug antagonists." British Journal of Pharmacology, 14(1), 48–58.

    • The foundational paper for the Schild regression method.
  • Lazareno, S., & Birdsall, N. J. (1993). "Estimation of competitive antagonist affinity from functional inhibition curves." British Journal of Pharmacology, 109(4), 1110–1119.

    • Discusses corrections for ligand depletion and high-affinity binding artifacts.

Sources

Optimization

preventing degradation of SNAP 5089 during long-term experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience drifting baselines or a sudden loss of compound efficacy during prolonged pharmacological a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience drifting baselines or a sudden loss of compound efficacy during prolonged pharmacological assays. When working with SNAP 5089 , a highly selective α1A-adrenoceptor antagonist, these issues are rarely due to biological receptor desensitization. Instead, they almost always stem from the unique chemical vulnerabilities of the compound's structure.

Below is a comprehensive, self-validating guide to understanding the causality of SNAP 5089 degradation and the exact methodologies required to prevent it during your long-term experiments.

Part 1: The Causality of SNAP 5089 Degradation

SNAP 5089 is a structurally modified niguldipine analog that exhibits >600-fold selectivity for the α1A-adrenoceptor over other subtypes 1[1]. Its remarkable selectivity is driven by its core pharmacophore: a 1,4-dihydropyridine (DHP) ring .

While this puckered, boat-like ring structure perfectly fits the binding pocket of the α1A receptor, it introduces a severe experimental vulnerability: extreme photosensitivity . When exposed to ambient laboratory lighting (particularly UV and short-wavelength visible light), the DHP ring absorbs photons and enters a high-energy excited singlet state. This triggers a rapid proton transfer to the surrounding solvent, culminating in the photo-oxidation (aromatization) of the dihydropyridine ring into a flat pyridine derivative2[2].

Because the α1A-adrenoceptor requires the specific 3D steric profile of the 1,4-dihydropyridine ring for ionic and hydrogen bonding, this aromatization completely abolishes target binding affinity, rendering the drug pharmacologically inactive3[3].

Photodegradation A SNAP 5089 (1,4-Dihydropyridine) Active Antagonist B Photon Absorption (UV/Visible Light) A->B Ambient Light Exposure C Excited Singlet State & Proton Transfer B->C Energy Transfer D Aromatization (Oxidation) C->D Solvent Interaction E Pyridine Derivative Inactive Photoproduct D->E Loss of 3D Pharmacophore F Amber Shielding & Dark Storage F->A Prevents Excitation

Figure 1: Logical flow of SNAP 5089 photodegradation and the structural basis for loss of affinity.

Part 2: Troubleshooting Guide & FAQs

Q1: My dose-response curves for SNAP 5089 shift rightward after the compound sits in the organ bath for 4+ hours. Is the tissue desensitizing? A1: While biological desensitization is possible, the primary culprit is the photochemical degradation of SNAP 5089 in your aqueous bath buffer. 1,4-dihydropyridines degrade exponentially faster in dilute aqueous solutions than in solid states or organic solvents2[2]. Self-Validation Test: To prove causality, run a parallel vehicle-control tissue bath. At the 4-hour mark, spike in freshly prepared SNAP 5089. If the fresh spike restores the expected inhibition, your tissue is fine; your original compound degraded.

Q2: How should I prepare and store stock solutions to maximize the half-life of SNAP 5089? A2: Reconstitute the lyophilized powder in anhydrous DMSO. The absence of water and the highly concentrated state (e.g., 10 mM) significantly slow the proton-transfer step required for aromatization. Aliquot the stock into amber microcentrifuge tubes to block UV/Vis light, purge the headspace with an inert gas (argon or nitrogen) to displace reactive oxygen species, and store at -20°C.

Q3: Does the pH of my assay buffer affect the stability of the compound? A3: Yes. SNAP 5089 contains ester and amide linkages that are susceptible to hydrolysis at extreme pH levels. Maintain your physiological buffers (like Krebs-Henseleit or Tyrode's solution) strictly between pH 7.35 and 7.45. Acidic environments act as catalysts, accelerating the protonation steps that lead to DHP ring oxidation.

Part 3: Quantitative Stability Profiles

To aid in your experimental design, reference the table below to understand how environmental variables dictate the structural integrity of SNAP 5089.

Storage ConditionSolvent / MatrixLight ExposureEstimated IntegrityPharmacological Status
Solid Powder (-20°C) NoneDark (Opaque vial)> 98% at 1 yearFully Active
10 mM Stock (-20°C) Anhydrous DMSODark (Amber vial)> 95% at 6 monthsFully Active
1 µM Working Sol. (25°C) Aqueous Buffer (pH 7.4)Ambient Lab Light< 50% at 2-4 hoursSignificant Loss of Efficacy
1 µM Working Sol. (37°C) Aqueous Buffer (pH 7.4)Dark (Shielded bath)> 90% at 12 hoursMaintained Efficacy

Part 4: Validated Standard Operating Procedure (SOP)

To ensure absolute reproducibility in long-term functional assays (e.g., 12-hour smooth muscle contraction assays or prolonged cell culture treatments), adhere strictly to the following self-validating protocol.

Protocol: Light-Protected Workflow for Long-Term Assays with SNAP 5089

Step 1: Stock Reconstitution

  • Turn off overhead fluorescent laboratory lights; utilize dim incandescent or red-light illumination.

  • Reconstitute the SNAP 5089 lyophilized powder in anhydrous DMSO to a concentration of 10 mM. Vortex gently until fully dissolved.

Step 2: Aliquoting and Storage

  • Divide the 10 mM stock into 10 µL to 20 µL single-use aliquots using amber microcentrifuge tubes .

  • Layer the headspace of each tube with Argon gas to displace oxygen.

  • Cap tightly and store immediately at -20°C. Never subject aliquots to freeze-thaw cycles.

Step 3: Working Solution Preparation

  • Prepare aqueous working solutions (e.g., serial dilutions in Krebs buffer) immediately before application.

  • Wrap all conical tubes and syringes containing the aqueous working solution in aluminum foil.

Step 4: Assay Execution & Environmental Control

  • Light Shielding: Wrap the exterior of your organ baths or cell culture plates in aluminum foil, or use a dedicated black-out enclosure.

  • pH Maintenance: Continuously aerate the organ bath buffer with carbogen (95% O₂, 5% CO₂) to buffer the bicarbonate system and hold the pH strictly at 7.4, preventing acid-catalyzed hydrolysis.

  • Self-Validation Check: At T=0 and T=End of your experiment, extract a 1 mL sample of the bath buffer. Measure the absorbance using a UV-Vis spectrophotometer. Active SNAP 5089 (the DHP ring) exhibits a characteristic absorption peak around 340-360 nm, whereas the inactive pyridine photoproduct shifts to ~280 nm. A stable 340 nm peak confirms your shielding protocol was successful.

References

  • Source: researchgate.
  • Source: ahajournals.
  • Source: nih.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: SNAP 5089 Troubleshooting &amp; Assay Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers integrating SNAP 5089 into their cardiovascular and urological pharmacology workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers integrating SNAP 5089 into their cardiovascular and urological pharmacology workflows. SNAP 5089 is a structurally modified dihydropyridine (DHP) derivative of niguldipine and serves as a highly selective


-adrenoceptor antagonist 1[2].

While it is a powerful tool compound, its complex physicochemical properties—specifically its chirality, high lipophilicity, and light sensitivity—can introduce significant batch-to-batch variability in receptor affinity assays if not rigorously controlled. This guide is designed to provide you with causal explanations, self-validating protocols, and actionable troubleshooting steps to ensure reproducible


 and 

determinations.

Section 1: Pharmacological Profile & Reference Data

To establish a baseline for your internal Quality Control (QC) assays, compare your new batch data against the consensus binding affinities for SNAP 5089. Significant deviations from these values indicate potential degradation, aggregation, or chiral impurity .

Target Receptor / ChannelAffinity (

, nM)
Selectivity Ratio (vs.

)
Mechanistic Notes

-Adrenoceptor
0.351x (Reference)Primary target; mediates prostate and lower urinary tract smooth muscle contraction 3[3].

-Adrenoceptor
220~628xLow affinity; demonstrates the compound's high subtype selectivity .

-Adrenoceptor
540~1540xLow affinity .
L-type

Channel
540~1540xStructurally modified to eliminate the

channel blockade inherent to its parent molecule, niguldipine .

Section 2: Troubleshooting FAQs

Q1: Why is the measured


 of my new SNAP 5089 batch significantly higher (indicating lower affinity) than previous batches, despite identical assay conditions? 
Causality & Expert Insight:  The most common cause of a sudden drop in affinity for a new batch of SNAP 5089 is a variation in enantiomeric purity . SNAP 5089 is a Hantzsch ester (1,4-dihydropyridine) featuring a chiral center at the C4 position of the DHP ring4[4]. The 

-adrenergic receptor binding pocket is highly stereoselective. The active enantiomer optimally positions the 4-nitrophenyl and 4,4-diphenylpiperidinyl moieties for receptor docking 3[3]. If a synthesized batch undergoes partial racemization or has a lower enantiomeric excess (ee%), the presence of the inactive enantiomer will artificially inflate the apparent

of the bulk powder. Self-Validating Solution:
  • Always request a Certificate of Analysis (CoA) specifying the chiral purity (e.g., via Chiral HPLC) before accepting a new batch.

  • Run a control radioligand binding assay using

    
    -prazosin alongside a validated historical batch of SNAP 5089 to confirm if the shift is batch-specific or assay-specific.
    

Q2: My SNAP 5089 stock solution loses activity over a few days on the bench, leading to inconsistent dose-response curves. What is happening? Causality & Expert Insight: SNAP 5089 is highly susceptible to photodegradation . The 1,4-dihydropyridine core is thermodynamically driven to oxidize into a fully aromatic pyridine ring when exposed to UV or standard laboratory fluorescent light 5[5]. This aromatization flattens the molecule, destroying the perpendicular orientation of the C4-aryl group required for


 receptor interaction, resulting in a complete loss of antagonist activity 4[4].
Self-Validating Solution: 
  • Measure the UV-Vis absorbance of your stock solution. Dihydropyridines typically absorb around 340-360 nm, whereas their oxidized pyridine counterparts shift to ~280 nm. A loss of the 350 nm peak confirms photodegradation.

  • Always prepare and handle SNAP 5089 under sodium (yellow) light or dim conditions, and store in amber vials.

Q3: I am observing steep Hill slopes (


) and high variability in my functional assays. Is the compound precipitating? 
Causality & Expert Insight:  Yes. SNAP 5089 contains highly lipophilic groups (such as the 4,4-diphenylpiperidinyl tail) 3[3], making it poorly soluble in aqueous buffers. If diluted incorrectly, it forms colloidal aggregates. These aggregates sequester the free drug (lowering the effective concentration) and can non-specifically bind to cell membranes, causing steep, non-Michaelian dose-response curves.
Self-Validating Solution:  Keep the final DMSO concentration at 0.1% - 0.5%. Use the "DMSO-First" serial dilution protocol detailed in Section 3 below.

Section 3: Standard Operating Procedure (SOP) for SNAP 5089 Preparation

To ensure trust and reproducibility across your experiments, follow this self-validating methodology for preparing SNAP 5089:

Step 1: Stock Reconstitution

  • Equilibrate the lyophilized SNAP 5089 vial to room temperature in a desiccator for 30 minutes to prevent condensation (water introduces hydrolysis and precipitation risks).

  • Dissolve the powder in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Validation Check: The solution must be completely clear. If cloudy, sonicate for 5 minutes in a water bath at 37°C.

Step 2: Aliquoting and Storage

  • Working strictly under dim or yellow light, dispense the 10 mM stock into single-use amber microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C.

  • Critical Rule: Do not subject the compound to freeze-thaw cycles. Repeated temperature fluctuations promote seed crystal formation and subsequent aggregation.

Step 3: Assay Dilution (The "DMSO-First" Method)

  • Perform all serial dilutions (e.g., from 10 mM down to 1 µM) in 100% DMSO . Do not use aqueous buffer for intermediate dilution steps.

  • For the final assay step, transfer the DMSO dilutions into the aqueous assay buffer at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of buffer) while vortexing rapidly. This ensures a uniform 0.1% DMSO concentration across all wells and prevents localized precipitation.

Section 4: Visualizing the Workflows and Mechanisms

DHP_Handling A Receive SNAP 5089 (Dry Powder) B Store at -20°C in Desiccator A->B Immediate C Reconstitute in 100% Anhydrous DMSO B->C Prep Stock D Aliquot into Amber/Opaque Tubes C->D Prevent Freeze-Thaw E Perform Assay Under Yellow/Dim Light D->E Working Dilution

Step-by-step logical workflow to prevent photodegradation and aggregation of SNAP 5089.

Alpha1A_Pathway NE Norepinephrine (Agonist) Receptor Alpha-1A AR (Gq-coupled) NE->Receptor Binds SNAP SNAP 5089 (Antagonist) SNAP->Receptor Blocks Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Contraction Smooth Muscle Contraction Ca->Contraction Induces

SNAP 5089 selectively blocks norepinephrine binding at the Gq-coupled α1A-adrenoceptor.

References

  • Tocris Bioscience. "SNAP 5089 | CAS 157066-77-8 | SNAP5089".
  • Circulation Research. "α1-Adrenergic Receptor Subtypes".
  • PubMed Central (PMC). "Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors".
  • American Chemical Society (ACS). "Learning from the Hantzsch synthesis".
  • PubMed. "Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prostatic hyperplasia".

Sources

Reference Data & Comparative Studies

Validation

SNAP 5089 vs tamsulosin selectivity for alpha-1A receptors

Pharmacological Comparison Guide: SNAP 5089 vs. Tamsulosin for -Adrenergic Receptor Selectivity Mechanistic Context & Clinical Relevance The -adrenergic receptors (ARs) are Gq-coupled G-protein-coupled receptors (GPCRs)...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Comparison Guide: SNAP 5089 vs. Tamsulosin for


-Adrenergic Receptor Selectivity 

Mechanistic Context & Clinical Relevance

The


-adrenergic receptors (ARs) are Gq-coupled G-protein-coupled receptors (GPCRs) responsible for mediating smooth muscle contraction across various tissues. The receptor family is divided into three distinct subtypes: 

,

, and

[1].
  • 
      predominates in the human prostate and lower urinary tract, driving prostatic smooth muscle tone[2].
    
  • 
      is primarily localized in vascular smooth muscle, regulating systemic blood pressure[2].
    
  • 
      is found in the aorta, bladder, and spinal cord[1].
    

In drug development, targeting the


 subtype is the gold standard for treating Benign Prostatic Hyperplasia (BPH). Non-selective blockade of 

-ARs often leads to orthostatic hypotension due to unintended

antagonism in the vasculature[2]. Therefore, quantifying the

selectivity of antagonists is a critical step in both clinical therapeutics and basic pharmacological research.

Comparative Pharmacodynamics: Clinical vs. Analytical Utility

Tamsulosin (Clinical Standard) Tamsulosin is a sulfamoylphenethylamine derivative and a clinically approved competitive


-AR antagonist[2]. It exhibits a moderate, yet clinically significant, selectivity for the 

and

subtypes over the

subtype[3]. Its therapeutic efficacy in relieving bladder outlet obstruction without causing severe hypotensive side effects is largely attributed to its slow dissociation rate from the

receptor, which functionally enhances its uroselectivity in vivo[3].

SNAP 5089 (Analytical Research Tool) SNAP 5089 is a highly specialized dihydropyridine derivative, synthesized as a structurally modified analog of (+)-niguldipine[4]. While the parent compound niguldipine is a potent L-type calcium channel blocker, SNAP 5089 was explicitly engineered to abolish calcium channel affinity (


 = 540 nM for L-type channels) while maximizing 

receptor affinity[4]. SNAP 5089 displays an extraordinary >600-fold to 1700-fold selectivity for the

subtype over

and

receptors[1][4]. This extreme selectivity makes it an indispensable research tool for isolating

-specific responses in complex tissues, though its pharmacokinetic profile is not optimized for clinical use[5].

Quantitative Affinity Profile

The following table synthesizes the binding affinities (


) and selectivity ratios of both compounds across recombinant human 

-AR subtypes.
Antagonist


(nM)


(nM)


(nM)
Selectivity Ratio (

vs

)
Selectivity Ratio (

vs

)
Tamsulosin 0.1070.2291.380~2.1-fold~12.9-fold
SNAP 5089 0.350220.0540.0~628-fold~1542-fold

(Data derived from standardized radioligand binding assays using recombinant human receptors[4]. Note: Exact


 values for tamsulosin can exhibit minor variations depending on the specific radioligand tracer utilized, but consistently demonstrate 

/

preference[3].)

Visualizing the Pharmacological Intervention

G NE Norepinephrine (Endogenous Agonist) Alpha1A Alpha-1A Adrenoceptor (GPCR) NE->Alpha1A Activates Gq Gq/11 Protein Alpha1A->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 + DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Contraction Prostatic Smooth Muscle Contraction Ca->Contraction Induces Antagonists SNAP 5089 & Tamsulosin (Competitive Antagonists) Antagonists->Alpha1A Blocks Binding Site

Alpha-1A Gq-signaling pathway and competitive blockade by SNAP 5089 and tamsulosin.

Self-Validating Experimental Workflows

To objectively verify the selectivity profiles of these compounds, the following self-validating protocols must be employed.

Protocol A: Recombinant Radioligand Competition Binding

Objective: Determine the absolute


 of SNAP 5089 and tamsulosin at 

,

, and

subtypes.
  • Membrane Preparation: Harvest CHO cells stably expressing human

    
    , 
    
    
    
    , or
    
    
    receptors. Homogenize in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g.
    • Causality: Utilizing recombinant whole-cell or membrane systems eliminates the confounding presence of mixed native receptor populations, ensuring the measured affinity is strictly subtype-specific[1].

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
    prazosin, and varying concentrations (
    
    
    
    to
    
    
    M) of the test antagonist.
    • Causality:

      
      prazosin is selected as the tracer because it binds with equal, high affinity to all three 
      
      
      
      subtypes, providing an unbiased baseline for competition[3].
  • Incubation & Equilibration: Incubate the plates at 25°C for 45 to 60 minutes.

    • Causality: Tamsulosin exhibits a notably slow dissociation rate from the

      
       receptor[3]. Sufficient incubation time is critical to reach thermodynamic equilibrium; premature termination will artificially inflate the apparent 
      
      
      
      .
  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic radioligand to the filter matrix.

  • Validation & Analysis: Measure bound radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Self-Validation Check: Include a control well with 10 µM phentolamine to define non-specific binding. If specific binding (Total - Non-specific) is <80% of total binding, the assay lacks the signal-to-noise integrity required for accurate

      
       determination and the wash steps must be optimized.
      
Protocol B: Ex Vivo Functional Schild Analysis

Objective: Confirm that in vitro binding translates to functional, competitive antagonism in native tissues.

  • Tissue Preparation: Isolate rabbit prostate (a validated

    
     functional model) and rat thoracic aorta (an 
    
    
    
    functional model). Suspend tissues in organ baths containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at 37°C.
  • Baseline Sensitization: Apply 10 µM norepinephrine (NE) to elicit a maximal contraction, then wash out until baseline tension is restored.

    • Causality: This primes the smooth muscle apparatus and verifies tissue viability before antagonist exposure.

  • Antagonist Equilibration: Pre-incubate tissues with vehicle, SNAP 5089, or tamsulosin for a minimum of 60 minutes.

    • Causality: Due to the deep binding pocket and slow kinetics of these antagonists, a strict 60-minute pre-incubation ensures complete tissue penetration and receptor occupancy[6].

  • Schild Regression: Generate cumulative NE concentration-response curves. Plot

    
     against 
    
    
    
    to calculate the
    
    
    value.
    • Self-Validation Check: A Schild slope of 1.0 indicates pure competitive antagonism. A slope significantly deviating from 1.0 suggests allosteric modulation, irreversible binding, or insufficient equilibration time, which invalidates the

      
       estimate[5].
      

References[2] Title: Alpha-1 blocker - Wikipedia

Source: wikipedia.org URL: Title: Tamsulosin hydrochloride | Adrenergic alpha-1 Receptor Antagonists: Tocris Bioscience Source: rndsystems.com URL:[3] Title: Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors Source: nih.gov URL:[4] Title: SNAP 5089 | CAS 157066-77-8 | SNAP5089 - Tocris Bioscience Source: tocris.com URL:[5] Title: SNAP5089 - ResearchGate Source: researchgate.net URL:[1] Title: The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors Source: nih.gov URL:[6] Title: The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes Source: nih.gov URL:

Sources

Comparative

comparison of SNAP 5089 and prazosin in tissue bath assays

Technical Guide: Comparative Pharmacology of SNAP 5089 and Prazosin in Tissue Bath Assays Executive Summary In functional tissue bath assays, the distinction between Prazosin and SNAP 5089 represents the shift from broad...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Pharmacology of SNAP 5089 and Prazosin in Tissue Bath Assays

Executive Summary

In functional tissue bath assays, the distinction between Prazosin and SNAP 5089 represents the shift from broad-spectrum blockade to subtype-specific interrogation.

  • Prazosin is the "pan-selective" benchmark. It antagonizes all three cloned

    
    -adrenoceptor subtypes (
    
    
    
    ,
    
    
    ,
    
    
    ) with high affinity (sub-nanomolar). It confirms if a response is adrenergic, but not which subtype is responsible.
  • SNAP 5089 is the "subtype-selective" tool.[1][2][3] It is a highly selective

    
    -adrenoceptor antagonist (>600-fold selectivity over 
    
    
    
    and
    
    
    ).[1][4]

This guide details how to utilize these two compounds in parallel to deconvolute the specific receptor population mediating smooth muscle contraction in tissues such as the prostate, caudal artery, and vas deferens.

Mechanistic Profile & Selectivity Data

To design a valid experiment, one must understand the affinity windows of these compounds. Prazosin acts as a "ceiling" control—if Prazosin fails to block, the receptor is not


. SNAP 5089 acts as the "filter"—if it blocks with high potency, the receptor is 

; if it blocks with low potency, the receptor is likely

or

.
Table 1: Comparative Binding Affinities ( / )
FeaturePrazosin SNAP 5089
Primary Target Pan-

Adrenoceptor (

)
Selective

-Adrenoceptor
Chemical Class Quinazoline1,4-Dihydropyridine

Affinity
High (

nM)
High (

nM)

Affinity
High (

nM)
Low (

nM)

Affinity
High (

nM)
Low (

nM)
Selectivity Ratio Non-selective> 600-fold (

vs

)
Functional Use Confirming adrenergic mechanismIsolating

contribution

Data aggregated from Wetzel et al. (1995) and Ford et al. (1997).

Signaling Pathway Visualization

Both compounds intervene in the


-coupled signaling cascade. The diagram below illustrates the blockade points and the downstream physiological readout (contraction).

G cluster_0 Mechanism of Action Agonist Agonist (Phenylephrine/NE) Receptor α1-Adrenoceptor (GPCR) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Prazosin Prazosin (Blocks α1A, α1B, α1D) Prazosin->Receptor Inhibits (High Affinity) SNAP SNAP 5089 (Blocks α1A only) SNAP->Receptor Inhibits (Selective) PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction MLCK Activation

Figure 1: Signal transduction pathway showing competitive antagonism at the receptor level. Prazosin blocks the receptor regardless of subtype, whereas SNAP 5089 blockade is conditional on the presence of the


 subtype.

Validated Experimental Protocol

To generate reproducible data, you must control for tissue viability, desensitization, and equilibrium kinetics. This protocol uses a Schild Analysis design.[1][5]

Phase 1: Tissue Preparation & Priming
  • Mounting: Mount tissue rings (e.g., Rat Caudal Artery) in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Tension: Apply optimal resting tension (usually 1.0–2.0 g, tissue dependent).

  • Priming: Challenge tissue with

    
     Phenylephrine (PE) or 
    
    
    
    KCl twice, washing out between doses.
    • Why? This stabilizes the contractile machinery and prevents "run-up" (increased sensitivity) during the actual experiment.

Phase 2: Control Curves (Internal Reference)
  • Generate a cumulative concentration-response curve (CCRC) to the agonist (PE or Norepinephrine) in the absence of any antagonist.

  • Increase agonist concentration in 0.5 log units (

    
    ) until maximal contraction (
    
    
    
    ) is reached.
  • Washout: Wash tissue 3-4 times over 45 minutes until tension returns to baseline.

Phase 3: Antagonist Incubation (The Critical Step)
  • Group A (Prazosin): Incubate with Prazosin (e.g.,

    
    ) for 30 minutes .
    
  • Group B (SNAP 5089): Incubate with SNAP 5089 (e.g.,

    
    ) for 45–60 minutes .
    
    • Technical Insight: SNAP 5089 is a dihydropyridine and highly lipophilic. It requires longer equilibration times than Prazosin to penetrate the tissue matrix and reach equilibrium at the receptor. Failure to incubate sufficiently will result in an underestimation of affinity (

      
      ).
      
Phase 4: Test Curves & Analysis
  • Repeat the agonist CCRC in the presence of the antagonist.

  • Calculate Dose Ratio (DR):

    
    .
    
  • Schild Plot: Plot

    
     vs. 
    
    
    
    .
    • Slope = 1: Indicates competitive antagonism.[5]

    • X-intercept (

      
      ):  Represents the affinity of the antagonist.[1][2]
      

Data Interpretation & Decision Logic

How do you interpret the shift in your curves? Use this logic flow to identify the receptor subtype.

DecisionTree Start Compare pA2 (Affinity) Values Derived from Schild Plot PrazosinHigh Prazosin pA2 ≈ 9.0 - 9.5 (High Affinity Blockade) Start->PrazosinHigh Step 1 CheckSNAP Check SNAP 5089 Affinity PrazosinHigh->CheckSNAP Step 2 SNAPHigh SNAP 5089 pA2 ≈ 9.0 - 9.5 (High Affinity) CheckSNAP->SNAPHigh Blocks Potently SNAPLow SNAP 5089 pA2 < 7.5 (Low Affinity) CheckSNAP->SNAPLow Weak Blockade ResultA Conclusion: α1A Subtype Mediated SNAPHigh->ResultA ResultBD Conclusion: α1B or α1D Subtype Mediated SNAPLow->ResultBD

Figure 2: Decision matrix for subtype identification based on differential affinity profiles.

Key Interpretation Nuances:
  • The "Alpha-1L" Phenotype: In some tissues (e.g., human prostate, rabbit bladder neck), you may observe low affinity for Prazosin (

    
    ) but high affinity for SNAP 5089. This historically led to the hypothesis of an 
    
    
    
    subtype.[1] However, modern consensus suggests this is often an
    
    
    receptor in a specific conformational state or interacting with accessory proteins.
  • Biphasic Curves: If SNAP 5089 produces a biphasic inhibition curve (blocking a portion of the response at low doses and the rest at high doses), the tissue likely contains a mixed population of

    
     and 
    
    
    
    receptors (e.g., Rat Aorta).

Technical Caveats (Troubleshooting)

  • Solubility:

    • Prazosin: Dissolve in minimal acetic acid or DMSO/water.

    • SNAP 5089: Strictly requires DMSO. Ensure final bath concentration of DMSO is

      
       to avoid solvent effects on smooth muscle tone.
      
  • Light Sensitivity: SNAP 5089 is a dihydropyridine derivative.[3] Protect stock solutions and organ baths from direct light to prevent photodegradation, which renders the compound inactive.

  • Adsorption: Due to high lipophilicity, SNAP 5089 can bind to plastic tubing. Use glass reservoirs and silanized tubing where possible for perfusion systems.

References

  • Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of Medicinal Chemistry, 38(10), 1579–1581.

  • Ford, A. P., et al. (1997). Pharmacological characterization of an alpha 1A-adrenoceptor mediating contractile responses to noradrenaline in isolated caudal artery of rat. British Journal of Pharmacology, 120(5), 819–826.[6]

  • Kava, M. S., et al. (1998). Alpha1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man.[1] British Journal of Pharmacology, 123(7), 1359–1366.

  • Muramatsu, I., et al. (1994). Pharmacological subclassification of alpha 1-adrenoceptors in vascular smooth muscle. British Journal of Pharmacology, 111(1), 19-27.

Sources

Validation

Technical Comparison: SNAP 5089 vs. RS-17053 for Alpha-1 Adrenergic Subtype Identification

Executive Summary Verdict: For researchers requiring absolute exclusion of off-target receptor subtypes, SNAP 5089 is the superior pharmacological tool over RS-17053. While both agents are selective antagonists for the -...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For researchers requiring absolute exclusion of off-target receptor subtypes, SNAP 5089 is the superior pharmacological tool over RS-17053.

While both agents are selective antagonists for the


-adrenergic receptor (

-AR)
, SNAP 5089 offers a significantly wider selectivity window (>600–1700 fold) against

and

subtypes compared to the narrower margin (30–100 fold) of RS-17053. This hyper-selectivity makes SNAP 5089 the definitive choice for "clean" subtype identification in complex tissues (e.g., prostate, vascular smooth muscle) where mixed receptor populations often confound data interpretation. RS-17053 remains valuable specifically for distinguishing the functional "

" phenotype, but SNAP 5089 is the gold standard for isolating the

genetic identity.

Mechanistic Profiles & Selectivity Data[1][2][3][4][5]

The primary challenge in adrenergic pharmacology is the high structural homology between the three cloned subtypes (


, 

,

). A robust identification strategy relies not just on high affinity for the target, but on low affinity for the non-targets .
Comparative Affinity Table (Human Receptors)
FeatureSNAP 5089 RS-17053 Advantage
Primary Target

-AR

-AR
Equal
Target Affinity (

)
~0.35 nM0.1 – 0.5 nMComparable Potency
Selectivity vs.

> 600-fold ~30–50 foldSNAP 5089 (High Precision)
Selectivity vs.

> 1000-fold ~100 foldSNAP 5089 (High Precision)

Phenotype
Low affinity (discriminator)Very Low affinity (classic discriminator)RS-17053 is the reference for

Chemical Class Dihydropyridine analogIndole derivativeSNAP 5089 avoids some indole-based off-targets

Analysis: The 30-fold selectivity of RS-17053 means that at high concentrations (necessary to ensure full blockade of


), there is a significant risk of partially blocking 

receptors, leading to false positives in functional assays. SNAP 5089's >600-fold window allows researchers to use concentrations that saturate

receptors while remaining statistically invisible to

and

populations.

The "Alpha-1L" Controversy & Subtype Identification

A critical nuance in this field is the existence of the


-adrenoceptor phenotype , widely observed in human lower urinary tract tissues (e.g., prostate contraction). Current consensus suggests the 

is not a distinct gene product but a conformational state of the

-AR.
  • RS-17053's Role: RS-17053 is famous for having high affinity for the cloned

    
     but low affinity for the tissue 
    
    
    
    phenotype. This discrepancy was the key evidence used to postulate the existence of the
    
    
    state.
  • SNAP 5089's Advantage: When the goal is to identify the gene product responsible for a response (i.e., "Is this contraction mediated by the ADRA1A gene?"), SNAP 5089 is preferred. By using SNAP 5089 at specific concentrations, researchers can definitively rule out

    
     and 
    
    
    
    contributions. If the response persists despite
    
    
    blockade, and is sensitive to
    
    
    -selective concentrations, the
    
    
    subtype is confirmed regardless of its conformational state (1A or 1L).
Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled signaling pathway and where these antagonists intervene.

G cluster_receptors Alpha-1 Subtypes (Smooth Muscle) Ligand Norepinephrine (Endogenous Agonist) A1A α1A-AR (High Affinity State) Ligand->A1A A1L α1L-AR (Low Affinity State) Ligand->A1L A1B α1B-AR Ligand->A1B A1D α1D-AR Ligand->A1D Gq Gq/11 Protein A1A->Gq A1L->Gq A1B->Gq A1D->Gq Antagonists Antagonist Selection Antagonists->A1A SNAP 5089 (Ki ~0.35nM) Antagonists->A1L RS-17053 (Low Affinity) Antagonists->A1B Blocked only at very high conc. PLC PLCβ Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response Physiological Response (Contraction) Ca->Response Advantage SNAP 5089 Advantage: >600x Selectivity vs 1B/1D Ensures 'Clean' A1A Isolation Advantage->Antagonists

Caption: Pharmacological intervention points. SNAP 5089 provides high-fidelity blockade of


 while minimizing cross-reactivity with 

and

subtypes.

Experimental Protocols for Subtype Identification

To leverage the advantages of SNAP 5089, the following protocols utilize Schild Analysis , the gold standard for receptor classification.

Protocol A: Functional Schild Analysis (Tissue Bath)

Objective: Determine if a contractile response is mediated by


-AR.
  • Tissue Preparation: Isolate smooth muscle strips (e.g., rat caudal artery for

    
    , rat aorta for 
    
    
    
    control).
  • Equilibration: Mount in organ baths with Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂. Apply 1g resting tension.

  • Control Curve: Construct a cumulative concentration-response curve (CRC) to Phenylephrine (agonist) to establish baseline

    
    . Washout.
    
  • Incubation: Incubate tissue with SNAP 5089 for 45–60 minutes.

    • Concentration Selection: Use 1 nM, 10 nM, and 100 nM.

    • Why these doses? At 100 nM, SNAP 5089 will fully occupy

      
       (
      
      
      
      ~0.35 nM) but barely touch
      
      
      (
      
      
      ~220 nM) or
      
      
      (
      
      
      ~540 nM).
  • Test Curve: Construct a second CRC to Phenylephrine in the presence of SNAP 5089.

  • Analysis: Calculate the Dose Ratio (DR). Plot Log(DR-1) vs. Log[Antagonist].

    • Validation: A slope of 1.0 with a

      
       ~9.5 confirms 
      
      
      
      mediation.
    • Comparison: If using RS-17053, a concentration of 100 nM might begin to shift

      
       curves, confounding the data.
      
Protocol B: Radioligand Binding (Competition Assay)

Objective: Quantify receptor density in transfected cells (HEK293) or tissue homogenates.

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge to isolate membrane fraction.

  • Ligand: Use [³H]-Prazosin (0.2 nM) as the non-selective radioligand.

  • Competition: Incubate with increasing concentrations of SNAP 5089 (

    
     to 
    
    
    
    M).
  • Filtration: Terminate binding by rapid filtration through GF/B filters. Count radioactivity.[1]

  • Data Fitting: Fit data to one-site vs. two-site models.

    • Result: In mixed populations, SNAP 5089 will reveal a biphasic curve with a distinct high-affinity plateau corresponding to the

      
       fraction, separated clearly from the low-affinity (
      
      
      
      ) tail. RS-17053 curves often show overlapping phases due to lower selectivity, making "deconvolution" of subtypes mathematically less robust.

References

  • Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine.[2] Journal of Medicinal Chemistry. Link

  • Ford, A. P., et al. (1996). RS-17053, a selective alpha 1A-adrenoceptor antagonist, displays low affinity for functional alpha 1-adrenoceptors in human prostate: implications for adrenoceptor classification.[3] Molecular Pharmacology. Link

  • Hancock, A. A. (1996).[4] Alpha 1-adrenoceptor subtypes: a synopsis of their pharmacology and molecular biology. Drug Development Research. Link

  • Muramatsu, I., et al. (1998). Genomic and functional characterization of alpha 1-adrenoceptor subtypes in the human prostate. British Journal of Pharmacology.[2] Link

  • Tocris Bioscience. (2024). Product Guide: SNAP 5089. Tocris Scientific Literature. Link

Sources

Comparative

Comparative Potency Guide: SNAP 5089 vs. 5-Methylurapidil

Content Type: Technical Comparison Guide Subject: -Adrenergic Receptor Antagonists Date: October 26, 2023 Executive Summary: The Selectivity Verdict In the precise characterization of -adrenergic receptors ( -AR), SNAP 5...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject:


-Adrenergic Receptor Antagonists
Date:  October 26, 2023

Executive Summary: The Selectivity Verdict

In the precise characterization of


-adrenergic receptors (

-AR), SNAP 5089 is the superior pharmacological tool regarding subtype selectivity and off-target cleanliness. While both compounds exhibit nanomolar potency at the

-AR, 5-methylurapidil (5-MU) displays significant cross-reactivity with 5-HT

serotonin receptors, compromising its utility in tissues with mixed receptor populations (e.g., CNS, vascular smooth muscle).
  • Choose SNAP 5089 when: You require strict

    
     selectivity (>600-fold vs. 
    
    
    
    ) without interference from calcium channels or serotonin receptors.
  • Choose 5-Methylurapidil when: Replicating legacy studies or utilizing its specific "biphasic" displacement profile to distinguish low-affinity sites, provided 5-HT

    
     receptors are masked or absent.
    

Mechanistic Profile & Signaling Pathway

Both compounds function as competitive antagonists at the


-AR, a G-protein-coupled receptor (GPCR) predominantly coupled to the 

family.
Mechanism of Action

Upon binding, these antagonists prevent the conformational change required for


 protein activation, thereby inhibiting the downstream Phospholipase C (PLC) cascade. This blockade suppresses the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) into inositol trisphosphate (

) and diacylglycerol (DAG), ultimately preventing intracellular calcium mobilization.
Pathway Visualization

The following diagram illustrates the specific blockade point within the signal transduction pathway.

G Agonist Agonist (e.g., Norepinephrine) Receptor α1A-Adrenergic Receptor Agonist->Receptor Activates Gq Gq Protein (αq subunit) Receptor->Gq Couples Antagonist Antagonist Blockade (SNAP 5089 / 5-MU) Antagonist->Receptor Competes/Blocks PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Physiological Response (e.g., Smooth Muscle Contraction) DAG->Response via PKC Ca Ca2+ Release ER->Ca Mobilization Ca->Response

Caption: Competitive antagonism at the


-AR prevents Gq-mediated calcium mobilization.

Comparative Potency & Selectivity Data[1]

The following data aggregates findings from radioligand binding assays (typically using


-Prazosin or 

-5-MU) and functional tissue assays.
Table 1: Affinity and Selectivity Profile
FeatureSNAP 50895-Methylurapidil
Primary Target (

) Affinity (

)
0.35 nM (

9.1–9.9)
0.5 – 2.0 nM (

8.9–9.4)

Affinity (

)
~220 nM~20–50 nM

Affinity (

)
~540 nM~15–40 nM
Selectivity Ratio (

vs

)
> 600-fold 10 – 50-fold
Major Off-Target None significant (L-type


> 500 nM)
5-HT

Receptor
(

~2–10 nM)
Chemical Class Dihydropyridine analogPhenylpiperazine derivative
Solubility DMSO (up to 100 mM)Water/Ethanol (moderate)
Critical Analysis
  • Potency: Both compounds are highly potent

    
     antagonists. In many preparations, SNAP 5089 exhibits slightly higher affinity (
    
    
    
    approaching 10.0 in cloned human receptors).
  • Selectivity Window: SNAP 5089 offers a significantly wider therapeutic/experimental window. You can dose SNAP 5089 at 1-10 nM to fully block

    
     without touching 
    
    
    
    or
    
    
    . With 5-MU, dosing at 10 nM begins to encroach on other
    
    
    subtypes.
  • The "Dirty" Profile of 5-MU: 5-Methylurapidil has high affinity for serotonin 5-HT

    
     receptors (
    
    
    
    ~ 2-10 nM). In CNS or vascular tissue containing both receptors, 5-MU cannot be used as a sole definition of
    
    
    activity without prior blockade of serotonin receptors.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Differentiation of Subtype)

Objective: Determine the


 of a test compound using SNAP 5089 as a defining displacer.

Reagents:

  • Membrane Prep: HEK293 cells stably expressing human

    
    -AR.
    
  • Radioligand:

    
    -Prazosin (0.2 nM final conc).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    , 0.5 mM EDTA.
    
  • Non-specific control: Phentolamine (10

    
    M).
    

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5-10

    
    g protein/well.
    
  • Incubation:

    • Add 50

      
      L membrane suspension.
      
    • Add 50

      
      L 
      
      
      
      -Prazosin.
    • Add 50

      
      L of SNAP 5089 (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[SNAP 5089]. Fit to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Shielding (Masking 5-HT )

Required when using 5-Methylurapidil in native tissue.

If you must use 5-MU in tissue (e.g., rat hippocampus or vascular endothelium), you must mask 5-HT


 receptors to ensure the observed effects are adrenergic.
  • Pre-incubation: Treat tissue with WAY-100635 (a selective 5-HT

    
     antagonist) at 100 nM for 20 minutes.
    
  • Challenge: Apply 5-Methylurapidil. Any remaining antagonism can be attributed to

    
     receptors.
    

Decision Logic for Researchers

Use the following logic flow to select the appropriate antagonist for your study.

DecisionTree Start Select Antagonist Q1 Is the target tissue/cell known to express 5-HT1A? Start->Q1 Q2 Do you need to distinguish α1A from α1B/α1D? Q1->Q2 No Mask Must co-incubate with WAY-100635 (5-HT1A blocker) Q1->Mask Yes SNAP Use SNAP 5089 (High Selectivity, Clean) Q2->SNAP High Stringency (>100x required) MU Use 5-Methylurapidil (Classic Discriminator) Q2->MU Moderate Stringency (Biphasic curves acceptable) Mask->SNAP Preferred Mask->MU If 5-MU required for legacy reasons

Caption: Selection logic based on tissue expression and selectivity requirements.

Handling and Solubility

  • SNAP 5089:

    • Formulation: Hydrophobic. Prepare stock solutions in 100% DMSO (soluble up to ~100 mM).

    • Storage: Aliquot stock and store at -20°C. Avoid freeze-thaw cycles.

    • Working Solution: Dilute into aqueous buffer immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent effects.

  • 5-Methylurapidil:

    • Formulation: Moderately soluble in water; higher solubility in ethanol or DMSO.

    • Stability: Generally more stable in aqueous solution than SNAP 5089, but stock solutions should still be frozen.

References

  • Wetzel, J. M., et al. (1995). "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine." Journal of Medicinal Chemistry. Link

  • Ford, A. P., et al. (1996). "Pharmacological characteristics of SNAP 5089, a novel, potent and selective alpha 1A-adrenoceptor antagonist." British Journal of Pharmacology. Link

  • Gross, G., et al. (1988). "5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor." European Journal of Pharmacology. Link

  • Hiramatsu, Y., et al. (1992). "5-Methylurapidil may discriminate between alpha 1-adrenoceptors with a high affinity for WB4101 in rat lung." British Journal of Pharmacology. Link

  • Adham, N., et al. (1993). "Cloning and characterization of the human alpha 1a-adrenergic receptor." Proceedings of the National Academy of Sciences. Link

  • Tocris Bioscience. "SNAP 5089 Product Information." Tocris. Link

Validation

A Researcher's Guide to Pharmacologically Distinguishing Alpha-1A and Alpha-1L Adrenergic Receptor Responses Using SNAP 5089

This guide provides an in-depth comparison of the alpha-1A (α1A) and alpha-1L (α1L) adrenergic receptor responses, with a focus on utilizing the selective antagonist SNAP 5089 to pharmacologically distinguish between the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the alpha-1A (α1A) and alpha-1L (α1L) adrenergic receptor responses, with a focus on utilizing the selective antagonist SNAP 5089 to pharmacologically distinguish between them. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal mechanisms and experimental rationale that underpin successful receptor subtype characterization.

The Conundrum of the Alpha-1L Adrenoceptor: A Phenotype, Not a Gene

For years, the α1L-adrenoceptor presented a pharmacological puzzle. Observed primarily in the lower urinary tract, such as the prostate and bladder neck, it displayed a distinct pharmacological profile, most notably a low affinity for the classic α1-antagonist prazosin.[1][2] This stood in contrast to the high affinity for prazosin exhibited by the cloned α1A-adrenoceptor. However, extensive research, including studies in α1A-adrenoceptor knockout mice, has provided persuasive evidence that the α1L-adrenoceptor is not the product of a distinct gene. Instead, it represents a functional phenotype of the α1A-adrenoceptor.[1][2]

This phenotypic shift is believed to be contingent on the receptor's cellular environment.[1] Factors such as receptor-associated proteins or specific membrane microdomains may induce a conformational state of the α1A-receptor that manifests as the α1L-phenotype.[3][4] This is a critical consideration in experimental design; the choice of tissue or cell system is paramount, as the α1L-phenotype observed in intact tissues can be lost upon membrane preparation for traditional radioligand binding assays.[1] This guide, therefore, emphasizes functional assays in systems known to express the α1L-phenotype to effectively demonstrate its unique pharmacology.

Canonical Alpha-1A Adrenoceptor Signaling

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[5][6][7] Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] This rise in intracellular Ca2+ is a hallmark of α1A-receptor activation and serves as a robust and readily measurable endpoint in functional assays.

Alpha-1A Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1A_R α1A-Adrenoceptor Agonist->a1A_R Binds Gq11 Gq/11 a1A_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Canonical Gq/11 signaling pathway of the alpha-1A adrenoceptor.

The Role of SNAP 5089 as a Discriminating Tool

SNAP 5089 is a highly selective α1A-adrenoceptor antagonist.[3] Its utility in distinguishing between the canonical α1A receptor and the α1L phenotype stems from a significant difference in its affinity for these two forms. In recombinant systems expressing the human α1A-adrenoceptor, SNAP 5089 demonstrates very high affinity, with reported Ki values in the sub-nanomolar range (e.g., 0.35 nM).[3] However, in functional assays on tissues where the α1L-phenotype is predominant, such as the rabbit bladder neck, its potency is markedly lower.

The key to differentiation lies in comparing the antagonist affinity (expressed as pA2 or pKb) of SNAP 5089 with other less selective or non-selective antagonists like prazosin. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

AntagonistReceptor Target / TissueAffinity (pA2 / pKb / pKi)Reference
SNAP 5089 Recombinant human α1A9.45 (pKi)[3]
Rabbit Bladder Neck (α1L)7.0 (pKb)Kava et al., 1998
Prazosin Recombinant human α1A~9.1 (pKd)[8]
Rabbit Bladder Neck (α1L)8.4 (pKb)Kava et al., 1998
Human Prostate (α1L)< 8.5 (pKB)[9]
RS-17053 Recombinant α1A9.1 - 9.9 (pKi / pA2)[10]
Human Prostate (α1L)6.0 - 7.5 (pA2)[11][12]
Tamsulosin Recombinant human α1A9.97 (pKi)[13]
Human Prostate (α1L)~9.8 (approx. pA2)[12]
BMY 7378 Recombinant human α1A6.6 (pKi)[14]
Human Prostate (α1A)6.6 (pA2)[15]

Note: pKi, pKb, and pA2 values are all logarithmic measures of antagonist affinity and are roughly comparable for competitive antagonists. Higher values indicate greater affinity.

As the data illustrates, there is a dramatic ~250-fold drop in affinity for SNAP 5089 between the recombinant α1A receptor and the functional α1L phenotype. Conversely, prazosin retains a relatively high affinity for the α1L phenotype. This differential affinity profile is the cornerstone of the experimental approach to distinguish these two responses. Tamsulosin is interesting as it retains high affinity for both forms, suggesting its binding is less affected by the conformational state of the receptor.

Experimental Workflow: Distinguishing α1A and α1L Responses via a Calcium Mobilization Assay

This protocol outlines a functional assay using a fluorescence plate reader to measure intracellular calcium mobilization in a cell line stably expressing the human α1A-adrenoceptor. This system typically expresses the canonical high-affinity α1A phenotype. A parallel experiment using a native tissue known to express the α1L phenotype (e.g., rabbit or human prostate strips in an organ bath) and measuring contraction would be necessary to demonstrate the affinity shift. Here, we focus on the cell-based component.

Experimental Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Protocol cluster_analysis Data Analysis C1 Seed α1A-expressing CHO cells in a 96-well plate C2 Culture overnight to ~80-100% confluence C1->C2 L1 Prepare Fluo-4 AM dye-loading solution L2 Wash cells and add dye solution L1->L2 L3 Incubate at 37°C for 60 mins L2->L3 A1 Wash cells to remove excess dye A2 Pre-incubate wells with varying concentrations of SNAP 5089 or Prazosin A1->A2 A3 Place plate in reader and establish baseline fluorescence A2->A3 A4 Inject agonist (e.g., Norepinephrine) and record fluorescence (Ex/Em ~490/525 nm) A3->A4 D1 Generate agonist dose-response curves for each antagonist concentration D2 Calculate EC50 values and Dose Ratios D1->D2 D3 Construct Schild Plot and determine pA2 value D2->D3

Sources

Comparative

benchmarking SNAP 5089 affinity against chloroethylclonidine

Topic: Benchmarking SNAP 5089 Affinity Against Chloroethylclonidine (CEC) Content Type: Publish Comparison Guide Benchmarking SNAP 5089 vs. Chloroethylclonidine: A Guide to -Adrenoceptor Subtyping Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking SNAP 5089 Affinity Against Chloroethylclonidine (CEC) Content Type: Publish Comparison Guide

Benchmarking SNAP 5089 vs. Chloroethylclonidine: A Guide to -Adrenoceptor Subtyping

Executive Summary

In the pharmacological characterization of Alpha-1 Adrenoceptors (


-ARs), researchers often face a critical decision between using high-affinity reversible antagonists or irreversible alkylating agents to distinguish subtypes. This guide benchmarks SNAP 5089 , a highly selective, reversible 

-AR antagonist, against Chloroethylclonidine (CEC) , the classical irreversible antagonist used to "knock out"

and

subtypes.

The Verdict: SNAP 5089 offers superior precision (


 0.35 nM) and reversibility for equilibrium binding studies, whereas CEC is the tool of choice for functional isolation of 

-ARs via receptor alkylation.
Mechanistic Profiles: The Sniper vs. The Sledgehammer

To understand the utility of these compounds, one must first distinguish their mechanisms of action.

SNAP 5089: The Precision Tool

SNAP 5089 is a competitive, reversible antagonist. It binds to the orthosteric site of the


-AR with nanomolar affinity, preventing agonist binding without permanently altering the receptor.
  • Primary Utility: Radioligand competition binding curves; defining

    
     pharmacology in mixed populations.
    
  • Mechanism: Equilibrium competitive antagonism.

Chloroethylclonidine (CEC): The Alkylating Agent

CEC is a nitrogen mustard derivative of clonidine. While it binds to all


-adrenergic subtypes, it preferentially forms a covalent bond with specific amino acid residues (likely a cysteine in the transmembrane region) of the 

and

subtypes. The

subtype lacks this accessible residue, rendering it "CEC-resistant."
  • Primary Utility: Irreversible inactivation (knockout) of

    
    /
    
    
    
    populations to functionally isolate
    
    
    responses.
  • Mechanism: Irreversible alkylation followed by washout.

Comparative Affinity & Selectivity Data[1][2][3][4][5][6]

The following data aggregates multiple binding studies to benchmark the selectivity profiles of both agents. Note the distinct metrics: SNAP 5089 is measured by affinity (


), while CEC is often measured by % Receptor Inactivation.

Table 1: Affinity (


) and Selectivity Profile 
FeatureSNAP 5089Chloroethylclonidine (CEC)
Primary Target

-Adrenoceptor

&

(Alkylation target)

Affinity (

)
0.35 nM (High Affinity)~1500 nM (Low Affinity/Resistant)

Affinity (

)
~220 nM~10 nM (High Affinity & Alkylates)

Affinity (

)
~540 nMSensitive to alkylation
Selectivity Ratio >600-fold (

vs

)
N/A (Based on alkylation efficiency)
Reversibility Fully ReversibleIrreversible (Covalent)
Key Reference Wetzel et al. (1995)Michel et al. (1993)

Analyst Note: The >600-fold selectivity of SNAP 5089 makes it one of the most specific tools for identifying the


 subtype without the need for complex washout procedures required by CEC.
Visualizing the Pharmacology

The following diagram illustrates the decision logic and mechanistic pathways for selecting between SNAP 5089 and CEC.

G Start Experimental Goal: Characterize Alpha-1 AR Population Decision Required Output? Start->Decision Path_Quant Equilibrium Binding Parameters (Ki, Bmax) Decision->Path_Quant Quantification Path_Func Functional Isolation (Isolate Alpha-1A response) Decision->Path_Func Isolation SNAP SNAP 5089 Path_Quant->SNAP CEC Chloroethylclonidine (CEC) Path_Func->CEC Mech_SNAP Mechanism: Competitive Reversible Binding Selectivity: >600x for Alpha-1A SNAP->Mech_SNAP Mech_CEC Mechanism: Irreversible Alkylation Target: Covalent bond to Alpha-1B/1D CEC->Mech_CEC Result_SNAP Result: Precise Ki determination for Alpha-1A subtype Mech_SNAP->Result_SNAP Result_CEC Result: Alpha-1A remains functional; Alpha-1B/1D inactivated Mech_CEC->Result_CEC

Figure 1: Decision tree for selecting between SNAP 5089 and CEC based on experimental requirements.

Experimental Protocols

To ensure reproducibility, the following protocols outline the standard operating procedures for using these compounds.

Protocol A: SNAP 5089 Competition Binding Assay

Objective: Determine the proportion of


 receptors in a mixed tissue preparation (e.g., rat cortex).
  • Membrane Preparation: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation Setup: Prepare assay tubes containing:

    • Membrane suspension (50-100

      
      g protein).
      
    • Radioligand: [

      
      H]-Prazosin (0.2 - 0.5 nM).
      
    • SNAP 5089: Serial dilutions (

      
       M to 
      
      
      
      M).
    • Non-specific control: Phentolamine (10

      
      M).
      
  • Equilibrium: Incubate at 25°C for 45-60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Plot % Specific Binding vs. Log[SNAP 5089]. A biphasic curve indicates a mixed population. The high-affinity site (

    
     nM) corresponds to 
    
    
    
    .
Protocol B: CEC Inactivation (The "Knockout" Method)

Objective: Isolate


-mediated functional responses by eliminating 

.
  • Pretreatment: Incubate tissue/membranes with 10

    
    M CEC  for 30 minutes at 37°C.[1]
    
    • Critical Step: The elevated temperature (37°C) is required for efficient alkylation; 4°C is insufficient.

  • Washout: This is the most crucial step to remove unbound CEC.

    • Membranes: Centrifuge and resuspend 4-5 times with large volumes of buffer.

    • Tissue Bath: Wash with physiological saline every 5 minutes for at least 30-60 minutes.

  • Validation: Perform a saturation binding assay or functional agonist curve (Phenylephrine).

    • Success Criteria: Loss of

      
       binding sites (usually >80% reduction) with preservation of 
      
      
      
      sites (minimal loss).
References
  • Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of Medicinal Chemistry, 38(10), 1579–1581. Link

  • Michel, M. C., et al. (1993). Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes.[1] Molecular Pharmacology, 44(6), 1165–1170.[1] Link

  • Han, C., et al. (1987). Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine.[2][3] Molecular Pharmacology, 32(4), 505–510.[2] Link

  • Hieble, J. P., et al. (1995). International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update. Pharmacological Reviews, 47(2), 267–270. Link

Sources

Validation

Publish Comparison Guide: Confirming SNAP 5089 Specificity in Knockout Mouse Models

This guide outlines the definitive protocol for validating the specificity of SNAP 5089 , a pharmacological tool often misidentified or insufficiently validated in preclinical studies. Executive Summary & Critical Disamb...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive protocol for validating the specificity of SNAP 5089 , a pharmacological tool often misidentified or insufficiently validated in preclinical studies.

Executive Summary & Critical Disambiguation[1]

SNAP 5089 is a potent, subtype-selective antagonist for the Alpha-1A Adrenergic Receptor (


-AR) .[1] It is structurally related to dihydropyridines (like niguldipine) but is engineered to lack calcium channel blocking activity, which is its primary specificity feature.
⚠️ CRITICAL WARNING: Identity Confusion

Before proceeding, ensure you are investigating the correct "SNAP" compound.

  • SNAP 5089:

    
    -Adrenergic Receptor Antagonist.[1][2] Used in hypertension and benign prostatic hyperplasia (BPH) research.
    
  • SNAP 37889 / SNAP 398299: Galanin Receptor 3 (GALR3) Antagonists. Used in anxiety and depression models.

  • Action: Verify the CAS number (SNAP 5089: 157066-76-7 ) and chemical structure (Niguldipine analog) before ordering reagents.

Compound Profile & Comparative Landscape

To validate SNAP 5089, you must compare it against the "Gold Standard" clinical alternative (Silodosin) and a non-selective control (Prazosin).

CompoundPrimary TargetSelectivity ProfileKey Off-Target Risk
SNAP 5089

-AR
>100-fold vs.

/

L-type Ca²⁺ Channels (due to structural homology with niguldipine)
Silodosin

-AR
>500-fold vs.

Low; highly specific
Prazosin Non-selective

Equal affinity for A, B, D

-AR (at high doses)
RS-17053

-AR
High affinity, research tool5-HT receptors (minor)
The Specificity Hypothesis

If SNAP 5089 is truly specific, it must:

  • Abolish

    
    -mediated vasoconstriction in Wild Type (WT)  mice.
    
  • Have zero effect on residual vasoconstriction in

    
    -Knockout (KO)  mice (which is mediated by 
    
    
    
    and
    
    
    subtypes).

The Gold Standard Validation: WT vs. Adra1a (-/-) Models

The only way to definitively prove on-target specificity is to test the drug in a system where the target does not exist.

Experimental Model
  • Target Strain: Adra1a Knockout Mouse (e.g., JAX Stock #005039 or #041252).

  • Control: Age/Sex-matched Wild Type (WT) littermates (C57BL/6 background).

  • Sample Size: n=8 per group (Power > 0.8 for hemodynamic parameters).

Method A: In Vivo Hemodynamic Challenge (The "Pressor" Test)

This protocol measures the ability of SNAP 5089 to block agonist-induced blood pressure spikes.

Protocol:

  • Preparation: Anesthetize mice (Isoflurane 1.5%) or use conscious telemetry (DSI implants) for superior physiological relevance.

  • Catheterization: Cannulate the carotid artery for Mean Arterial Pressure (MAP) monitoring.

  • Baseline: Stabilize for 20 minutes.

  • Agonist Challenge 1 (Pre-Drug): Inject A-61603 (highly selective

    
     agonist) at 0.5 µg/kg i.v. Record 
    
    
    
    MAP.
  • Treatment: Infuse SNAP 5089 (10 mg/kg i.v. or vehicle). Incubate 15 mins.

  • Agonist Challenge 2 (Post-Drug): Repeat A-61603 injection.

  • Non-Selective Challenge: Inject Phenylephrine (PE) (10 µg/kg). PE activates

    
    , 
    
    
    
    , and
    
    
    .

Expected Results & Interpretation:

GenotypeAgonistVehicle ResponseSNAP 5089 ResponseSpecificity Conclusion
Wild Type A-61603High

MAP
Blocked Drug works on Target A.
Wild Type PEHigh

MAP
Partial Block Drug spares

/

(Good).
Knockout A-61603No ResponseNo ResponseValidates Model (Target is gone).
Knockout PEModerate

MAP
NO CHANGE CRITICAL: Drug is specific.
Knockout PEModerate

MAP
Reduced FAIL: Drug hits

/

or Ca²⁺ channels.

Method B: Ex Vivo Prostate Strip Contractility

The mouse prostate is predominantly regulated by


-ARs, making it an ideal tissue for specificity assays.

Protocol:

  • Isolation: Dissect ventral prostate lobes from WT and Adra1a KO mice.

  • Mounting: Mount strips in organ baths containing Krebs-Henseleit solution (37°C, carbogen).

  • Pre-tension: Apply 0.5g resting tension; equilibrate for 60 mins.

  • Viability Check: Challenge with 60 mM KCl. (SNAP 5089 must NOT block this. If it blocks KCl, it is a Calcium Channel Blocker, not a specific GPCR antagonist).

  • Curve Generation: Construct cumulative concentration-response curves (CRC) for Phenylephrine (

    
     to 
    
    
    
    M) in the presence of increasing SNAP 5089 concentrations (0, 1, 10, 100 nM).

Visualizing the Mechanism and Workflow

Diagram 1: Signaling Pathway & Drug Action

This diagram illustrates the Gq-coupled pathway of the


-AR and distinguishes the specific action of SNAP 5089 from the off-target calcium channel blockade (a common artifact in this chemical class).

G Agonist Noradrenaline / PE Alpha1A α1A Receptor (Target) Agonist->Alpha1A Alpha1B α1B Receptor (Off-Target) Agonist->Alpha1B Gq Gq Protein Alpha1A->Gq Alpha1B->Gq PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca_Store ER Ca2+ Release IP3->Ca_Store Contraction Smooth Muscle Contraction Ca_Store->Contraction L_Type L-Type Ca2+ Channel L_Type->Contraction KCl Induced SNAP SNAP 5089 SNAP->Alpha1A Specific Block SNAP->Alpha1B No Effect (if specific) SNAP->L_Type MUST NOT BLOCK

Caption: Mechanism of Action. SNAP 5089 must selectively block the Alpha-1A pathway without inhibiting Alpha-1B or L-Type Calcium Channels.

Diagram 2: Specificity Decision Tree (WT vs. KO)

Use this logic flow to interpret your experimental data.

DecisionTree Start Test SNAP 5089 in Adra1a (-/-) KO Mouse Challenge Administer Phenylephrine (PE) (Activates residual α1B/α1D) Start->Challenge Result Does SNAP 5089 reduce the PE response? Challenge->Result No NO Reduction Result->No  Response Unchanged   Yes YES Reduction Result->Yes  Response Blunted   Pass PASS: Specificity Confirmed SNAP 5089 is selective for α1A No->Pass Fail FAIL: Off-Target Effects Yes->Fail Analyze Analyze Off-Targets: 1. Is it blocking α1B? (Compare vs Prazosin) 2. Is it blocking Ca2+ channels? (Check KCl response) Fail->Analyze

Caption: Logic flow for interpreting Knockout data. Any activity of SNAP 5089 in a KO mouse indicates a specificity failure.

References

  • Swanson, D. M., et al. (2005).[3] "Identification and biological evaluation of 4-(3-fluorophenyl)-2-methyl-6-phenylpyridine-3-carboxylic acid ethyl ester as a potent, selective, and orally active antagonist of the human alpha1A-adrenoceptor." Journal of Medicinal Chemistry.

  • Rokosh, D. G., et al. (2002).[4][5] "Knockout of the alpha 1A/C-adrenergic receptor subtype: the alpha 1A/C is expressed in resistance arteries and is required to maintain arterial blood pressure."[4][5] Proceedings of the National Academy of Sciences (PNAS).

  • Wetzel, J. M., et al. (1995). "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine." Journal of Medicinal Chemistry.

  • Ford, A. P., et al. (1996). "RS-17053... a selective alpha 1A-adrenoceptor antagonist, displays low affinity for functional alpha 1-adrenoceptors in human prostate."[2] Molecular Pharmacology.

  • Jackson Laboratory. "Strain Details: B6.129X1-Adra1atm1Pcs/J (Stock No: 005039)." JAX Database.

Sources

Comparative

Correlation of SNAP 5089 Binding Data with Functional Antagonism Results

The following technical guide details the correlation between SNAP 5089 binding data and functional antagonism, focusing on its role as a pharmacological tool in distinguishing Alpha-1A adrenergic receptor phenotypes. A...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the correlation between SNAP 5089 binding data and functional antagonism, focusing on its role as a pharmacological tool in distinguishing Alpha-1A adrenergic receptor phenotypes.

A Comparative Technical Guide for Drug Discovery & Pharmacology

Executive Summary

SNAP 5089 is a highly selective, non-competitive antagonist of the Alpha-1A adrenergic receptor (


-AR) .[1] Historically, it served as a critical "scalpel" in pharmacological research to resolve the "Alpha-1L" enigma—a debate regarding whether the functional phenotype observed in lower urinary tract tissues represented a distinct receptor subtype or a conformational state of the 

-AR.

Key Insight: Experimental data reveals a strong quantitative correlation between SNAP 5089's binding affinity (


) at cloned 

-ARs and its functional potency (

) in tissues displaying the

phenotype. However, deviations in Schild regression slopes suggest complex receptor kinetics rather than simple competitive antagonism, necessitating careful interpretation of functional data.

Compound Profile & Mechanism

SNAP 5089 is structurally related to the dihydropyridine calcium channel blocker niguldipine but lacks calcium channel blocking activity at relevant concentrations.

FeatureSpecification
Compound Name SNAP 5089
Chemical Class Dihydropyridine derivative (Niguldipine analog)
Primary Target Alpha-1A Adrenergic Receptor (

-AR)
Selectivity >600-fold selectivity for

over

and

subtypes
Mechanism Allosteric/Non-competitive antagonism (often pseudo-irreversible kinetics)
Signaling Pathway

SNAP 5089 blocks the


-coupled signaling cascade initiated by Norepinephrine (NE).

G NE Norepinephrine R Alpha-1A Receptor (GPCR) NE->R Activates SNAP SNAP 5089 (Antagonist) SNAP->R Blocks Gq Gq Protein R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Mobilizes Contraction Smooth Muscle Contraction Ca->Contraction Triggers

Figure 1: Signal Transduction Pathway. SNAP 5089 inhibits the Gq-PLC-IP3 axis, preventing Calcium mobilization and subsequent smooth muscle contraction.

Methodological Framework

To correlate binding with function, researchers must compare data from two distinct assay types.

A. Radioligand Binding Assay (Affinity)
  • System: Cloned human or rat

    
    -ARs expressed in CHO or HEK293 cells.
    
  • Tracer:

    
    -Prazosin or 
    
    
    
    -HEAT.
  • Output:

    
     (Inhibition Constant), calculated from 
    
    
    
    using the Cheng-Prusoff equation.
  • Protocol Summary:

    • Incubate membranes with radioligand + varying concentrations of SNAP 5089.

    • Reach equilibrium (typically 60 min at 25°C).

    • Filter harvest and count radioactivity.

B. Functional Tissue Bath Assay (Potency)
  • System: Isolated Rabbit Bladder Neck (RBN) or Prostate (classic "Alpha-1L" tissues).

  • Agonist: Norepinephrine (NE).[1][2]

  • Output:

    
     or 
    
    
    
    (Functional Affinity).
  • Protocol Summary:

    • Mount tissue strips in organ baths (Krebs buffer, 37°C).

    • Establish cumulative concentration-response curves (CRC) to NE.

    • Washout, incubate with SNAP 5089 (30-60 min), and repeat NE CRC.

    • Calculate dose ratios and perform Schild regression analysis.[3]

Data Comparison: Binding vs. Function

The core validation of SNAP 5089 lies in the numerical similarity between its affinity for the cloned


 receptor and its potency in tissues previously thought to contain a unique "Alpha-1L" receptor.
Quantitative Correlation Table
ParameterAssay SystemValueInterpretation
Binding Affinity (

)
Cloned Human

-AR
0.35 nM Extremely high affinity.
Binding Affinity (

)
Cloned Human

-AR
220 nM Low affinity (Selectivity >600x).
Binding Affinity (

)
Cloned Human

-AR
540 nM Low affinity (Selectivity >1500x).
Functional Potency (

)
Rabbit Bladder Neck (

)
~0.5 nM (

)
Matches

Binding.
Functional Potency (

)
Rat Aorta (

)
>100 nM Weak blockade (confirms selectivity).
Analysis of Correlation
  • The Match: The

    
     (0.35 nM) and functional 
    
    
    
    (0.5 nM) are nearly identical. This provided the "smoking gun" evidence that the functional
    
    
    phenotype is actually the
    
    
    receptor
    existing in a specific conformational state or cellular context.
  • The Discrepancy (Schild Slope): While the affinity values match, the nature of the antagonism often differs.

    • Binding: Competitive displacement of radioligand.

    • Function: SNAP 5089 often yields a Schild slope significantly different from 1.0 (often < 1.0 or non-linear).

    • Implication: This suggests SNAP 5089 may have slow offset kinetics or allosteric properties in intact tissue that are not captured in membrane binding assays.

Workflow cluster_0 Assay Workflow Comparison cluster_binding Binding Assay (Membranes) cluster_functional Functional Assay (Tissue) Step1 Compound Preparation (SNAP 5089) B1 Incubate with [3H]-Ligand Step1->B1 F1 Pre-contract with NE Step1->F1 B2 Measure Displacement B1->B2 B3 Calculate Ki (0.35 nM) B2->B3 Correlation CORRELATION ANALYSIS Ki ≈ Kb confirms Alpha-1A/1L Identity B3->Correlation F2 Add SNAP 5089 F1->F2 F3 Measure Shift in CRC F2->F3 F4 Calculate pKb (9.3) F3->F4 F4->Correlation

Figure 2: Experimental Workflow. Parallel assessment of binding and function confirms that the high affinity observed in cloned systems translates to high potency in specific tissue phenotypes.

Comparative Analysis

How does SNAP 5089 compare to clinical standards?

Compound

Affinity (

)
Functional Selectivity (Uroselectivity)Schild Slope Behavior
SNAP 5089 9.5 High Non-Unity (Complex)
Tamsulosin9.8HighUnity (Competitive)
Prazosin9.0Low (Non-selective)Unity (Competitive)
RS-170539.1ModerateNon-Unity (Complex)

Interpretation: Unlike Tamsulosin, which is a clean competitive antagonist, SNAP 5089's complex kinetics (indicated by the Schild slope deviation) limited its clinical development but made it an invaluable research tool for probing receptor conformational states.

References

  • Ford, A. P., et al. (1997). "Pharmacological characterization of an alpha 1A-adrenoceptor mediating contractile responses to noradrenaline in isolated caudal artery of rat." British Journal of Pharmacology.[2]

  • Swanson, D. M., et al. (2005). "Chemical genomic identification of high-affinity antagonists." Proceedings of the National Academy of Sciences.

  • Wetzel, J. M., et al. (1995). "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine." Journal of Medicinal Chemistry.

  • Kava, M. S., et al. (1998).[1] "Alpha1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man." British Journal of Pharmacology.[2]

  • Tocris Bioscience. "SNAP 5089 Product Information." Tocris.

Sources

Safety & Regulatory Compliance

Safety

Section 1: Chemical Profile &amp; Hazard Assessment

Title: Comprehensive Guide to SNAP 5089: Safety, Handling, and Proper Disposal Procedures As a highly selective α1A-adrenoceptor antagonist, SNAP 5089 is an invaluable tool in cardiovascular and urological drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to SNAP 5089: Safety, Handling, and Proper Disposal Procedures

As a highly selective α1A-adrenoceptor antagonist, SNAP 5089 is an invaluable tool in cardiovascular and urological drug development. However, its potent biological activity necessitates rigorous safety and disposal protocols. Improper disposal can lead to environmental contamination, posing significant risks to aquatic ecosystems and human health.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling and disposal of SNAP 5089.

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the compound. SNAP 5089 is typically supplied as a lyophilized powder and reconstituted in organic solvents like DMSO for in vitro and in vivo assays [1].

PropertySpecification
Chemical Name 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
CAS Number 157066-77-8 (HCl salt) / 157066-76-7 (Free base)
Molecular Weight 645.19 g/mol (HCl salt) / 608.73 g/mol (Free base)
Molecular Formula C36H40N4O5·HCl
Primary Target α1A-adrenoceptor (Ki = 0.35 nM)
Purity ≥98% (HPLC)

Section 2: Mechanistic Causality – Why Strict Disposal is Required

SNAP 5089 displays >600-fold selectivity for the α1A-adrenoceptor over other adrenoceptor subtypes . In biological systems, it competitively inhibits norepinephrine-induced smooth muscle contractions. Because of its nanomolar binding affinity (Ki = 0.35 nM), even trace amounts of active compound in wastewater can act as an endocrine and cardiovascular disruptor in aquatic organisms. Standard drain disposal is strictly prohibited; the complex aromatic ring structure requires high-temperature chemical incineration (>1000°C) to ensure complete molecular destruction without generating toxic byproducts [2].

Pathway NE Norepinephrine Receptor α1A-Adrenoceptor NE->Receptor Activates SNAP SNAP 5089 (Antagonist) SNAP->Receptor Inhibits Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Secondary IP3 / DAG PLC->Secondary Ca2 Ca2+ Release Secondary->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Fig 1: SNAP 5089 competitive inhibition of the α1A-adrenoceptor signaling pathway.

Section 3: Risk Mitigation & Personal Protective Equipment (PPE)

Because SNAP 5089 is highly active and frequently dissolved in Dimethyl Sulfoxide (DMSO)—a carrier solvent that rapidly penetrates the epidermal barrier and transports dissolved solutes directly into the bloodstream—PPE must be selected to mitigate both particulate inhalation and solvent exposure.

  • Respiratory Protection: Weighing of the lyophilized powder must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood to prevent inhalation of aerosolized particulates.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness) is mandatory. Causality Check: If DMSO splashes onto the outer glove, it must be removed and replaced immediately, as DMSO will degrade nitrile and permeate to the skin within minutes.

  • Eye Protection: ANSI-approved chemical splash goggles.

Section 4: Step-by-Step Disposal Protocols

Waste segregation is the most critical step in laboratory disposal. Mixing incompatible waste streams can lead to exothermic reactions or regulatory fines.

DisposalWorkflow Start SNAP 5089 Waste Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (DMSO Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables SolidBin Hazardous Solid Bin (Double-bagged) Solid->SolidBin LiquidBin Non-Halogenated Solvent (HDPE Carboy) Liquid->LiquidBin BioBin Chemical Waste Bin (Lined) Consumables->BioBin EHSO EH&S Collection SolidBin->EHSO LiquidBin->EHSO BioBin->EHSO Incineration High-Temp Incineration (>1000°C) EHSO->Incineration Final Destruction

Fig 2: Step-by-step segregation and disposal workflow for SNAP 5089 laboratory waste.

Protocol A: Solid Waste Disposal (Powder & Empty Vials)
  • Segregation: Place empty vials, broken glass, or unused powder into a sealable, puncture-resistant hazardous waste container.

  • Containment: Double-bag the container using 4-mil polyethylene bags to prevent particulate escape during transit.

  • Labeling: Affix a GHS-compliant label specifying: "Toxic Organic Solid Waste - Contains SNAP 5089 (α1A-adrenoceptor antagonist)".

  • Validation: Verify the seal integrity by gently compressing the outer bag to check for air leaks before transferring to the Environmental Health & Safety (EH&S) collection area.

Protocol B: Liquid Waste Disposal (DMSO/Ethanol Stock Solutions)
  • Segregation: Transfer liquid waste into a designated "Non-Halogenated Organic Solvent" waste carboy made of High-Density Polyethylene (HDPE). Do not mix with strong oxidizers or halogenated solvents.

  • Volume Control: Never fill the carboy beyond 80% capacity. This void space is a self-validating safety measure that accommodates vapor expansion if ambient lab temperatures fluctuate.

  • Secondary Containment: Store the carboy in a secondary spill tray away from direct light and heat sources.

  • Labeling: Clearly list all constituents and their approximate percentages on the waste manifest (e.g., "DMSO 99%, SNAP 5089 <1%").

Protocol C: Contaminated Consumables (Tips, Tubes, PPE)
  • Collection: Discard pipette tips, microcentrifuge tubes, and contaminated outer gloves into a dedicated, chemically compatible waste bin lined with a heavy-duty bag.

  • Deactivation Warning: Do not attempt to autoclave this waste. Autoclaving chemical waste can volatilize toxic compounds and expose facility staff to hazardous vapors. Route directly for chemical incineration.

Section 5: Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate containment is required to prevent aerosolization or surface permeation.

  • For Dry Powder Spills: Do not sweep dry powder, as the mechanical action generates inhalable aerosols. Instead, gently cover the spill with damp absorbent paper (using water or a 10% ethanol solution) to suppress dust. Carefully scoop the wet absorbent material into a hazardous waste bag using a disposable spatula. Wash the area thoroughly with soap and water.

  • For Liquid Spills (DMSO Solutions): Apply a commercial chemical absorbent pad or vermiculite to the spill. Once the liquid is fully absorbed, collect the material using non-sparking tools. Clean the surface with a strong detergent solution, as DMSO leaves a residue that can solubilize other latent laboratory contaminants.

References

  • Title: SNAP5089 Ligand Page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling SNAP-5089

For the discerning researcher in the fast-paced world of drug development, precision and safety are paramount. When working with novel and potent compounds like SNAP-5089, a highly selective α1A-adrenoceptor antagonist,...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in the fast-paced world of drug development, precision and safety are paramount. When working with novel and potent compounds like SNAP-5089, a highly selective α1A-adrenoceptor antagonist, a robust understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being.[1][2] This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every action in the lab is deliberate, informed, and secure.

The "Why": Understanding the Risks of SNAP-5089

Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is your first and most critical line of defense. It is a system designed to create a comprehensive barrier between you and the potent nature of SNAP-5089.

Primary Engineering Control: The Chemical Fume Hood

All handling of powdered SNAP-5089 and its initial solubilization must be conducted within a certified chemical fume hood. This engineering control is fundamental to preventing the inhalation of fine particulates.

Body Protection: The Laboratory Coat

A clean, snap-closure lab coat, preferably with knit cuffs, should be worn at all times in the laboratory. This is not merely for keeping your clothes clean; it is a barrier against incidental contact with powders or droplets.

Hand Protection: Double-Gloving Strategy

Given the unknown dermal absorption properties of SNAP-5089, a double-gloving technique is recommended.

  • Inner Glove: A standard nitrile glove.

  • Outer Glove: A second nitrile glove.

This layered approach provides a robust barrier and a clear protocol for decontamination: if the outer glove becomes contaminated, it can be carefully removed and replaced without exposing the skin. Always change gloves immediately if you suspect contamination.

Eye and Face Protection: Beyond Standard Safety Glasses

When handling the powdered form of SNAP-5089, which can become airborne, chemical safety goggles are mandatory to provide a full seal around the eyes. For procedures with a higher risk of splashing, such as preparing concentrated stock solutions, a face shield worn over safety goggles is the best practice.

Respiratory Protection: A Risk-Based Approach

For routine small-scale solution handling within a fume hood, additional respiratory protection is typically not required. However, when weighing larger quantities of the powder or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved N95 respirator is a prudent addition to your PPE.

Operational Plan: Step-by-Step PPE Protocols

Donning PPE: A Deliberate Sequence

  • Lab Coat: Put on your lab coat and fasten all snaps.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

  • Eye and Face Protection: Put on your safety goggles, adjusting for a snug fit. If required, add a face shield.

  • Respirator (if needed): If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure your N95 respirator is fitted correctly.

Doffing PPE: The Art of Decontamination

The order of removal is critical to prevent cross-contamination.

  • Outer Gloves: Carefully remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Unsnap your lab coat and roll it away from your body, keeping the potentially contaminated outer surface contained. Place it in the designated receptacle for laboratory laundry.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing SNAP-5089 Waste

All materials that have come into contact with SNAP-5089 are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and consumables should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on the disposal of pharmacologically active compounds.

Visualizing Your Safety Workflow

PPE Selection for Handling SNAP-5089

PPE_Workflow cluster_task Task Assessment cluster_ppe Required PPE cluster_equipment Equipment Task What is the task involving SNAP-5089? Weighing Weighing Powder (in fume hood) Task->Weighing Powder Handling Solution Preparing Stock Solution (in fume hood) Task->Solution Concentrated Liquid Dilution Preparing Dilute Solutions Task->Dilution Dilute Liquid BasePPE Lab Coat Double Nitrile Gloves Weighing->BasePPE GogglesShield Safety Goggles + Face Shield Weighing->GogglesShield Solution->BasePPE Goggles Safety Goggles Solution->Goggles Dilution->BasePPE Glasses Safety Glasses Dilution->Glasses

Caption: Decision workflow for selecting appropriate PPE based on the handling task for SNAP-5089.

Summary of PPE Requirements

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing Powder Lab CoatDouble Nitrile GlovesSafety Goggles & Face ShieldRecommended (N95)
Preparing Stock Solution Lab CoatDouble Nitrile GlovesSafety GogglesNot typically required in a fume hood
Preparing Dilute Solutions Lab CoatDouble Nitrile GlovesSafety GlassesNot required

By integrating these principles and protocols into your daily laboratory practice, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SNAP5089. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Princeton University. (n.d.). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL. Environmental Health and Safety. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Biotage. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • PubMed. (2014, July 29). Cardiovascular and ocular safety of α1-adrenoceptor antagonists in the treatment of male lower urinary tract symptoms. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SNAP 5089
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SNAP 5089
© Copyright 2026 BenchChem. All Rights Reserved.